Ethyl azetidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl azetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681043 | |
| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-21-7 | |
| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Moiety in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence physicochemical and pharmacological properties. Azetidine-2-carboxylic acid and its derivatives, such as ethyl azetidine-2-carboxylate hydrochloride, serve as crucial building blocks for the synthesis of a wide array of bioactive molecules. These compounds are utilized as constrained amino acid analogues, offering conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to their more flexible acyclic or larger ring counterparts.
This guide provides a comprehensive overview of the primary synthetic pathways to obtain ethyl azetidine-2-carboxylate hydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes.
Primary Synthetic Pathway: A Multi-step Approach from L-Aspartic Acid
A robust and widely employed synthesis of optically active (S)-azetidine-2-carboxylic acid, a precursor to the target ethyl ester, commences with the readily available and inexpensive chiral starting material, L-aspartic acid. This pathway involves a series of strategic transformations to construct the strained azetidine ring and install the desired functionality.
The overall transformation can be visualized as follows:
Caption: Overall synthetic scheme from L-Aspartic Acid.
Step 1: Formation of a 4-Oxo-azetidine-2-carboxylate Derivative
The initial step involves the cyclization of an L-aspartic acid derivative to form a β-lactam (an azetidin-2-one) ring. A common approach is to first convert L-aspartic acid into a diester, for example, diisopropyl L-aspartate hydrochloride, by reacting it with isopropanol and thionyl chloride. The amino group is then transiently protected, often with a silyl group like trimethylsilyl, in the presence of a base such as triethylamine. Subsequent treatment with a Grignard reagent, for instance, t-butylmagnesium chloride, facilitates the intramolecular cyclization to yield the corresponding isopropyl (2S)-4-oxo-2-azetidinecarboxylate.[1]
Step 2: Reduction of the β-Lactam and Ester Moieties
The key transformation to the azetidine core involves the reduction of both the amide (in the β-lactam ring) and the ester group of the 4-oxo-2-azetidinecarboxylate intermediate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), is typically employed for this purpose. This concerted reduction yields (S)-azetidine-2-methanol.[1] To enhance the yield and minimize the formation of the byproduct 2-amino-1,4-butanediol, the reaction can be carried out in the presence of a magnesium salt, such as magnesium chloride.[1]
Step 3: N-Protection of Azetidine-2-methanol
The secondary amine of the azetidine ring is highly nucleophilic and requires protection before the subsequent oxidation step. Common protecting groups for this purpose include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). For instance, reacting (S)-azetidine-2-methanol with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate affords (S)-N-benzyloxycarbonylazetidine-2-methanol.[1]
Step 4: Oxidation to N-Protected Azetidine-2-carboxylic Acid
The primary alcohol of the N-protected azetidine-2-methanol is then oxidized to a carboxylic acid. A selective and efficient method for this transformation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with sodium hypochlorite (bleach) in the presence of a bromide salt. This reaction proceeds under mild conditions to give the corresponding N-protected azetidine-2-carboxylic acid in high yield.[1]
Step 5: Deprotection to Azetidine-2-carboxylic Acid
The final step in the synthesis of the precursor acid is the removal of the N-protecting group. For a Cbz group, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like methanol.[1] If a Boc group is used, it can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA).
Final Steps: Esterification and Hydrochloride Salt Formation
With azetidine-2-carboxylic acid in hand, the final two transformations to yield the target compound are performed.
Caption: Final conversion to the target hydrochloride salt.
Esterification of Azetidine-2-carboxylic Acid
The conversion of the carboxylic acid to its ethyl ester can be achieved through several methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2] The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.
Alternatively, a more reactive reagent like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to its acid chloride, which then readily reacts with ethanol to form the ethyl ester. This method is often faster and can be performed under milder conditions.
Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is often preferred for its crystalline nature, stability, and improved handling properties. This is typically achieved by dissolving the free base, ethyl azetidine-2-carboxylate, in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then introducing a solution of hydrogen chloride in an organic solvent (e.g., HCl in ethanol or diethyl ether) or by bubbling dry hydrogen chloride gas through the solution. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Alternative Synthetic Route: From γ-Butyrolactone
An alternative pathway to racemic azetidine-2-carboxylic acid and its esters starts from the readily available γ-butyrolactone. This method involves a four-step sequence:
-
Bromination and Esterification: γ-Butyrolactone is first brominated, and the resulting product is then esterified to yield a 2,4-dibromobutyrate ester.[3][4]
-
Cyclization: The dibromo ester is then reacted with a primary amine to induce cyclization, forming the azetidine ring.
-
Hydrogenation: A subsequent hydrogenation step is often required to remove any protecting groups introduced with the amine.
-
Resolution: Since this route typically produces a racemic mixture, a resolution step is necessary to obtain the desired enantiomer. This can be achieved through various methods, including enzymatic hydrolysis or the formation of diastereomeric salts with a chiral resolving agent.[3][4]
While this route offers an alternative, the multi-step nature and the need for a resolution step can make it less efficient for producing enantiomerically pure material compared to the synthesis starting from L-aspartic acid.
Experimental Protocols
Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid from Isopropyl (2S)-4-Oxo-2-azetidinecarboxylate
This protocol is adapted from a patented procedure and outlines the key steps from the β-lactam intermediate to the free carboxylic acid.[1]
A. Reduction to (S)-Azetidine-2-methanol
-
In a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 5-15 °C.
-
Slowly add a solution of isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1 equivalent) in anhydrous THF.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction to 5 °C and cautiously quench with water.
B. N-Protection with Benzyloxycarbonyl (Cbz) Group
-
To the crude solution of (S)-azetidine-2-methanol, add sodium bicarbonate (2.4 equivalents).
-
Add benzyloxycarbonyl chloride (2.4 equivalents) at room temperature and stir for 14 hours.[1]
-
Adjust the pH to 7 and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-N-benzyloxycarbonylazetidine-2-methanol.
C. Oxidation to (S)-N-Benzyloxycarbonylazetidine-2-carboxylic Acid
-
In a reaction flask, combine (S)-N-benzyloxycarbonylazetidine-2-methanol (1 equivalent), TEMPO (0.01 equivalents), and sodium bromide (0.3 equivalents) in a mixture of ethyl acetate and water.[1]
-
Cool the mixture to 5-10 °C and add an aqueous solution of sodium hypochlorite (5 equivalents) and sodium bicarbonate (3.5 equivalents).
-
Stir the mixture vigorously for 3 hours.
-
Quench the reaction with sodium thiosulfate.
-
Acidify the aqueous layer to pH 2 with 10% sulfuric acid and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate to yield (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid.
D. Deprotection to (S)-Azetidine-2-carboxylic Acid
-
Dissolve (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid in methanol.
-
Add 10% palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to obtain (S)-azetidine-2-carboxylic acid.
Protocol 2: Esterification and Hydrochloride Salt Formation
A. Ethyl Esterification using Thionyl Chloride
-
Suspend (S)-azetidine-2-carboxylic acid (1 equivalent) in absolute ethanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain crude ethyl (S)-azetidine-2-carboxylate hydrochloride.
B. Purification of the Hydrochloride Salt
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |
| Reduction & N-Protection | Isopropyl (2S)-4-oxo-2-azetidinecarboxylate | (S)-N-benzyloxycarbonylazetidine-2-methanol | 1. LiAlH₄, THF2. Cbz-Cl, NaHCO₃ | 85-97% | >95% (after chromatography) | [1] |
| Oxidation | (S)-N-benzyloxycarbonylazetidine-2-methanol | (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid | TEMPO, NaOCl, NaBr | ~90% | High | [1] |
| Deprotection | (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid | (S)-Azetidine-2-carboxylic Acid | H₂, Pd/C, Methanol | Quantitative | High | [1] |
| Esterification & Salt Formation | (S)-Azetidine-2-carboxylic Acid | Ethyl (S)-azetidine-2-carboxylate hydrochloride | SOCl₂, Ethanol | High | Crystalline solid | General Method |
Conclusion
The synthesis of ethyl azetidine-2-carboxylate hydrochloride is a critical process for providing a key building block in medicinal chemistry. The pathway starting from L-aspartic acid offers a reliable and stereocontrolled route to the enantiomerically pure target compound. While alternative routes exist, the aspartic acid pathway is often favored for its efficiency and the availability of the chiral starting material. The final esterification and salt formation steps are standard transformations that can be optimized to provide the desired product in high yield and purity. This guide provides a comprehensive framework for researchers and professionals in the field to understand and implement the synthesis of this valuable chemical entity.
References
- Processes for producing azetidine-2-carboxylic acid and intermedi
- Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.
- Otera, J. (1993). Fischer Esterification. In Comprehensive Organic Synthesis (Vol. 6, pp. 235-267). Pergamon.
- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.
- Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid from plants. The Biochemical journal, 64(2), 323–332.
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An In-Depth Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride (CAS: 162698-21-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl azetidine-2-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The content herein is structured to deliver not only procedural details but also the underlying scientific rationale, ensuring a thorough understanding for its application in a research and development setting.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its constrained, non-planar structure imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Azetidine-2-carboxylic acid, a proline analogue, and its derivatives are of particular interest as they can be incorporated into peptides and small molecules to modulate their pharmacological properties.[2] Ethyl azetidine-2-carboxylate hydrochloride serves as a key intermediate, providing a stable and reactive handle for the introduction of the azetidine-2-carboxylate moiety into more complex molecular architectures. Its utility is particularly noted in the synthesis of inhibitors for enzymes such as thrombin.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride is presented in the table below.
| Property | Value |
| CAS Number | 162698-21-7 |
| Molecular Formula | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | ethyl azetidine-2-carboxylate;hydrochloride |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Purification: A Multi-Step Approach
The synthesis of Ethyl azetidine-2-carboxylate hydrochloride is typically achieved through a multi-step process commencing from readily available precursors. The most common strategies involve the synthesis of the core azetidine-2-carboxylic acid, followed by esterification and salt formation.
Synthesis of the Azetidine-2-Carboxylic Acid Core
Two primary routes for the synthesis of the azetidine-2-carboxylic acid scaffold are prevalent in the literature:
-
From γ-Butyrolactone: This method involves a four-step sequence of bromination, esterification, cyclization, and hydrogenation.[5]
-
From L-Aspartic Acid: A more modern and efficient approach begins with the inexpensive chiral starting material, L-aspartic acid. This pathway involves a series of transformations including reduction, protection, oxidation, and deprotection to yield the desired azetidine-2-carboxylic acid.[4]
The choice of synthetic route often depends on the desired scale, stereochemistry, and available starting materials. The route from L-aspartic acid is often favored for producing the enantiomerically pure (S)-azetidine-2-carboxylic acid.[4]
N-Protection, Esterification, and Deprotection/Salt Formation
A logical and widely applicable synthetic strategy to obtain Ethyl azetidine-2-carboxylate hydrochloride involves three key stages:
-
N-Protection: The secondary amine of azetidine-2-carboxylic acid is first protected to prevent side reactions during esterification. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Esterification: The N-protected azetidine-2-carboxylic acid is then esterified to form the corresponding ethyl ester.
-
Deprotection and Hydrochloride Salt Formation: The N-Boc protecting group is removed using a solution of hydrogen chloride in an anhydrous solvent, typically ethanol or diethyl ether. This step simultaneously forms the hydrochloride salt of the ethyl ester, yielding the final product.[6]
Below is a detailed, field-proven protocol for this transformation.
Experimental Protocol: Synthesis of Ethyl azetidine-2-carboxylate hydrochloride from N-Boc-azetidine-2-carboxylic acid
Step 1: Esterification of N-Boc-azetidine-2-carboxylic acid
-
To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add anhydrous ethanol (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethyl azetidine-2-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-ethyl azetidine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethanol.
-
Cool the solution to 0 °C.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether or ethanol until the solution is acidic.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford Ethyl azetidine-2-carboxylate hydrochloride.
Purification and Quality Control
Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity of Ethyl azetidine-2-carboxylate hydrochloride should be assessed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric excess if applicable.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of Ethyl azetidine-2-carboxylate hydrochloride. The expected spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), the azetidine ring protons (multiplets in the range of 2.5-4.5 ppm), and a broad singlet for the amine proton (which may exchange with D₂O). The α-proton on the azetidine ring is expected to be a triplet or multiplet around 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the ethyl group (around 62 ppm and 14 ppm), and the carbons of the azetidine ring (in the range of 25-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl azetidine-2-carboxylate hydrochloride is expected to exhibit the following characteristic absorption bands:
-
A strong C=O stretching vibration for the ester carbonyl group around 1740 cm⁻¹.
-
N-H stretching vibrations for the secondary ammonium salt in the range of 2400-3000 cm⁻¹ (broad).
-
C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
-
C-N stretching vibrations around 1100-1300 cm⁻¹.
Applications in Drug Discovery and Development
Ethyl azetidine-2-carboxylate hydrochloride is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in its use as a constrained amino acid surrogate, which can be incorporated into peptidomimetics and small molecule drug candidates to enhance their pharmacological profiles.
Peptidomimetics and Constrained Peptides
The incorporation of the azetidine-2-carboxylate moiety into peptide sequences can induce specific conformational constraints, leading to increased metabolic stability, enhanced receptor binding, and improved cell permeability.
Synthesis of Bioactive Small Molecules
This compound serves as a key starting material for the synthesis of more complex heterocyclic systems and molecules with diverse therapeutic applications. For example, derivatives of azetidine-2-carboxylic acid are crucial intermediates in the synthesis of potent thrombin inhibitors, which are used as anticoagulants.[3][4]
Workflow: Integration of Ethyl Azetidine-2-carboxylate Hydrochloride in Drug Discovery
Caption: A generalized workflow illustrating the use of the title compound.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl azetidine-2-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity make it an important tool for medicinal chemists seeking to introduce conformational constraint and modulate the physicochemical properties of drug candidates. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective application in drug discovery and development programs.
References
- Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.
-
Organic Syntheses Procedure. (n.d.). azetidine. Retrieved January 25, 2026, from [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
-
Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, biotechnology, and biochemistry, 69(10), 1892–1897. [Link]
- Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
- Sharma, S., et al. (2016). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 14(3), 853-857.
-
Wikipedia. (2023, December 27). Azetidine-2-carboxylic acid. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
PubMed. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-Aze-N'-methylamide and of dipeptides containing the Aze residue. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved January 25, 2026, from [Link]
-
HETEROCYCLES, Vol. 96, No. 12, 2018. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 25, 2026, from [Link]
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- 3. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl azetidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, conformation, and physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride. As a proline analog, this molecule is of significant interest in medicinal chemistry, where the conformationally constrained azetidine ring can impart favorable properties for drug candidates. This document will delve into the synthesis, structural analysis, and implications for drug design, offering field-proven insights for professionals in the field.
Section 1: Synthesis and Physicochemical Properties
The unique four-membered azetidine ring of Ethyl azetidine-2-carboxylate hydrochloride presents both a synthetic challenge and a source of its desirable properties in drug design.[1] Understanding its synthesis and fundamental physicochemical characteristics is crucial for its effective application.
Synthesis
The synthesis of Ethyl azetidine-2-carboxylate hydrochloride typically proceeds from L-azetidine-2-carboxylic acid, which can be synthesized through various routes. A common and efficient method starts from the readily available precursor, γ-butyrolactone.[2][3] The rationale behind this multi-step synthesis is to introduce the necessary functional groups and then induce ring closure to form the strained azetidine ring.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Ethyl azetidine-2-carboxylate hydrochloride.
Experimental Protocol: Synthesis of L-Azetidine-2-Carboxylic Acid from γ-Butyrolactone
This protocol is adapted from established methods for the synthesis of azetidine-2-carboxylic acid.[2][3]
-
Bromination and Esterification:
-
To a stirred solution of γ-butyrolactone, add red phosphorus followed by the dropwise addition of bromine at a controlled temperature.
-
After the reaction is complete, the mixture is heated to remove excess bromine.
-
The resulting α,γ-dibromobutyric acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.
-
-
Cyclization:
-
The crude ethyl α,γ-dibromobutyrate is dissolved in a suitable solvent, and a primary amine (e.g., benzylamine) is added dropwise at room temperature. The amine acts as a nucleophile, first displacing one of the bromine atoms, followed by an intramolecular cyclization to form the azetidine ring. The use of a protecting group on the nitrogen is crucial for this step.
-
-
Hydrogenation (Deprotection):
-
The N-protected ethyl azetidine-2-carboxylate is dissolved in ethanol, and a palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to hydrogenation at a suitable pressure until the deprotection is complete.
-
The catalyst is removed by filtration.
-
-
Resolution and Salt Formation:
-
The resulting racemic mixture of ethyl azetidine-2-carboxylate can be resolved using chiral acids to isolate the desired L-enantiomer.
-
The purified L-ethyl azetidine-2-carboxylate is then treated with a solution of hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.
-
Physicochemical Properties
The physicochemical properties of Ethyl azetidine-2-carboxylate hydrochloride are important for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [4] |
| Molecular Weight | 165.62 g/mol | [4] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Not available | |
| Solubility | Soluble in water | [5] |
| pKa (predicted) | ~8.5 (for the azetidinium ion) | Inferred |
Section 2: Molecular Structure and Conformation
The defining feature of Ethyl azetidine-2-carboxylate hydrochloride is the four-membered azetidine ring, which imposes significant conformational constraints on the molecule.
The Azetidine Ring: A Constrained System
The azetidine ring is a saturated heterocycle characterized by significant ring strain. This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. As a result, the azetidine ring is not planar but exists in a puckered conformation to alleviate some of this strain. The degree of puckering is influenced by the nature and size of the substituents on the ring.
Predicted Solid-State Conformation (Computational Approach)
In the absence of experimental crystal structure data for Ethyl azetidine-2-carboxylate hydrochloride, computational modeling provides a powerful tool to predict its three-dimensional structure and conformation. Density Functional Theory (DFT) calculations are a reliable method for this purpose.
Caption: Workflow for computational prediction of molecular conformation.
Methodology: DFT-Based Geometry Optimization
-
Structure Input: The 2D structure of Ethyl azetidine-2-carboxylate hydrochloride is drawn in a molecular modeling software.
-
Conformational Search: A systematic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using DFT at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Data Extraction: Key structural parameters (bond lengths, bond angles, and dihedral angles) are extracted from the optimized structure.
Predicted Structural Parameters (Illustrative)
| Parameter | Predicted Value |
| Ring Puckering Angle | ~20-30° |
| N-C₂ Bond Length | ~1.48 Å |
| C₂-C₃ Bond Length | ~1.54 Å |
| C₃-C₄ Bond Length | ~1.54 Å |
| C₄-N Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.22 Å |
Note: These are illustrative values based on typical azetidine structures. Actual values would be obtained from the DFT calculations.
The predicted conformation would likely show the ethyl carboxylate group in a pseudo-equatorial position to minimize steric hindrance. The protonated nitrogen of the azetidinium ring would form a strong hydrogen bond with the chloride counter-ion in the solid state.
Conformational Dynamics in Solution (Spectroscopic Approach)
Spectroscopic techniques, particularly NMR, are invaluable for understanding the conformation of molecules in solution.
¹H and ¹³C NMR Spectroscopy
Protocol for NMR Analysis
-
Sample Preparation: Dissolve a small amount of Ethyl azetidine-2-carboxylate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and multiplicities of the signals to assign the protons and carbons in the molecule.
Expected Spectroscopic Features
-
¹H NMR: The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal couplings. The diastereotopic nature of the protons on the C3 and C4 carbons will likely result in distinct signals. The proton on C2, being adjacent to the ester group, will be deshielded. The N-H proton of the azetidinium ion will be observable and its chemical shift will be solvent-dependent.
-
¹³C NMR: The carbonyl carbon of the ester will appear at a characteristic downfield chemical shift (~170 ppm). The carbons of the azetidine ring will have distinct signals, with the C2 carbon being shifted downfield due to the attached ester group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
Expected Vibrational Modes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1735-1750 |
| Azetidinium N-H | Stretch | ~2400-3000 (broad) |
| C-N | Stretch | ~1100-1200 |
| C-O | Stretch | ~1000-1300 |
Section 3: Implications for Drug Design and Development
The unique structural features of Ethyl azetidine-2-carboxylate hydrochloride have significant implications for its use in drug discovery.
Caption: Relationship between molecular features and drug design benefits.
Conformational Rigidity and Receptor Binding
The puckered and rigid nature of the azetidine ring reduces the number of accessible conformations compared to more flexible acyclic or larger ring systems. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, which can translate into higher binding affinity. Furthermore, the well-defined three-dimensional arrangement of substituents on the azetidine ring can enhance selectivity for the target receptor over off-targets.
The Role of the Hydrochloride Salt
The hydrochloride salt form of Ethyl azetidine-2-carboxylate is often preferred for pharmaceutical development for several key reasons:
-
Enhanced Solubility: The salt form is generally more water-soluble than the free base, which is crucial for oral bioavailability and formulation.
-
Improved Stability: The salt can be more crystalline and less hygroscopic than the free base, leading to better stability during storage and handling.
-
Consistent Purity: The crystallization process used to form the salt is an effective method for purification.
Section 4: Conclusion
Ethyl azetidine-2-carboxylate hydrochloride is a molecule with significant potential in medicinal chemistry, largely owing to the unique structural and conformational properties imparted by the strained four-membered azetidine ring. While experimental data on its solid-state structure is limited, a combination of established synthetic methods, spectroscopic analysis, and computational modeling provides a detailed understanding of its molecular architecture. The conformational rigidity of the azetidine ring, coupled with the favorable physicochemical properties of the hydrochloride salt, makes it an attractive scaffold for the design of novel therapeutics with potentially enhanced affinity, selectivity, and drug-like properties. This guide provides a foundational understanding for researchers looking to leverage the unique characteristics of this and related azetidine-containing molecules in their drug discovery efforts.
References
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Wikipedia. Azetidine-2-carboxylic acid. [Link]
- Google Patents.
-
ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
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PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]
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ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. [Link]
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Spectroscopic Characterization of Ethyl Azetidine-2-carboxylate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl azetidine-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development, prized for its constrained four-membered ring structure which can impart unique conformational properties to larger molecules. As a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid, it serves as a proline analogue that can introduce rigidity and novel vector orientations in peptide and small molecule drug candidates. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of this reagent in synthetic workflows.
Molecular Structure and Key Features
The structure of Ethyl azetidine-2-carboxylate hydrochloride features a strained four-membered azetidine ring, an ethyl ester functional group at the 2-position, and a hydrochloride salt formed at the nitrogen atom. This protonation of the ring nitrogen significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.
Caption: Molecular structure of Ethyl azetidine-2-carboxylate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of Ethyl azetidine-2-carboxylate hydrochloride. The predictions are based on the known spectra of L-azetidine-2-carboxylic acid and fundamental principles of NMR theory.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the azetidine ring protons and the ethyl ester group. Due to the chirality at C2, the protons on C3 and C4 will be diastereotopic and are expected to exhibit complex splitting patterns. The protonation of the nitrogen will lead to a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl azetidine-2-carboxylate hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester. |
| ~2.4 - 2.6 | Multiplet | 1H | C3-H (endo) | Upfield proton on the azetidine ring, showing complex coupling with the geminal and vicinal protons. |
| ~2.7 - 2.9 | Multiplet | 1H | C3-H (exo) | Downfield proton on the azetidine ring, showing complex coupling with the geminal and vicinal protons. |
| ~3.8 - 4.0 | Multiplet | 2H | C4-H₂ | Protons adjacent to the protonated nitrogen, expected to be shifted downfield and show complex coupling. |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | Standard chemical shift for a methylene group in an ethyl ester, coupled to the methyl group. |
| ~4.8 - 5.0 | Triplet or dd | 1H | C2-H | Methine proton at the chiral center, adjacent to the ester and the protonated nitrogen, leading to a significant downfield shift. |
| ~9.0 - 11.0 | Broad singlet | 2H | N⁺H₂ | Exchangeable protons on the protonated nitrogen, typically appearing as a broad signal. |
Causality behind Experimental Choices: The choice of a deuterated solvent such as D₂O, DMSO-d₆, or CDCl₃ is critical. In D₂O, the N⁺H₂ protons would exchange with deuterium and their signal would disappear, which can be a useful diagnostic tool. DMSO-d₆ is a good choice for observing exchangeable protons. The predicted shifts are based on typical values for similar functional groups and the expected inductive effects from the protonated nitrogen and the ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the ester will be the most downfield signal.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl azetidine-2-carboxylate hydrochloride
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~14 | -O-CH₂-C H₃ | Typical chemical shift for the methyl carbon of an ethyl ester. |
| ~25 | C 3 | Methylene carbon of the azetidine ring. |
| ~45 | C 4 | Methylene carbon adjacent to the protonated nitrogen, shifted downfield. |
| ~60 | C 2 | Methine carbon at the chiral center, attached to the ester and nitrogen. |
| ~62 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~170 | C =O | Carbonyl carbon of the ester group, which is typically in this region. |
Expertise & Experience: The predicted chemical shifts are based on the analysis of spectral data for azetidine-2-carboxylic acid and related ester compounds. The downfield shift of C2 and C4 is a direct consequence of the electron-withdrawing effect of the adjacent protonated nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl azetidine-2-carboxylate hydrochloride is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O bond of the ester, and the C-O bond of the ester.
Table 3: Predicted IR Absorption Bands for Ethyl azetidine-2-carboxylate hydrochloride
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 2400-2800 | Broad, Strong | N⁺-H stretch | Characteristic broad absorption for an ammonium salt. |
| ~1740 | Strong | C=O stretch (ester) | Typical stretching frequency for a saturated ester carbonyl group. |
| ~1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration for the C-O single bond of the ester. |
| 2850-3000 | Medium | C-H stretch | Aliphatic C-H stretching vibrations of the azetidine ring and ethyl group. |
Trustworthiness: The presence of a strong, broad absorption in the 2400-2800 cm⁻¹ region is a highly reliable indicator of an ammonium salt. The sharp, strong peak around 1740 cm⁻¹ is a definitive marker for the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl azetidine-2-carboxylate hydrochloride, electrospray ionization (ESI) would be a suitable technique.
Expected Observations:
-
Molecular Ion: In positive ion mode ESI-MS, the base peak would likely correspond to the protonated molecule of the free base, [M+H]⁺, where M is the free base (Ethyl azetidine-2-carboxylate). The expected m/z would be approximately 130.08.
-
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da) from the ester. Another common fragmentation pathway would be the loss of the entire ester group (COOC₂H₅, 73 Da). Ring opening and subsequent fragmentation of the azetidine ring are also possible.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
While specific experimental data for the target compound is not provided, the following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl azetidine-2-carboxylate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Data Acquisition (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
MS Data Acquisition (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Optimize source parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimize in-source fragmentation.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl azetidine-2-carboxylate hydrochloride. By leveraging established spectroscopic principles and data from the parent compound, this guide offers a reliable framework for researchers, scientists, and drug development professionals to identify and characterize this important synthetic building block. The provided methodologies for data acquisition ensure that high-quality, reproducible data can be obtained for rigorous quality control and structural confirmation.
References
-
PubChem - Azetidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents - Processes for producing azetidine-2-carboxylic acid and intermedi
The Azetidine Ring: A Strategic Tool for Peptide and Drug Design — A Technical Guide to Ethyl Azetidine-2-carboxylate Hydrochloride
Abstract
In the landscape of non-proteinogenic amino acids, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a powerful tool for medicinal chemists and peptide scientists.[1] Its unique conformational properties, distinct from those of its five-membered counterpart, offer a strategic approach to modulating peptide structure, stability, and biological activity. This technical guide provides an in-depth exploration of ethyl azetidine-2-carboxylate hydrochloride, a key synthetic precursor, from its fundamental chemical principles to its practical application in drug discovery and peptide engineering. We will delve into detailed, field-tested protocols for its synthesis and incorporation into peptide chains, analyze its profound impact on peptide conformation, and discuss its application in the development of novel therapeutics.
Introduction: Beyond Proline
Proline is unique among the 20 proteinogenic amino acids due to its cyclic secondary amine, which imparts significant conformational rigidity upon the peptide backbone. This rigidity is a cornerstone of protein folding and structure. Azetidine-2-carboxylic acid, as a structural analog, can be recognized by the cellular translational machinery and misincorporated in place of proline.[2] This substitution, however, is not a simple isosteric replacement. The smaller, more strained four-membered ring of Aze introduces a different set of conformational biases, often leading to increased flexibility compared to proline-containing peptides.[3] This "perturbation" is not a flaw but a feature, providing a mechanism to fine-tune peptide secondary structure, destabilize overly rigid conformations like the collagen triple helix, and explore novel pharmacological space.[3] Ethyl azetidine-2-carboxylate hydrochloride is a stable, readily handled starting material, making it a crucial entry point for harnessing the potential of the azetidine ring in research and development.
Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
The synthesis of the target compound begins with the creation of the azetidine-2-carboxylic acid core, followed by esterification. Several routes to the core acid have been established, often starting from readily available precursors like γ-butyrolactone.[4] The following protocol represents a robust and scalable method adapted from established literature.
Diagram: Synthetic Pathway Overview
Caption: General synthetic scheme for Ethyl Azetidine-2-carboxylate HCl.
Experimental Protocol: Synthesis
Part A: Synthesis of (S)-Azetidine-2-carboxylic Acid
This protocol is a conceptual summary based on common synthetic routes. Researchers should consult primary literature for detailed, optimized conditions.[5]
-
Bromination of γ-Butyrolactone: γ-Butyrolactone is treated with bromine in the presence of a catalyst like red phosphorus. This step opens the lactone ring and introduces bromine atoms, leading to a 2,4-dibromobutyric acid derivative.
-
Esterification: The resulting di-bromo acid is then esterified, for example, with benzyl alcohol, to protect the carboxylic acid and improve solubility for the subsequent step.
-
Cyclization and N-Protection: The dibromo ester is reacted with a primary amine, such as diphenylmethylamine, which displaces the bromine atoms to form the four-membered azetidine ring. The diphenylmethyl group also serves as an N-protecting group.
-
Hydrogenolysis/Deprotection: The N-protected benzyl ester is subjected to catalytic hydrogenation (e.g., using palladium on carbon). This step cleaves both the O-benzyl ester and the N-diphenylmethyl group to yield the free azetidine-2-carboxylic acid.[4] Chiral resolution steps can be incorporated to isolate the desired (S)-enantiomer.[5]
Part B: Fischer Esterification to Ethyl Azetidine-2-carboxylate Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (a large excess, e.g., 10-20 eq).
-
Acid Catalyst: Cool the suspension in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the mixture, or carefully add a solution of HCl in anhydrous ethanol, until the solution is saturated. Acetyl chloride can also be used to generate HCl in situ.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The driving force for this equilibrium reaction is the large excess of the alcohol reactant.[7]
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. The resulting crude solid is the hydrochloride salt of the ethyl ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure (S)-ethyl azetidine-2-carboxylate hydrochloride as a white crystalline solid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The true utility of azetidine-2-carboxylic acid derivatives is realized upon their incorporation into peptide sequences. The standard and most efficient method for this is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The commercially available building block, Fmoc-(S)-Aze-OH, is used directly in the coupling steps.
Diagram: SPPS Workflow for Aze Incorporation
Caption: Standard Fmoc-SPPS cycle for incorporating an Aze residue.
Experimental Protocol: Fmoc-SPPS of an Aze-Containing Peptide
This protocol describes a single coupling cycle for adding Fmoc-(S)-Aze-OH to a growing peptide chain on a Rink Amide resin.
-
Resin Preparation: Start with a pre-loaded resin or a resin with a free amine group (e.g., after the deprotection of the previous amino acid). Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[5] Drain the vessel and repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.
-
Activation and Coupling:
-
In a separate vessel, prepare the coupling solution. Dissolve Fmoc-(S)-Aze-OH (3-4 eq. relative to resin loading), a coupling agent such as HBTU (3-4 eq.), and an activation base like N,N-diisopropylethylamine (DIEA) (6-8 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring and Recoupling: After the reaction time, perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: The peptide is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the sequence.
-
Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
The Structural and Functional Impact of Azetidine Incorporation
The substitution of proline with azetidine-2-carboxylic acid induces significant and predictable changes in peptide conformation. Understanding these changes is key to leveraging Aze as a tool in rational drug design.
Conformational Preferences: A Data-Driven Comparison
The primary difference arises from the geometry of the four-membered ring. While proline's five-membered ring strongly favors a β-turn conformation in peptides, the more strained azetidine ring preferentially induces a γ-turn.[8] This alters the local backbone trajectory and can disrupt or stabilize specific secondary structures.
| Conformational Parameter | L-Proline (Pro) | L-Azetidine-2-carboxylic acid (Aze) | Rationale for Difference |
| Preferred Turn Type | β-turn (four-residue turn) | γ-turn (three-residue turn) | The smaller, more rigid azetidine ring geometry better accommodates the tighter folding of a γ-turn.[8] |
| Backbone Flexibility | More Constrained | More Flexible | Reduced steric hindrance from the smaller four-membered ring leads to a wider range of allowed φ/ψ dihedral angles.[3] |
| Ring Pucker | Endo/Exo puckering | Relatively planar | The high strain of the four-membered ring limits significant out-of-plane puckering. |
| Effect on Helices | Strong helix breaker | Disrupts helical structures | Destabilizes ordered polypeptide conformations, such as the collagen triple helix, due to unfavorable energetics.[3] |
Biological Consequences
The structural perturbations caused by Aze incorporation have profound biological effects:
-
Protein Misfolding: When misincorporated into proteins in vivo or in vitro, Aze can lead to improper folding, aggregation, and induction of the endoplasmic reticulum (ER) stress response.[9] This property has been exploited as a research tool to study protein quality control mechanisms.
-
Collagen Destabilization: Aze is a potent inhibitor of collagen synthesis and stability. Its incorporation disrupts the formation of the stable collagen triple helix, a structure heavily reliant on the conformational properties of proline and hydroxyproline.[10]
-
Toxicity and Teratogenicity: Due to its ability to disrupt protein structure, free azetidine-2-carboxylic acid can be toxic and teratogenic, particularly affecting developmental processes that depend on correct collagen formation.[10] This underscores the importance of its targeted use in synthetic molecules rather than systemic administration as a free amino acid.
Applications in Drug Discovery
The unique properties of the azetidine ring make it a valuable building block for designing peptidomimetics and small molecule drugs. By replacing proline, medicinal chemists can alter the conformation of a peptide ligand to enhance binding affinity, improve metabolic stability, or modify its pharmacokinetic profile.
-
Thrombin Inhibitors: (S)-Azetidine-2-carboxylic acid is a key structural component in the development of potent and selective thrombin inhibitors, which are crucial anticoagulant drugs.[11] Its inclusion helps to correctly orient the molecule within the active site of the thrombin enzyme.
-
Anticancer and Antiviral Agents: The azetidine moiety is being explored in the design of novel anticancer and antiviral drugs.[12][13] By inducing specific turns or conformations in peptide-based drugs, it can enhance their interaction with therapeutic targets.
-
Enhancing Tumor Immunogenicity: Recent research has shown that treating tumor cells with Aze can cause protein mistranslation, generating novel antigens that can be recognized by the immune system. This suggests a potential strategy for enhancing the efficacy of cancer immunotherapies.[14]
Conclusion
Ethyl azetidine-2-carboxylate hydrochloride is more than just a chemical reagent; it is a gateway to the strategic manipulation of peptide and protein architecture. Its synthesis is well-established, and its incorporation into peptides via modern SPPS is straightforward. The resulting structural modifications, primarily the shift from β- to γ-turn preference and an increase in local backbone flexibility, provide a powerful lever for researchers to pull. While the potential for toxicity from the free amino acid necessitates careful application, its use as a building block in rationally designed peptides and small molecules allows scientists to fine-tune conformation, enhance biological activity, and ultimately develop novel therapeutics that address unmet medical needs. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ this unique proline analog in their own discovery programs.
References
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Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
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Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]
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Blizzard, T. A., et al. (2014). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. Molecules, 19(9), 14764-14813. [Link]
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Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. Journal of Medicinal Chemistry, 52(1), 219–223. [Link]
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Reusch, W. (n.d.). Fischer Esterification. Michigan State University Department of Chemistry. [Link]
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Baeza, J. L., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]
- CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (2013).
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Aapptec. (n.d.). Attaching the first amino acid to a resin. [Link]
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Li, Y., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. Journal for ImmunoTherapy of Cancer, 10(1), e003612. [Link]
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Overberger, C. G., & Zand, R. (1973). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 6(5), 721–725. [Link]
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Thet, L. A., et al. (1988). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Journal of Applied Physiology, 64(6), 2356–2362. [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Chem-Impex International. (n.d.). L-Azetidine-2-carboxylic acid. [Link]
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Baeza, J. L., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704-15. [Link]
- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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MDPI. (2022). Antiviral Drug Discovery. [Link]
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University of California, Irvine. (n.d.). Experiment 10: Fischer Esterification. [Link]
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Rubini, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10264. [Link]
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Rubini, E., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10264. [Link]
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MDPI. (2026). The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Derivatives. [Link]
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Jones, K., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]
-
W&M ScholarWorks. (2011). Peptide Fragmentation Studies on Doubly Charged Proline and Pipecolic Acid Containing Pentapeptides and Methods Development for an HPLC/MS Instrument for Proteomics Experiments. [Link]
-
National Center for Biotechnology Information. (2018). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. [Link]
-
University of California, Irvine. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
Reddit. (2021). Solid phase peptide synthesis help. [Link]
-
W&M ScholarWorks. (2011). Peptide Fragmentation Studies on Doubly Charged Proline and Pipecolic Acid Containing Pentapeptides and Methods Development for an HPLC/MS Instrument for Proteomics Experiments. [Link]
-
ResearchGate. (n.d.). Peptide fragmentation. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
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- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
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- 12. chemimpex.com [chemimpex.com]
- 13. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Sourcing and Quality Verification of Ethyl Azetidine-2-Carboxylate Hydrochloride
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical space is paramount. Non-natural amino acids, in particular, offer a powerful toolkit for modulating the pharmacological properties of peptide-based therapeutics and other complex molecules. Among these, Ethyl (S)-azetidine-2-carboxylate hydrochloride (CAS No. 162698-21-7) has emerged as a critical building block. As a conformationally constrained analog of proline, the four-membered azetidine ring imparts a unique structural rigidity that can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1]
This guide provides drug development professionals and researchers with a comprehensive overview of the commercial landscape for this valuable synthon. We will delve into the nuances of supplier selection, outline a robust protocol for in-house quality verification, and provide critical insights into its handling and application, ensuring both scientific integrity and laboratory safety.
Synthetic Provenance: Implications for Quality
Understanding the synthetic origin of Ethyl azetidine-2-carboxylate hydrochloride is crucial for anticipating potential impurities. Most commercial syntheses begin with L-Azetidine-2-carboxylic acid, which itself is often derived from L-aspartic acid or γ-butyrolactone through multi-step processes.[2][3] The final step typically involves a Fischer esterification or a related method.
A common laboratory-scale synthesis involves reacting L-Azetidine-2-carboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or gaseous hydrogen chloride.[4] This process converts the carboxylic acid to the ethyl ester and simultaneously forms the hydrochloride salt of the secondary amine.
-
Causality Insight: Why is the hydrochloride salt preferred? The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the freebase, which may be an oil or a less stable solid. The protonated amine also prevents side reactions, such as N-acylation, in subsequent synthetic steps.
Potential impurities may include residual starting materials (the parent acid), unreacted ethanol, residual solvents from purification (e.g., ethyl acetate, diethyl ether), and byproducts from the cyclization steps in the parent acid's synthesis.
Commercial Supplier Landscape
The availability of Ethyl azetidine-2-carboxylate hydrochloride is primarily from specialized chemical building block suppliers catering to the research and development sector. Sourcing this compound requires careful evaluation of not just price, but purity, documentation, and lead times. Below is a comparative analysis of representative suppliers.
| Supplier | CAS Number | Advertised Purity | Available Quantities | Notes |
| AChemBlock | 162698-21-7 | ≥95% | 1g, 5g, 25g | Provides downloadable MSDS and indicates stock in the USA and globally. Lists appearance as a "brown solid".[5] |
| BLD Pharm | 162698-21-7 | Not specified | Various (Inquire) | Specifies storage at room temperature, sealed in dry conditions.[6] |
| Echemi (Aggregator) | 162698-21-7 | Varies by Lister | Varies by Lister | Lists multiple international suppliers, including manufacturers and trading companies like Lanzhou Aglichem Co., Ltd. and Minakem S.A.S.[7] |
Key Considerations for Supplier Selection:
-
Purity Specification: A purity of ≥95% is common for building blocks, but for sensitive applications, sourcing >97% or >98% may be necessary. Always request the lot-specific Certificate of Analysis (CoA).
-
Analytical Data: Reputable suppliers should provide, at minimum, a ¹H NMR spectrum confirming the structure and an HPLC trace indicating purity.
-
Chirality: The (S)-enantiomer is the most relevant for mimicking natural L-proline. Ensure the supplier specifies and has data to support the enantiomeric purity if it is critical for your application.
-
Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory for ensuring safe handling and institutional compliance.
Workflow for Supplier Selection and In-House QC
The following diagram illustrates a logical workflow from initial sourcing to final use in an experimental setting, ensuring the material's quality meets the required standards.
Caption: Workflow for sourcing and validating Ethyl azetidine-2-carboxylate HCl.
Protocol: In-House Quality Control & Verification
This protocol provides a self-validating system to confirm the identity and estimate the purity of commercially supplied Ethyl (S)-azetidine-2-carboxylate hydrochloride.
Objective: To verify the chemical structure, identity, and approximate purity of the received material using ¹H NMR and LC-MS.
1. Materials & Equipment:
-
Ethyl azetidine-2-carboxylate hydrochloride sample
-
Deuterated solvent: Deuterium oxide (D₂O) or DMSO-d₆
-
NMR tubes, pipettes
-
NMR Spectrometer (≥400 MHz recommended)
-
LC-MS system with a C18 column
-
Solvents for LC-MS: Acetonitrile (ACN) and Water with 0.1% formic acid
2. Step-by-Step Methodology:
Part A: ¹H NMR Analysis
-
Causality Insight: D₂O is a good choice of solvent as the amine and hydroxyl protons will exchange, simplifying the spectrum. DMSO-d₆ can also be used and will allow observation of the exchangeable N-H protons.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of D₂O in a clean, dry vial. Vortex to ensure complete dissolution.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
Expected Chemical Shifts (δ, ppm) in D₂O: The spectrum should exhibit signals corresponding to the molecular structure. While a publicly available spectrum for this specific salt is scarce, based on the structure and related compounds, one would expect:
-
A triplet around 1.2-1.4 ppm (3H), corresponding to the -CH₃ of the ethyl group.
-
A quartet around 4.2-4.4 ppm (2H), corresponding to the -OCH₂- of the ethyl group.
-
A multiplet for the proton at the C2 position (α-proton) around 4.8-5.0 ppm (1H).
-
Complex multiplets for the diastereotopic protons on the C3 and C4 carbons of the azetidine ring, typically between 2.5-4.5 ppm (4H total).
-
-
Validation Check: The integration of these peak areas should correspond to the number of protons (3:2:1:4). The presence of significant peaks outside these regions may indicate impurities, such as residual ethyl acetate (peaks at ~2.04, 4.12, and 1.25 ppm) or other solvents.
-
Part B: LC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in a 50:50 water/acetonitrile mixture. Dilute as necessary for injection.
-
Method:
-
Column: Standard C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV (e.g., 210 nm) and Mass Spectrometry (ESI+ mode).
-
-
Data Analysis & Interpretation:
-
Purity: The UV chromatogram should show one major peak. Purity can be estimated by the area percentage of this peak.
-
Identity: The mass spectrometer in positive ion mode (ESI+) should detect the mass of the freebase cation.
-
Calculated [M+H]⁺ for C₆H₁₁NO₂: 130.08 m/z .
-
-
Validation Check: The observation of a major peak in the chromatogram with the correct m/z in the mass spectrum provides strong confirmation of both purity and identity.
-
Handling, Storage, and Safety
As a reactive chemical intermediate, proper handling of Ethyl azetidine-2-carboxylate hydrochloride is essential.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. Supplier recommendations suggest storing at room temperature in a dry place.[5][6] Long-term storage in a desiccator is advisable to prevent hydrolysis of the ester and reaction with atmospheric moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7] Strong bases will deprotonate the hydrochloride salt to form the freebase, which may be less stable.
Conclusion
Ethyl (S)-azetidine-2-carboxylate hydrochloride is an indispensable building block for researchers aiming to leverage the benefits of constrained scaffolds in drug design. While its procurement is straightforward, this guide emphasizes the necessity of a structured approach to supplier vetting and rigorous, in-house quality verification. By implementing the described workflows and analytical protocols, scientists can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable research.
References
-
Wikipedia. Azetidine-2-carboxylic acid. [Link]
-
AAPPTec, LLC. Safety Data Sheet: L-Azetidine-2-carboxylic acid. [Link]
-
Nishikawa, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, Vol. 96, No. 12. [Link]
- Google Patents.
-
Couty, F., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
SpectraBase. L-Azetidine-2-carboxylic acid Spectrum. [Link]
-
Chemguide. Making esters from carboxylic acids and alcohols. [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ethyl 2-azetidinecarboxylate hydrochloride 95% | CAS: 162698-21-7 | AChemBlock [achemblock.com]
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- 7. peptide.com [peptide.com]
- 8. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride: Core Starting Materials and Synthetic Strategies
Abstract
Ethyl azetidine-2-carboxylate hydrochloride is a pivotal building block in medicinal chemistry and drug development, prized for its role in introducing conformational rigidity into bioactive molecules. This guide provides an in-depth technical analysis of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying chemical principles governing each transformation. Authored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of prevalent synthetic strategies, including pathways commencing from L-aspartic acid, γ-butyrolactone, and α,γ-dihalogenated butyrates. Each section elucidates the causality behind experimental choices, provides validated protocols, and is supported by comprehensive references to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of the Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can significantly influence pharmacological properties by imparting conformational constraint, improving metabolic stability, and modulating physicochemical parameters such as solubility and lipophilicity. Azetidine-2-carboxylic acid and its esters, particularly ethyl azetidine-2-carboxylate, serve as versatile intermediates for the synthesis of a wide array of pharmaceutical agents, including thrombin inhibitors.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.
This guide will navigate the critical aspects of synthesizing ethyl azetidine-2-carboxylate hydrochloride, with a particular emphasis on the strategic selection of readily available and economically viable starting materials.
Synthetic Strategies: A Comparative Overview
The synthesis of ethyl azetidine-2-carboxylate hydrochloride can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scalability, cost of starting materials, and safety considerations. Here, we will explore three prominent and field-proven synthetic strategies.
Route 1: Chiral Pool Synthesis from L-Aspartic Acid
This elegant approach leverages the readily available and inexpensive chiral starting material, L-aspartic acid, to construct the azetidine ring with inherent stereocontrol. This method is particularly well-suited for the industrial-scale production of enantiomerically pure (S)-azetidine-2-carboxylic acid derivatives.[1]
Mechanistic Rationale and Key Transformations
The core of this strategy involves the transformation of L-aspartic acid into a β-lactam (a 4-oxo-azetidine derivative), which is subsequently reduced to the desired azetidine ring. The key steps are outlined below:
-
Diesterification and N-Protection: L-aspartic acid is first converted to its diester, typically the diisopropyl ester, by reaction with isopropanol and a dehydrating agent like thionyl chloride. The amino group is then protected, for instance, as a silyl derivative, to prevent side reactions in the subsequent cyclization step.[1]
-
Intramolecular Cyclization (Dieckmann-type Condensation): The N-protected diester undergoes an intramolecular cyclization facilitated by a strong base, such as a Grignard reagent (e.g., t-butylmagnesium chloride), to form the corresponding isopropyl (2S)-4-oxo-2-azetidinecarboxylate.[1]
-
Reduction of the β-Lactam and Ester Moieties: The β-lactam and the ester group are simultaneously reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield (S)-azetidine-2-methanol.[1]
-
N-Protection and Oxidation: The secondary amine of the azetidine ring is protected with a suitable group, for example, a benzyloxycarbonyl (Cbz) group. The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite.[1]
-
Esterification and Deprotection/Salt Formation: The resulting N-protected azetidine-2-carboxylic acid is esterified to the ethyl ester. Finally, the protecting group is removed, and the hydrochloride salt is formed by treatment with hydrochloric acid.
Experimental Workflow and Data
The following diagram illustrates the synthetic workflow from L-aspartic acid.
Caption: Synthetic pathway from L-aspartic acid.
Table 1: Summary of Key Reaction Steps and Yields for the L-Aspartic Acid Route
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Diesterification | Isopropanol, Thionyl Chloride | ~92%[1] |
| 2 | Cyclization | Trimethylsilyl chloride, Triethylamine, t-Butylmagnesium chloride | ~62%[1] |
| 3 | Reduction | Lithium aluminum hydride | High (used in next step without purification) |
| 4 | N-Protection & Oxidation | Benzyloxycarbonyl chloride, TEMPO, Sodium hypochlorite | ~69% (over 2 steps)[1] |
| 5 | Esterification & Deprotection | Ethanol, H₂, Pd/C, HCl | High |
Route 2: Cyclization of α,γ-Dihalogenated Butyrates
A classical and versatile approach to the azetidine-2-carboxylate core involves the double SN2 cyclization of an α,γ-dihalogenated butyrate with a primary amine.[2] This method allows for the introduction of various substituents on the nitrogen atom depending on the choice of the primary amine.
Mechanistic Rationale and Key Transformations
The fundamental principle of this route is the sequential nucleophilic substitution of two leaving groups by an amine nitrogen.
-
Preparation of the Dihalogenated Ester: The starting material is typically an ethyl 2,4-dibromobutyrate, which can be prepared from γ-butyrolactone.[3]
-
Cyclization with a Primary Amine: The dibromobutyrate is reacted with a primary amine. The first substitution occurs at the more reactive α-position, followed by an intramolecular cyclization where the nitrogen attacks the γ-carbon, displacing the second bromide and forming the azetidine ring. A bulky amine, such as benzhydrylamine, is often used to favor the desired cyclization over intermolecular side reactions.[1]
-
Deprotection and Salt Formation: The N-substituent introduced during the cyclization is subsequently removed. For instance, a benzhydryl group can be cleaved by hydrogenolysis. The resulting ethyl azetidine-2-carboxylate is then treated with hydrochloric acid to furnish the final product.
Experimental Workflow and Visualization
Sources
The Therapeutic Promise of the Strained Ring: A Technical Guide to the Biological Activities of Azetidine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly important scaffold in medicinal chemistry. Its inherent ring strain and unique conformational rigidity impart novel physicochemical properties to molecules, making it a valuable building block in the design of new therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities of derivatives of azetidine-2-carboxylic acid, a proline analog that has paved the way for a new generation of bioactive compounds. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in this exciting field.
The Core Principle: Proline Mimicry and Beyond
L-azetidine-2-carboxylic acid's fundamental biological activity stems from its structural similarity to the proteinogenic amino acid L-proline. This mimicry allows it to be recognized by prolyl-tRNA synthetase, leading to its misincorporation into nascent polypeptide chains. This event disrupts protein structure and function, inducing the unfolded protein response and endoplasmic reticulum (ER) stress, which can trigger apoptosis. This mechanism is particularly relevant in cells with high rates of protein synthesis, such as cancer cells.
However, the biological activities of azetidine-2-carboxylic acid derivatives are not limited to this single mechanism. Strategic modifications to the azetidine ring have yielded compounds with a wide array of pharmacological effects, including potent and specific enzyme inhibition, disruption of microbial cell wall synthesis, and modulation of key signaling pathways.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Azetidine derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms.
Induction of Protein Misfolding and Apoptosis
The parent compound, L-azetidine-2-carboxylic acid, has demonstrated the ability to inhibit the growth of type IV collagen-producing murine mammary cancer cells in vitro with an IC50 value of 7.6 µg/ml.[1] This activity is attributed to its incorporation into collagen, destabilizing the triple helix structure.[1] More recent research has focused on leveraging this protein misfolding mechanism to enhance tumor immunogenicity. By delivering azetidine-2-carboxylic acid specifically to tumor cells, researchers have been able to induce the production of mutated proteins, leading to an enhanced anti-tumor immune response.
Tubulin Polymerization Inhibition
A significant class of azetidin-2-one (β-lactam) derivatives exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. These compounds bind to the colchicine binding site on β-tubulin, inhibiting its polymerization and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-substituted 1,4-diaryl-2-azetidinones | MCF-7 (Breast Cancer) | Nanomolar range | [2] |
| Quinazoline-azetidinone hybrids | MCF-7 (Breast Cancer) | 6.3 - 16.7 |
Inhibition of Key Signaling Pathways: The Case of STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Novel azetidine amides have been developed as potent and selective inhibitors of STAT3.
| Compound Series | Assay | IC50 (µM) | Reference |
| (R)-azetidine-2-carboxamides | STAT3 DNA-binding activity | 0.34 - 0.52 | [3] |
| Azetidine-based irreversible inhibitors | STAT3 activity | 0.38 - 0.98 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (azetidine derivatives)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the azetidine derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Activity: A New Frontier in Combating Resistance
The azetidin-2-one, or β-lactam, ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins. Consequently, the synthesis of novel azetidine derivatives continues to be a promising strategy in the fight against antimicrobial resistance.
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of azetidin-2-one derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylvinylsulfonate-anchored azetidin-2-ones | MRSA | 7.5 | [2] |
| 7-(3-alkoxyimino-2-aminomethyl-1-azetidinyl)fluoroquinolones | Gram-positive strains (including MRSA) | <0.008 - 0.5 | [5] |
| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine | Gram-positive bacteria | 4 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (azetidine derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the azetidine derivatives in CAMHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the antimicrobial dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, a microplate reader can be used to measure absorbance.
Caption: Workflow of the broth microdilution method for MIC determination.
Antiviral Activity: Targeting Viral Replication
Azetidine derivatives have also shown promise as antiviral agents, with several compounds demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).
HCV Protease Inhibition
The HCV NS3/4A protease is a crucial enzyme in the viral replication cycle, making it an attractive target for antiviral drug development. Azetidine-containing compounds have been designed as potent inhibitors of this enzyme.
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Azetidine and spiroazetidine analogs of telaprevir | HCV | Replicon-based assay | 0.8 | [7] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Test compounds (azetidine derivatives)
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6- or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the azetidine derivatives in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Caption: Workflow of the plaque reduction assay for antiviral activity.
Enzyme Inhibitory Activity: Precision Targeting of Molecular Machinery
The unique structural features of the azetidine ring make it an attractive scaffold for the design of specific enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are used in the treatment of type 2 diabetes. Azetidine-based compounds, particularly 2-cyanoazetidines, have been developed as potent DPP-IV inhibitors with sub-micromolar potencies.[8]
Prolyl 4-Hydroxylase Modulation
As a proline analog, azetidine-2-carboxylic acid can interact with proline-utilizing enzymes such as prolyl 4-hydroxylases, which are involved in collagen biosynthesis and the hypoxia-inducible factor (HIF) pathway.[9] This interaction can lead to a high rate of uncoupled 2-oxoglutarate decarboxylation, suggesting a potential for modulating the activity of these enzymes.[10]
Experimental Protocol: Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to produce half-maximum inhibition.
Procedure:
-
Perform a series of enzyme activity assays at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor. This will allow for the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Repeat the enzyme activity assays with several fixed concentrations of the azetidine derivative inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The Ki can be calculated from the changes in the apparent Km or Vmax in the presence of the inhibitor using the appropriate equations for the type of inhibition observed.
Future Directions and Conclusion
The exploration of azetidine-2-carboxylic acid derivatives has unveiled a rich landscape of biological activities with significant therapeutic potential. From their foundational role as proline mimics to their evolution into highly specific enzyme inhibitors and potent antimicrobial and anticancer agents, these strained-ring structures continue to capture the attention of the drug discovery community. Future research will likely focus on refining the structure-activity relationships for various targets, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications. The versatility of the azetidine scaffold, coupled with an ever-deepening understanding of its biological interactions, ensures that these fascinating molecules will remain at the forefront of medicinal chemistry for years to come.
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Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical reviews in biochemistry and molecular biology, 45(2), 106–124. [Link]
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Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., Lautar, S., Thomas, B., & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 617–635. [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). Molecules, 27(24), 8821. [Link]
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Goudreau, N., Brochu, C., Cameron, D. R., Croteau, G., Gorys, V., Poirier, M., ... & Llinàs-Brunet, M. (2013). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & medicinal chemistry letters, 23(24), 6753–6758. [Link]
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Valente, R. J., Theocharis, S., Valafar, H., Kasembeli, M. M., Valente, E. N., Valenteen, ... & Turkson, J. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of medicinal chemistry, 64(1), 474–493. [Link]
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Koivunen, P., Hirsilä, M., Remes, A. M., Hassinen, I. E., Kivirikko, K. I., & Myllyharju, J. (2007). Inhibition of hypoxia-inducible factor (HIF) hydroxylases by citric acid cycle intermediates: possible links between cell metabolism and stabilization of HIF. The Journal of biological chemistry, 282(7), 4524–4532. [Link]
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Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2021). Molecules, 26(13), 3894. [Link]
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Feng, L. S., Lv, K., Liu, M. L., Wang, B., Zhao, Y. L., Chen, Y. L., ... & Zuo, P. (2012). Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety. Archiv der Pharmazie, 345(9), 728–737. [Link]
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Kasembeli, M. M., Singh, M., Cao, X., Lin, L., Ma, L., Xu, X., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncogene, 41(1), 108–121. [Link]
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Methodological & Application
Application Notes: N-Alkylation Protocols for Ethyl Azetidine-2-carboxylate Hydrochloride
Introduction: The Strategic Importance of N-Alkyl Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties have led to its incorporation into numerous approved therapeutic agents.[1] N-alkylation of the azetidine core, particularly on versatile building blocks like ethyl azetidine-2-carboxylate, is a critical step in the synthesis of diverse compound libraries for drug discovery. This derivatization allows for the modulation of a molecule's physicochemical properties, including potency, selectivity, solubility, and metabolic stability.
This guide provides a detailed examination of two robust and widely adopted protocols for the N-alkylation of ethyl azetidine-2-carboxylate hydrochloride: Direct N-Alkylation via nucleophilic substitution and Reductive Amination . We will explore the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the strategic rationale behind the selection of reagents and conditions.
The Core Challenge: Liberating the Nucleophile
Ethyl azetidine-2-carboxylate is most commonly supplied as a hydrochloride salt. In this form, the azetidine nitrogen is protonated, forming an ammonium salt. This protonation renders the nitrogen non-nucleophilic and incapable of participating in alkylation reactions. Therefore, the mandatory first step in any N-alkylation protocol is the in situ neutralization of the hydrochloride salt to generate the free secondary amine. This is typically achieved by adding at least one equivalent of a suitable base. The choice of this base is often dictated by the specific alkylation method that follows.
Caption: General workflow for N-alkylation of ethyl azetidine-2-carboxylate hydrochloride.
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classic and straightforward approach involving the reaction of the free azetidine amine with an alkyl halide in a nucleophilic aliphatic substitution (SN2) reaction.[2] The reaction's success hinges on careful control of stoichiometry and conditions to prevent undesirable side reactions.
Causality and Experimental Choices:
-
The Over-alkylation Problem: A significant challenge in direct amine alkylation is that the tertiary amine product is often more nucleophilic than the secondary amine starting material.[3] This can lead to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt, a process known as the Menshutkin reaction.[2] To mitigate this, one can use a slight excess of the amine relative to the alkyl halide or maintain careful control over reaction time and temperature.
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid (e.g., HBr, HCl) byproduct without competing with the azetidine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are inexpensive, effective, and easily removed during workup.[4] Organic bases like diisopropylethylamine (DIPEA) can also be used.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal for SN2 reactions. They effectively solvate the cations while leaving the nucleophile relatively "bare," thereby increasing its reactivity.
-
Alkyl Halide Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide a good balance of reactivity and stability.
Protocol 1: N-Benzylation via Direct Alkylation
This protocol details the N-benzylation of ethyl azetidine-2-carboxylate hydrochloride using benzyl bromide.
Materials:
-
Ethyl azetidine-2-carboxylate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl azetidine-2-carboxylate hydrochloride (1.0 eq).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (2.5 eq). The use of a solid base and excess equivalents ensures complete neutralization and scavenging of the acid produced during the reaction.
-
Stir the suspension vigorously for 15-20 minutes at room temperature to ensure complete formation of the free amine.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. This aqueous workup removes any remaining inorganic impurities and unreacted starting material.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl ethyl azetidine-2-carboxylate.
Methodology 2: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation that avoids the issue of over-alkylation.[5] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild and selective reducing agent.[6]
Causality and Experimental Choices:
-
The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[7] Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes or ketones under these conditions, allowing all reagents to be combined in a single step.[8]
-
Solvent and Acidity: The reaction is typically performed in non-protic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7] While iminium ion formation is often acid-catalyzed, the reaction between a secondary amine and a carbonyl can proceed without an external acid catalyst, as the amine hydrochloride starting material can provide the necessary proton source. In some cases, particularly with less reactive ketones, a catalytic amount of acetic acid may be added to facilitate iminium formation.[6]
-
Substrate Scope: This method is exceptionally broad, accommodating a wide range of aliphatic and aromatic aldehydes and ketones, enabling the introduction of complex and functionally diverse substituents onto the azetidine nitrogen.
Caption: Mechanism of Reductive Amination.
Protocol 2: Synthesis of N-isobutyl azetidine-2-carboxylate via Reductive Amination
This protocol details the reaction of ethyl azetidine-2-carboxylate hydrochloride with isobutyraldehyde.
Materials:
-
Ethyl azetidine-2-carboxylate hydrochloride
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl azetidine-2-carboxylate hydrochloride (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (approx. 0.2 M concentration).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add isobutyraldehyde (1.2 eq) to the mixture.
-
Stir for 20-30 minutes at room temperature to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any initial exotherm.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE or dichloromethane (DCM).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Basic compounds like amines can sometimes streak on silica gel; this can often be suppressed by using a mobile phase containing a small amount of a basic modifier, such as 1% triethylamine.[9]
Methodology Comparison and Data Summary
| Parameter | Direct N-Alkylation | Reductive Amination |
| Electrophile | Alkyl Halides, Triflates, etc. | Aldehydes, Ketones |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Common Solvents | MeCN, DMF | DCE, THF, DCM |
| Reaction Temp. | Room Temp. to Elevated | Room Temperature |
| Primary Advantage | Simplicity, readily available alkyl halides | Broad substrate scope, no over-alkylation |
| Primary Limitation | Risk of over-alkylation to quaternary salt[3] | Requires access to corresponding aldehyde/ketone |
Conclusion
The N-alkylation of ethyl azetidine-2-carboxylate is a foundational transformation for generating novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer powerful and complementary strategies for this purpose. Direct alkylation is often suitable for simple, reactive alkylating agents where reaction conditions can be controlled to minimize side products. In contrast, reductive amination provides a more general and often higher-yielding route, particularly for introducing more complex or sterically hindered groups, with the key advantage of completely avoiding over-alkylation. The choice between these protocols should be guided by the specific alkyl group to be installed, the scale of the reaction, and the availability of the requisite starting materials.
References
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-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. (2009). (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Myers, A. (n.d.). Chem 115 Handout: Reductive Amination. [Link]
-
Reddit. (2020). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]
-
NIH. (2011). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
-
ResearchGate. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | Request PDF. [Link]
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A Practical Guide to the Synthesis of Novel Azetidine-Containing Compounds for Drug Discovery
An Application Note and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from being a synthetic curiosity to a highly sought-after motif in modern medicinal chemistry. Its unique conformational properties and ability to act as a "bioisostere" for various functional groups have cemented its status as a privileged scaffold in drug design. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) is a double-edged sword; it provides a unique vector for molecular orientation and can be harnessed for specific chemical transformations, yet it also presents significant synthetic challenges.[1][2] Compounds containing the azetidine moiety, such as the antihypertensive drug azelnidipine and the MEK inhibitor cobimetinib, showcase the profound impact of this small ring on pharmacological activity.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for accessing novel and functionally diverse azetidine-containing compounds. We move beyond simple procedural lists to explain the underlying principles and rationale behind each method, offering field-proven insights to empower your research. The protocols described herein are designed to be robust and adaptable, serving as a solid foundation for the synthesis of next-generation therapeutics.
Part 1: Intramolecular Cyclization Strategies
Intramolecular cyclization is one of the most fundamental and widely employed strategies for constructing the azetidine ring.[3] This approach involves the formation of a C-N bond within a single molecule that contains both a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by a three-atom linker.
Cyclization via Intramolecular Nucleophilic Substitution
The most direct method involves the cyclization of γ-amino alcohols or their derivatives. The hydroxyl group is first converted into a good leaving group (e.g., a tosylate, mesylate, or halide), which is then displaced by the intramolecular amine nucleophile in an SN2 reaction. The success of this reaction is highly dependent on the choice of the leaving group and the reaction conditions, which must overcome the entropic barrier of forming a strained four-membered ring.
Causality in Experimental Design: The choice of the nitrogen protecting group is critical. Bulky protecting groups like tert-butyloxycarbonyl (Boc) can hinder the necessary conformation for cyclization. In contrast, electron-withdrawing groups like tosyl (Ts) can reduce the nucleophilicity of the nitrogen, often requiring stronger bases or higher temperatures. A delicate balance must be struck to favor cyclization over competing intermolecular reactions or elimination.
Diagram 1: General Workflow for Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via intramolecular SN2 cyclization.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol via Intramolecular Cyclization
This protocol describes the cyclization of 1-(benzhydrylamino)-3-chloropropan-2-ol, a classic example of forming the azetidine ring through intramolecular nucleophilic substitution.
Materials:
-
1-(Benzhydrylamino)-3-chloropropan-2-ol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 1-(benzhydrylamino)-3-chloropropan-2-ol in 100 mL of ethanol.
-
Base Addition: While stirring, add a solution of 3.0 g of sodium hydroxide in 15 mL of water to the flask.
-
Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-benzhydrylazetidin-3-ol by column chromatography on silica gel or by recrystallization to obtain the final product.
Self-Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, observing the characteristic upfield shifts of the methylene protons of the strained azetidine ring. The disappearance of the starting material's chloro- and amino-proton signals is also a key indicator.
Table 1: Comparison of Leaving Groups for Intramolecular Cyclization
| Leaving Group (LG) | Typical Reagent | Relative Reactivity | Comments |
| Tosylate (-OTs) | TsCl, pyridine | Excellent | Forms stable, crystalline intermediates. Widely used. |
| Mesylate (-OMs) | MsCl, Et₃N | Excellent | Highly reactive; sometimes preferable to tosylates. |
| Triflate (-OTf) | Tf₂O, pyridine | Superb | Extremely reactive, used for unreactive systems. Can be expensive. |
| Iodide (-I) | PPh₃, I₂, imidazole | Good | Finkelstein reaction can be used to form in situ. |
| Bromide (-Br) | PBr₃ or CBr₄/PPh₃ | Moderate | Less reactive than iodide but often sufficient. |
Part 2: Modern Transition-Metal-Catalyzed Approaches
Recent advances have seen the rise of powerful transition-metal-catalyzed methods that can form the azetidine ring with high efficiency and selectivity, often under milder conditions than classical methods.[2]
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
One of the most significant breakthroughs is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This strategy allows for the direct conversion of an unactivated C-H bond into a C-N bond. The Gaunt group reported a notable method using a Pd(II) catalyst in combination with an oxidant like benziodoxole tosylate.[1] The reaction proceeds through a proposed alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring.[1][4]
Expertise & Experience: This method's power lies in its ability to bypass the pre-functionalization of the carbon framework (i.e., installing a leaving group). The directing group, often an amide or a sulfonamide, plays a crucial role in positioning the catalyst for selective C-H activation at the γ-position, leading to the formation of the four-membered ring.
Diagram 2: Catalytic Cycle for Pd-Catalyzed C-H Amination
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C-H amination.
Protocol 2: Palladium-Catalyzed Synthesis of an N-Sulfonylazetidine
This protocol is a representative example of intramolecular C(sp³)–H amination to form an azetidine ring.
Materials:
-
N-(Butan-2-yl)-4-methylbenzenesulfonamide (starting material)
-
Palladium(II) acetate [Pd(OAc)₂]
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
-
Inert atmosphere glovebox or Schlenk line
-
Sealed reaction vessel
Step-by-Step Methodology:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the catalytic system can be sensitive to air and moisture.
-
Reagent Preparation: In a glovebox, add the N-sulfonyl amine substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PhI(OAc)₂ (0.3 mmol, 1.5 equiv.) to a dried, sealed reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add a mixture of acetonitrile and acetic acid (e.g., 1.5 mL MeCN, 0.5 mL AcOH) to the vessel.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired azetidine product.
Trustworthiness: This protocol's success hinges on the exclusion of oxygen and the purity of reagents. The use of a hypervalent iodine reagent like PhI(OAc)₂ is crucial for oxidizing the Pd(II) center to the key Pd(IV) species.
Part 3: [2+2] Cycloaddition Reactions
Cycloaddition reactions offer a convergent and atom-economical route to the azetidine core by forming two new bonds in a single step.
The Aza-Paternò-Büchi Reaction
The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. Modern variations of this reaction utilize visible-light photocatalysis, making the process more accessible and sustainable. A notable example from Schindler's lab employs an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates, which serve as precursors to the key excited-state imine species.[1]
Mechanism Insight: The reaction proceeds via triplet energy transfer from the excited photocatalyst to the imine precursor.[1] The resulting triplet-state imine then undergoes a stepwise cycloaddition with the alkene, allowing for the formation of densely functionalized azetidines that would be difficult to access otherwise.[1]
Diagram 3: Photocatalytic Aza-Paternò-Büchi Reaction
Caption: Simplified mechanism of a photocatalytic aza-Paternò-Büchi reaction.
Protocol 3: Visible-Light-Mediated [2+2] Cycloaddition
This protocol provides a general procedure for the photocatalytic synthesis of an azetidine from an alkene and an imine precursor.
Materials:
-
2-Isoxazoline-3-carboxylate (imine precursor)
-
Styrene (or other alkene)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the imine precursor (0.1 mmol, 1.0 equiv.), the alkene (0.5 mmol, 5.0 equiv.), and the iridium photocatalyst (0.002 mmol, 2 mol%) to a Schlenk tube.
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed 1,4-dioxane to the tube.
-
Degassing: Seal the tube, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Irradiation: Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
-
Reaction Progress: Monitor the reaction over 24-48 hours by TLC or ¹H NMR analysis of aliquots.
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to yield the azetidine product.
Table 2: Scope of Reaction Partners for Photocatalytic [2+2] Cycloaddition
| Imine Precursor Type | Alkene Partner Type | Typical Yields | Notes |
| Aryl-substituted | Electron-rich (e.g., styrenes) | 70-95% | Favorable reaction kinetics. |
| Aryl-substituted | Unactivated (e.g., 1-octene) | 50-75% | Slower but still effective. |
| Alkyl-substituted | Electron-rich | 60-80% | Broader substrate scope is possible. |
| Aryl-substituted | Electron-deficient (e.g., acrylates) | 40-60% | Potential for competing side reactions. |
References
-
Brzęczek, A., Sieroń, L., & Drelich, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2848. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved January 24, 2026, from [Link]
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153-48181. [Link]
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Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1079. [Link]
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It's chemistry time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen) [Video]. YouTube. [Link]
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Nishimura, T., et al. (2014). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 10, 257-261. [Link]
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Di Bussolo, V., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
-
D'Auria, M. (2012). The Paternò–Büchi reaction –a comprehensive review. Semantic Scholar. [Link]
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Application in the Synthesis of Thrombin Inhibitors: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies and experimental protocols for the preparation of thrombin inhibitors. This document moves beyond a simple recitation of procedures to offer in-depth technical insights and the rationale behind key experimental choices, empowering researchers to not only replicate but also innovate in the field of anticoagulant drug discovery.
Introduction: The Critical Role of Thrombin and Its Inhibition
Thrombin is a serine protease that plays a pivotal role in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] While essential for hemostasis, aberrant thrombin activity can lead to thrombosis, a primary cause of cardiovascular diseases such as deep vein thrombosis, pulmonary embolism, and stroke. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, blocking its interaction with substrates.[2] This direct mechanism of action offers a more predictable anticoagulant response compared to indirect inhibitors like heparin.[2]
The development of synthetic thrombin inhibitors has been a major focus of pharmaceutical research, leading to the approval of several drugs, including the small molecules dabigatran etexilate and argatroban, and the peptide-based bivalirudin.[3][4][5] The synthesis of these complex molecules presents unique challenges, requiring careful consideration of reaction conditions, protecting group strategies, and purification techniques. This guide will explore the key synthetic approaches for these and other important thrombin inhibitors, providing detailed protocols and expert insights.
Synthetic Strategies for Small Molecule Thrombin Inhibitors
The synthesis of small molecule thrombin inhibitors often involves the construction of a core scaffold that mimics the natural substrate of thrombin, typically incorporating a benzimidazole or a related heterocyclic system.[3][6] This section will detail the synthesis of key examples, highlighting different strategic approaches.
Dabigatran Etexilate: A Prodrug Approach
Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran.[1] The synthesis of dabigatran etexilate is a multi-step process that has been optimized for industrial-scale production.[3][7]
The synthesis is designed to build the molecule in a convergent manner, preparing key intermediates that are then coupled in the final stages. The use of a prodrug strategy with the ethyl and hexyl ester groups enhances the oral bioavailability of the highly polar dabigatran molecule.[1]
Experimental Workflow for Dabigatran Etexilate Synthesis:
Caption: General workflow for the synthesis of Dabigatran Etexilate.
This protocol outlines the cyclization step to form the core benzimidazole structure of dabigatran.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diamine intermediate (1 equivalent) in acetic acid.
-
Addition of Reagents: Add the N-(4-cyanophenyl)glycine derivative (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
| Step | Reagent/Solvent | Key Parameters | Typical Yield | Purity (HPLC) |
| Cyclization | Acetic Acid | Reflux, 4-6 h | 85-95% | >98% |
| Purification | Ethanol/Water | Recrystallization | >90% recovery | >99.5% |
Characterization Data for Dabigatran Etexilate Mesylate: The final product and intermediates should be thoroughly characterized using modern analytical techniques.[8][9]
-
¹H NMR: Provides information on the proton environment of the molecule.
-
¹³C NMR: Confirms the carbon skeleton of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.[10][11]
-
HPLC: Assesses the purity of the final compound and intermediates.[12]
Argatroban: A Peptidomimetic Approach
Argatroban is a synthetic direct thrombin inhibitor derived from L-arginine.[13] Its synthesis involves the coupling of a substituted quinolinesulfonyl group with a piperidine carboxylic acid derivative and subsequent elaboration.
The synthesis of argatroban is a linear process that builds the molecule step-by-step. The choice of protecting groups for the arginine and piperidine carboxylic acid moieties is crucial to prevent side reactions during the coupling steps. The nitro group is a common protecting group for the guanidino function of arginine.[14]
Experimental Workflow for Argatroban Synthesis:
Caption: Simplified workflow for the synthesis of Argatroban.
-
Coupling Reaction:
-
Dissolve the protected (2S,4R)-4-methyl-piperidine-2-carboxylic acid ester (1 equivalent) and (3-methyl-8-quinolinesulfonyl)-L-arginine(NO2) (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like 1-hydroxybenzotriazole (HOBt).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, filter off the urea byproduct and wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
-
Hydrogenation (Nitro Group Removal):
-
Dissolve the protected argatroban intermediate in a suitable solvent like methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain argatroban.
-
| Step | Key Reagents | Solvent | Key Parameters | Typical Yield |
| Coupling | EDC, HOBt | DCM | Room Temp, 12-24 h | 70-85% |
| Hydrogenation | Pd/C, H₂ | Methanol | Room Temp, atmospheric pressure | >95% |
Solid-Phase Peptide Synthesis (SPPS) of Bivalirudin
Bivalirudin is a 20-amino acid peptide that acts as a direct thrombin inhibitor.[5] Its synthesis is efficiently achieved using solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[5]
SPPS offers several advantages for the synthesis of peptides like bivalirudin, including the ability to use excess reagents to drive reactions to completion and simplified purification by simple filtration and washing of the resin-bound peptide. The choice of protecting groups and coupling reagents is critical for the success of SPPS.[15]
Experimental Workflow for Bivalirudin Synthesis via Fmoc-SPPS:
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for Bivalirudin.
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion. If the test is positive, a second coupling may be necessary.[16]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the bivalirudin sequence.
Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5] The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Modern Synthetic Methodologies in Thrombin Inhibitor Discovery
Beyond the established routes, modern synthetic methodologies like multicomponent reactions and click chemistry are increasingly being employed in the discovery and synthesis of novel thrombin inhibitors.
The Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity from simple starting materials.[17][18] It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This reaction has been utilized to synthesize libraries of potential enzyme inhibitors.[19]
General Ugi Reaction Scheme:
Caption: The four components of the Ugi reaction leading to an α-acylamino amide.
-
Reaction Setup: To a solution of the aldehyde (1 equivalent) and amine (1 equivalent) in a suitable solvent (e.g., methanol), add the carboxylic acid (1 equivalent).
-
Isocyanide Addition: Add the isocyanide (1 equivalent) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 24-48 hours.
-
Work-up and Purification: The product can often be isolated by simple filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography.
Click Chemistry: Azide-Alkyne Cycloaddition
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for the synthesis of complex molecules.[20] This reaction forms a stable 1,2,3-triazole linkage and has been used to synthesize triazole-containing thrombin inhibitors.[21][22]
General CuAAC Reaction Scheme:
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Reaction Setup: Dissolve the azide (1 equivalent) and the terminal alkyne (1 equivalent) in a suitable solvent mixture, such as t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.
-
Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often indicated by a color change.
-
Work-up and Purification: The product can be extracted with an organic solvent and purified by column chromatography.
Conclusion and Future Perspectives
The synthesis of thrombin inhibitors is a dynamic field that continues to evolve. While established synthetic routes for drugs like dabigatran etexilate, argatroban, and bivalirudin are well-optimized, modern synthetic methodologies such as multicomponent reactions and click chemistry offer exciting opportunities for the rapid discovery and development of novel anticoagulants with improved pharmacological profiles. A thorough understanding of the underlying chemical principles and meticulous execution of experimental protocols are paramount for success in this important area of medicinal chemistry. Future research will likely focus on developing more efficient and sustainable synthetic methods, as well as exploring new chemical scaffolds to address the ongoing need for safer and more effective antithrombotic therapies.
References
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Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Org. Process Res. Dev.2024 .
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an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf - Der Pharma Chemica.
-
US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
-
Synthesis of ximelagatran, melagatran, hydroxymelagatran, and ethylmelagatran in H-3 labeled form - PubMed.
-
Determination of Melagatran, a Novel, Direct Thrombin Inhibitor, in Human Plasma and Urine by Liquid Chromatography-Mass Spectrometry - PubMed.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central.
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
-
Population modelling of the effect of inogatran, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - NIH.
-
Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases - PMC - NIH.
-
Synthesis of thrombin inhibitors 52. - ResearchGate.
-
Peptide Coupling Reagents Guide - Sigma-Aldrich.
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
-
Determination of ximelagatran, melagatran and two intermediary metabolites in plasma by mixed-mode solid phase extraction and LC-MS/MS - PubMed.
-
In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor - PubMed.
-
The direct thrombin inhibitor melagatran/ximelagatran - The Medical Journal of Australia.
-
WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents.
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines - ResearchGate.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
-
CuAAC click triazole synthesis - laboratory experiment - YouTube.
-
Solid-Phase Synthesis of Arginine-Containing Peptides and Fluorogenic Substrates Using a Side-Chain Anchoring Approach | The Journal of Organic Chemistry - ACS Publications.
-
(PDF) UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - ResearchGate.
-
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI.
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate.
-
Inogatran (H-314-27) | Thrombin Inhibitor | MedChemExpress.
-
An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - PMC - NIH.
-
(PDF) Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N -Hexyl-4-nitrophenyl Carbonate - ResearchGate.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Benzimidazole synthesis - Organic Chemistry Portal.
-
NMR Spectroscopy for Metabolomics Research - MDPI.
-
Click chemistry and triazole based carbonic anhydrase inhibitors - CORE.
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? | ResearchGate.
-
'Click' synthesis of a triazole-based inhibitor of Met functions in cancer cells - PubMed.
-
Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Publishing.
-
Characterization of the two-step pathway for inhibition of thrombin by alpha-ketoamide transition state analogs - PubMed.
-
Continuous Flow Synthesis of Anticancer Drugs - PMC - PubMed Central - NIH.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications - Chemical Methodologies.
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing.
-
Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - MDPI.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
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- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Determination of melagatran, a novel, direct thrombin inhibitor, in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Population modelling of the effect of inogatran, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
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The Pivotal Role of Constrained Amino Acids in Modern Drug Development: A Guide to Synthesis, Application, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic application of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity. The introduction of conformational constraints through the use of modified amino acids has emerged as a powerful strategy to overcome these limitations. This comprehensive guide provides a detailed exploration of the role of constrained amino acids in drug development, offering in-depth application notes and step-by-step protocols for their synthesis, incorporation into peptides, and subsequent biophysical and biological evaluation. By rigidifying the peptide backbone, constrained amino acids pre-organize the molecule into a bioactive conformation, enhancing its affinity for its target and increasing its resistance to proteolytic degradation. This guide serves as a valuable resource for researchers seeking to harness the potential of constrained peptides in the discovery and development of novel therapeutics.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, capable of mediating a vast array of biological processes with high specificity. However, their translation into effective therapeutics has been challenging due to their conformational lability in solution. This flexibility results in a significant entropic penalty upon binding to a target, thereby reducing binding affinity. Furthermore, the unstructured nature of many linear peptides renders them susceptible to enzymatic degradation in vivo.
Constraining a peptide's conformation can mitigate these issues by:
-
Enhancing Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is minimized, leading to a significant increase in binding affinity.[1]
-
Improving Metabolic Stability: A more rigid structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1]
-
Increasing Selectivity: A constrained conformation can reduce off-target binding by presenting a more defined pharmacophore.
This guide will focus on the practical aspects of utilizing constrained amino acids, providing detailed protocols for their implementation in a drug discovery workflow.
Designing and Synthesizing Constrained Amino Acid Building Blocks
A variety of strategies exist for introducing conformational constraints into peptides, including cyclization, stapling, and the incorporation of rigid amino acid analogs.[1] This section will focus on the synthesis of a lactam-bridged dipeptide building block, a versatile tool for inducing turns and stabilizing secondary structures.
Overview of Lactam-Bridged Dipeptide Synthesis
Lactam bridges are formed through an amide bond between the side chains of two amino acids, typically an acidic and a basic residue like aspartic acid and lysine. The synthesis of a pre-formed, orthogonally protected lactam-bridged dipeptide building block offers a streamlined approach for its incorporation into peptides during solid-phase peptide synthesis (SPPS). This strategy avoids the complexities of on-resin cyclization of linear precursors.
The synthesis involves the solution-phase coupling of two appropriately protected amino acids, followed by deprotection and cyclization of the side chains, and finally, protection of the N-terminus with an Fmoc group.
Caption: Workflow for the synthesis of a lactam-bridged dipeptide building block and its incorporation into SPPS.
Protocol: Synthesis of an Fmoc-Protected Lactam-Bridged Dipeptide
This protocol outlines the synthesis of a representative Fmoc-protected lactam-bridged dipeptide building block from orthogonally protected aspartic acid and lysine.
Materials:
-
Fmoc-L-Asp(OAll)-OH
-
H-L-Lys(Alloc)-OtBu
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
PhSiH3 (Phenylsilane)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
EtOAc (Ethyl acetate)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Coupling:
-
Dissolve Fmoc-L-Asp(OAll)-OH (1.0 eq) and H-L-Lys(Alloc)-OtBu (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Dilute the reaction with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.
-
-
Side-Chain Deprotection:
-
Dissolve the protected dipeptide (1.0 eq) in DCM.
-
Add PhSiH3 (10 eq) and Pd(PPh3)4 (0.1 eq) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the dipeptide with deprotected side chains.
-
-
Lactam Bridge Formation (Cyclization):
-
Dissolve the side-chain deprotected dipeptide (1.0 eq) in a large volume of DMF (to favor intramolecular cyclization).
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by LC-MS.
-
Upon completion, remove the DMF under high vacuum.
-
Purify the crude cyclic dipeptide by silica gel column chromatography.
-
-
Final Deprotection:
-
Treat the purified cyclic dipeptide with a solution of TFA in DCM (e.g., 50% v/v) at room temperature for 1-2 hours to remove the tert-butyl ester.
-
Concentrate the reaction mixture under reduced pressure to obtain the final Fmoc-protected lactam-bridged dipeptide building block.
-
Incorporation of Constrained Amino Acids into Peptides via SPPS
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides.[1] The incorporation of constrained amino acid building blocks into a growing peptide chain follows the general principles of SPPS, with some specific considerations.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol: SPPS of a Constrained Peptide
This protocol describes the manual synthesis of a peptide incorporating the previously synthesized lactam-bridged dipeptide building block using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the synthesized lactam-bridged dipeptide)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM
-
Piperidine
-
TFA
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection of the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and base in DMF.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Peptide Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
When incorporating the lactam-bridged dipeptide building block, use standard coupling conditions. Due to its larger size, a longer coupling time or double coupling may be necessary to ensure complete reaction.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final constrained peptide.
-
Characterization of Constrained Peptides
Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized constrained peptide.
Mass Spectrometry
Mass spectrometry is used to verify the molecular weight of the purified peptide, confirming its identity.
| Technique | Information Obtained |
| MALDI-TOF MS | Provides the molecular weight of the intact peptide. |
| ESI-MS | Can be coupled with HPLC (LC-MS) to provide molecular weight information for each peak in the chromatogram. |
Analytical RP-HPLC
Analytical RP-HPLC is used to assess the purity of the final peptide product. A single, sharp peak is indicative of a high-purity sample.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution. The shape of the CD spectrum provides information about the presence of α-helices, β-sheets, and random coil structures.
Protocol: Circular Dichroism Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structural elements. A constrained peptide designed to adopt a specific conformation (e.g., a β-turn) should exhibit a characteristic CD spectrum.
Biological Evaluation of Constrained Peptides
The ultimate test of a constrained peptide is its biological activity. A variety of assays can be employed, depending on the target and the intended therapeutic effect. This section provides a protocol for a competitive binding assay, a common method for determining the binding affinity of a ligand for its receptor.
Protocol: Competitive Binding Assay
This protocol describes a competitive binding assay using a labeled ligand and a target protein.
Materials:
-
Target protein
-
Labeled ligand (e.g., a fluorescently or radioactively labeled known binder)
-
Synthesized constrained peptide (unlabeled competitor)
-
Assay buffer
-
96-well microplate
-
Plate reader capable of detecting the label
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the target protein to each well.
-
Add a fixed concentration of the labeled ligand to each well.
-
Add increasing concentrations of the unlabeled constrained peptide to the wells. Include control wells with no competitor (for maximum binding) and wells with a large excess of unlabeled known binder (for non-specific binding).
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand in each well using the appropriate plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Sources
Application Notes and Protocols for the Experimental Procedure of Coupling Carboxylic Acids
Introduction: The Art and Science of Amide Bond Formation
The formation of an amide bond, the linchpin of peptides, proteins, and a vast array of pharmaceuticals and functional materials, is a cornerstone of modern organic synthesis.[1][2] While seemingly a straightforward condensation of a carboxylic acid and an amine, the direct reaction is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction.[3] This necessitates the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[3]
This guide provides an in-depth exploration of the experimental procedures for coupling carboxylic acids, designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the mechanisms of common coupling reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
The Core Principle: Carboxylic Acid Activation
The journey to a stable amide bond begins with the activation of the carboxylic acid. This process involves two fundamental, consecutive steps: the activation of the carboxy moiety and the subsequent acylation of the amino group.[4] The first step, the activation of the carboxyl group, is often the most critical.[4] Depending on the chosen reagent, this can be a one-pot reaction or involve the isolation of a stable activated intermediate.[4]
Over the years, a diverse arsenal of activation methods has been developed, each with its own set of advantages and limitations. These can be broadly categorized into:
-
Conversion to Highly Reactive Acyl Halides: A classic and potent method.
-
In Situ Activation with Coupling Reagents: The most common and versatile approach, employing carbodiimides, phosphonium salts, or aminium/uronium salts.
A Comparative Guide to Common Coupling Reagents
The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the potential for racemization, the desired reaction conditions, and cost. Below is a summary of the most widely used classes of coupling reagents.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] | Cost-effective, widely applicable. | Can lead to racemization; DCC byproduct (DCU) is poorly soluble; EDC and its urea byproduct are water-soluble, facilitating removal.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an activated ester (e.g., OBt, OAt) via a phosphonium intermediate. | High coupling efficiency, low racemization, suitable for sterically hindered amino acids. PyBOP is a safer alternative to BOP.[6] | BOP produces the carcinogen HMPA as a byproduct.[6] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Form an activated ester (e.g., OBt, OAt, Oxyma) via an aminium/uronium intermediate. | Fast reaction rates, high yields, low racemization.[5] HATU is generally more reactive than HBTU. | Can cause guanidinylation of the amine as a side reaction if used in excess.[5] |
The Crucial Role of Additives
To enhance the efficiency of coupling reactions and suppress side reactions, particularly racemization, additives are often employed, especially with carbodiimide reagents.[4] These additives react with the initial activated intermediate to form a more stable, yet still reactive, active ester.
-
1-Hydroxybenzotriazole (HOBt): For decades, the most popular additive for reducing racemization.[4]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at accelerating coupling and suppressing racemization due to the anchimeric assistance of the pyridine nitrogen.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive alternative to HOBt and HOAt with comparable or even superior performance in reducing racemization and enhancing reactivity.[7]
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for common carboxylic acid coupling methods. The choice of solvent is also critical, with DMF and CH₂Cl₂ being common, but greener alternatives like ethyl acetate and 2-MeTHF are gaining traction.[8][9]
General Experimental Workflow
The logical flow of a typical coupling reaction is depicted below. Pre-activation of the carboxylic acid before the addition of the amine is a common strategy to minimize side reactions.
Caption: A generalized workflow for carboxylic acid coupling reactions.
Protocol 1: EDC/NHS Mediated Coupling
This protocol is widely used, particularly in bioconjugation, due to the water solubility of EDC and its byproducts.
Materials:
-
Carboxylic acid
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMF or DCM
-
Tertiary base (e.g., DIPEA or Et₃N, if the amine is a salt)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and NHS (1.2 equiv.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equiv.) portion-wise to the stirred solution.
-
Reaction Monitoring (Activation): Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the NHS-ester can be monitored by TLC or LC-MS.
-
Coupling: To the activated NHS-ester solution, add the amine (1.0-1.1 equiv.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.1 equiv.).
-
Reaction Monitoring (Coupling): Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, 5% aqueous HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates.
Materials:
-
Carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous DMF or NMP
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
Pre-activation: Stir the mixture at room temperature for 5-15 minutes to allow for the formation of the activated OAt-ester.
-
Coupling: Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: PyBOP Mediated Coupling
PyBOP is a safer alternative to the BOP reagent and is effective for a wide range of substrates.
Materials:
-
Carboxylic acid
-
Amine
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DCM
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
Preparation: To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF, add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).
-
Coupling: Add PyBOP (1.1 equiv.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-16 hours, monitoring its progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction with ethyl acetate and wash with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
The byproduct, tris(pyrrolidino)phosphine oxide, is water-soluble and should be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography.
Reaction Mechanisms Visualized
Understanding the underlying mechanisms is key to troubleshooting and optimizing coupling reactions.
Carbodiimide (EDC) and NHS Mechanism
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Phosphonium (PyBOP) Salt Mechanism
Caption: Mechanism of PyBOP-mediated amide bond formation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient activation; steric hindrance; poor nucleophilicity of the amine. | Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction temperature or time. Ensure reagents are anhydrous. |
| Racemization | Over-activation; prolonged reaction times; use of a strong base. | Add a racemization suppressant (HOBt, HOAt, OxymaPure). Use a milder base (e.g., NMM instead of DIPEA). Lower the reaction temperature. |
| Side Product Formation | Guanidinylation (with uronium reagents); N-acylurea formation (with carbodiimides). | Use a 1:1 stoichiometry of the uronium reagent to the carboxylic acid. Add HOBt or HOAt to carbodiimide reactions. Pre-activate the acid before adding the amine. |
| Difficult Work-up | Water-soluble byproducts remaining in the organic layer (e.g., DMF). | Perform multiple aqueous washes. For DMF, wash with brine or a LiCl solution. Consider using a less polar, water-immiscible solvent like 2-MeTHF.[8] |
Conclusion
The successful synthesis of an amide bond is a testament to a well-chosen experimental design. By understanding the mechanisms of action of different coupling reagents and additives, and by adhering to meticulously planned protocols, researchers can navigate the complexities of this fundamental transformation. This guide provides the foundational knowledge and practical steps to achieve high-yielding, clean, and reliable amide bond formation, empowering scientists in their pursuit of novel molecules in drug discovery and beyond.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Sharma, A., Kumar, P., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
The Art of Assembly: A Detailed Guide to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) stands as a cornerstone of modern biochemical and pharmaceutical research, enabling the routine construction of peptides for a vast array of applications, from therapeutic development to fundamental biological studies.[1][2][3] This guide provides an in-depth exploration of the principles and practices of SPPS, with a focus on the widely adopted Fmoc/tBu strategy. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical mastery of this powerful technique.
The Foundation of SPPS: Core Principles
The revolutionary concept introduced by R.B. Merrifield involves the stepwise assembly of a peptide chain while it is covalently anchored to an insoluble solid support, or resin.[3][4][5] This approach elegantly circumvents the laborious purification of intermediates required in traditional solution-phase synthesis.[3][6] The general workflow of SPPS consists of repeated cycles of deprotection, amino acid coupling, and washing steps.[1][7][8][9] Excess reagents and by-products are simply washed away by filtration, a key advantage that facilitates automation and high-throughput synthesis.[1][4]
The synthesis proceeds from the C-terminus to the N-terminus. The C-terminal amino acid is first attached to the resin via a linker.[7][8][9] Subsequently, the temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The next N-α-protected amino acid is then activated and coupled to the free amine, forming a peptide bond. This cycle is repeated until the desired peptide sequence is assembled.[8][10] Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed to yield the crude peptide.[9]
Strategic Choices: Fmoc/tBu vs. Boc/Bzl Chemistry
Two primary chemical strategies dominate the landscape of SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes.
-
Boc/Bzl Strategy : This original approach relies on graded acid lability.[6][7] The temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved with a strong acid, typically anhydrous hydrogen fluoride (HF).[5][6][7] While effective, the use of hazardous HF requires specialized equipment.[7]
-
Fmoc/tBu Strategy : This orthogonal scheme is the most common method used today. The base-labile Fmoc group protects the α-amino group and is removed with a piperidine solution.[6][11] The side-chain protecting groups (typically t-butyl based) and the resin linkage are acid-labile and are removed in a final step with TFA.[4] The milder conditions of the Fmoc/tBu strategy offer broader compatibility with sensitive modifications and simplify the overall process.
This guide will focus on the more prevalent Fmoc/tBu strategy .
The SPPS Toolkit: A Component-by-Component Analysis
A successful synthesis hinges on the judicious selection of each component.
The Solid Support: Resins and Linkers
The resin is the insoluble polymer matrix upon which the peptide is built.[12] Its properties, particularly swelling, are crucial for reaction efficiency.[9][12]
| Resin Type | Composition | Swelling Characteristics | Applications |
| Polystyrene (PS) | Divinylbenzene-crosslinked polystyrene | High in non-polar solvents (e.g., DCM), poor in polar solvents (e.g., DMF).[12] | Simple, short peptides.[9] Cost-effective.[12] |
| Polyethylene Glycol (PEG) Grafted Polystyrene (PEG-PS) | Polystyrene core with grafted PEG chains | Good swelling in a wide range of solvents.[12] | "Difficult" sequences, longer peptides.[4] |
| PEG-based Resins (e.g., TentaGel, NovaSyn® TG) | PEG-polyacrylamide or PEG-polystyrene composites | Excellent swelling in polar solvents.[1][13] | Ideal for long and complex peptides, mitigates aggregation.[13] |
The linker is a chemical moiety that connects the growing peptide chain to the resin.[12] Its stability must be orthogonal to the Nα-deprotection conditions, and it dictates the C-terminal functionality of the final peptide.[12]
| Linker Type | C-Terminal Functionality | Cleavage Condition | Common Resins |
| Wang | Carboxylic Acid | High concentration TFA[14] | Wang Resin |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid (fully protected) | Very mild acid (e.g., 1% TFA)[11] | 2-Chlorotrityl Chloride Resin |
| Rink Amide | Amide | Moderate concentration TFA[11][12] | Rink Amide Resin |
| Sieber Amide | Amide (fully protected) | Very mild acid (e.g., 1% TFA)[12] | Sieber Amide Resin |
The choice of resin and linker is the first critical decision in planning a synthesis and is dictated by the desired C-terminal group and the overall peptide sequence.[11][12]
Building Blocks: Protected Amino Acids
In Fmoc/tBu SPPS, each amino acid is protected at its Nα-terminus with the Fmoc group. Reactive side chains (e.g., the amino group of Lysine, the carboxylic acid of Aspartic acid) are protected with acid-labile groups, most commonly tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). This orthogonal protection scheme ensures that the side chains remain intact during the iterative Fmoc-deprotection steps.[8]
The Engine of Synthesis: Coupling Reagents
The formation of the peptide bond, an amide linkage, requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This is achieved using coupling reagents.
| Coupling Reagent Class | Examples | Mechanism of Action | Notes |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization.[15] | DCC produces an insoluble urea byproduct that can be difficult to remove. DIC is generally preferred. |
| Onium Salts (Aminium/Uronium & Phosphonium) | HBTU, HATU, HCTU, PyBOP | Forms an active ester with the amino acid, which then reacts with the free amine on the resin.[15] | Generally fast, efficient, and suppress racemization.[16] HATU and HCTU are very popular choices.[15][17] |
The choice of coupling reagent and the addition of a base (e.g., DIPEA, NMM) are critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[16]
The SPPS Workflow: A Step-by-Step Protocol
The following section details a standard manual protocol for Fmoc/tBu SPPS. Automated synthesizers follow the same chemical principles.[11]
Visualizing the Core SPPS Cycle
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol (0.1 mmol scale)
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-protected amino acids
-
Coupling Reagent (e.g., HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvent: DMF
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)[18]
-
Cold methyl t-butyl ether (MTBE)
Procedure:
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.[6]
-
Drain the solution. A second treatment of 5-10 minutes can ensure complete deprotection.
-
Rationale: The secondary amine piperidine removes the base-labile Fmoc group, liberating the free Nα-amine for the next coupling step.[11]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Rationale: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing peptide bond formation.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add this activation mixture to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Rationale: HCTU rapidly activates the carboxylic acid of the Fmoc-amino acid. DIPEA acts as a base to neutralize the protonated amine on the resin and facilitate the nucleophilic attack to form the peptide bond.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring the Reaction (Optional but Recommended):
-
The Kaiser test (or ninhydrin test) can be performed on a few beads to check for the presence of free primary amines.[4]
-
A blue color indicates an incomplete coupling, requiring a recoupling step. A yellow/clear color indicates a complete reaction.
-
Note: The Kaiser test gives a false negative for N-terminal proline residues.[4]
-
-
Repeat Cycle:
-
Return to Step 2 to continue elongating the peptide chain.
-
Final Cleavage and Deprotection
-
Resin Preparation for Cleavage:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM to remove DMF.
-
Dry the resin thoroughly under high vacuum for at least 4 hours.[19]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin) to the dry peptide-resin.[18]
-
Stir the mixture for 2-3 hours at room temperature.[4]
-
Rationale: The strong acid (TFA) cleaves the bond linking the peptide to the resin and simultaneously removes the acid-labile side-chain protecting groups. Scavengers (e.g., triisopropylsilane, water, phenol) are crucial to "trap" the reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[7][20]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA.[18]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold MTBE.[18]
-
Isolate the peptide precipitate by centrifugation, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Navigating "Difficult Sequences": Troubleshooting and Advanced Strategies
Peptide aggregation, where the growing chains interact with each other, can hinder reagent diffusion and lead to incomplete reactions.[4][13] This is a primary cause of synthesis failure.
Strategies to Overcome Aggregation:
-
Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can disrupt secondary structures.[13]
-
Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can accelerate coupling and deprotection rates and disrupt aggregation. Microwave-assisted SPPS is particularly effective.[1][2]
-
Pseudoproline Dipeptides: Incorporating dipeptides of Ser or Thr, which form a temporary cyclic structure, can break up β-sheet formation. The native structure is restored during the final acid cleavage.[13]
-
Backbone Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a backbone amide nitrogen can prevent hydrogen bonding that leads to aggregation.[4]
-
Double Coupling: If a coupling reaction is found to be incomplete, simply repeating the coupling step can often drive it to completion.[2]
Visualizing the Aggregation Problem and a Solution
Caption: Aggregation hinders synthesis; pseudoprolines disrupt it.
Conclusion
Solid-phase peptide synthesis is a mature and robust technology that has become indispensable in the life sciences. A thorough understanding of the underlying chemistry, careful selection of reagents, and awareness of potential pitfalls like peptide aggregation are key to success. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently assemble peptides to drive their scientific discoveries forward.
References
-
Nowick, J.S. Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Cevan, V., & Chassaing, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 1-22). Humana Press. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
aapptec. SYNTHESIS NOTES. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
-
CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
Gyros Protein Technologies. SPPS Tips For Success Handout. [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]
-
aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. [Link]
-
Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 129-135). Humana Press. [Link]
Sources
- 1. bachem.com [bachem.com]
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- 3. csbio.com [csbio.com]
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- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biosynth.com [biosynth.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. mesalabs.com [mesalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Deprotection Strategies of N-Protected Azetidine Esters
Introduction: The Azetidine Moiety in Modern Chemistry
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can improve metabolic stability, aqueous solubility, and binding affinity to biological targets. Azetidine esters, in particular, are valuable building blocks in the synthesis of complex molecules, including peptides and small molecule inhibitors.
The nitrogen atom of the azetidine ring is typically protected during synthetic sequences to prevent unwanted side reactions. The choice of the N-protecting group is crucial, as it must be stable under various reaction conditions and selectively removable in the presence of other functional groups, such as esters. The inherent ring strain of the azetidine core presents a unique challenge, as harsh deprotection conditions can lead to ring-opening or other undesired rearrangements.
This guide provides a comprehensive overview of deprotection strategies for commonly used N-protecting groups on azetidine esters, with a focus on practical, field-proven protocols and the rationale behind experimental choices.
Choosing Your Deprotection Path: A Strategic Overview
The selection of a deprotection strategy is dictated by the nature of the N-protecting group and the overall molecular architecture, especially the presence of other sensitive functionalities. The three most common classes of protecting groups for azetidines are the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable carbobenzyloxy (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Their distinct cleavage conditions form the basis of orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of others.
Figure 1: Decision tree for selecting a deprotection strategy.
N-Boc Deprotection: Acid-Mediated Cleavage
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions, except for acidic environments.[1][2] The deprotection proceeds via an E1 elimination mechanism upon protonation of the carbonyl oxygen.
Causality Behind Experimental Choices
The choice of acid is critical. Strong acids like trifluoroacetic acid (TFA) are highly effective but can be harsh and may lead to the cleavage of other acid-sensitive groups or degradation of the strained azetidine ring if not used carefully.[1][3] Milder conditions, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol, can provide a more controlled deprotection.[1][4] The reaction temperature is also a key parameter; performing the reaction at 0 °C initially and then allowing it to warm to room temperature can help to minimize side reactions.[3]
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally rapid method for Boc deprotection.
Workflow:
Figure 2: Workflow for TFA-mediated N-Boc deprotection.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected azetidine ester (1.0 equiv) in dichloromethane (DCM, approximately 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5–10 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1–4 hours).[3]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected azetidine ester.
-
If necessary, purify the product by column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride in Methanol
For substrates with multiple acid-labile groups, a milder deprotection method may be required. A procedure using oxalyl chloride in methanol has been reported to be effective and selective.[4]
Step-by-Step Methodology:
-
In a dry round bottom flask, dissolve the N-Boc protected azetidine ester (1.0 equiv) in methanol (MeOH, approximately 0.1 M).[4]
-
Stir the solution at room temperature for 5 minutes.[4]
-
Add oxalyl chloride (3.0 equiv) dropwise to the solution. An increase in temperature may be observed.[4]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS (typically 1–4 hours).[4]
-
Once the reaction is complete, slowly add deionized water to the flask.[4]
-
Basify the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the product.
Data Summary: N-Boc Deprotection Conditions
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Notes |
| TFA (20-50%) | DCM | 0 °C to RT | 1–4 hours | Highly effective, but can be harsh.[3] |
| HCl (4M) | Dioxane | RT | 2–6 hours | Milder alternative to TFA. |
| Oxalyl Chloride | Methanol | RT | 1–4 hours | Good for substrates with other acid-labile groups.[4] |
| p-Toluenesulfonic acid | DES | RT | 10-30 min | Environmentally benign alternative.[1] |
N-Cbz Deprotection: Hydrogenolysis and Acidic Alternatives
The carbobenzyloxy (Cbz or Z) group is a valuable protecting group that is stable to both acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis.[5] This orthogonality makes it highly useful in complex syntheses.[6][7]
Causality Behind Experimental Choices
The standard method for Cbz deprotection is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source.[8] The most common hydrogen source is hydrogen gas (H₂), typically at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or sodium borohydride can be employed, which avoids the need for a hydrogen cylinder.[8][9] The choice of solvent is important; alcohols like methanol or ethanol are commonly used. It is crucial to ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors. While highly effective, hydrogenolysis is not compatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.[10] In such cases, acid-mediated deprotection can be an alternative.[11]
Protocol 3: N-Cbz Deprotection via Catalytic Hydrogenation
This is the most common and efficient method for Cbz group removal.
Workflow:
Sources
- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Incorporation of Ethyl Azetidine-2-carboxylate into Bioactive Scaffolds
Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant structural motif in modern drug discovery.[1][2] Its inherent ring strain endows it with unique conformational properties and a three-dimensional character that can lead to improved pharmacological profiles.[2] The incorporation of the azetidine scaffold, particularly derivatives of azetidine-2-carboxylic acid, can enhance metabolic stability, receptor binding affinity, and overall bioactivity of a molecule.[1][2] Ethyl azetidine-2-carboxylate is a versatile building block that serves as a proline analogue, offering a more constrained and conformationally rigid alternative in peptide and small molecule synthesis.[1] This document provides detailed protocols for the incorporation of ethyl azetidine-2-carboxylate into bioactive scaffolds via two common and robust synthetic methodologies: amide bond formation and reductive amination.
These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in their synthetic campaigns. The protocols provided are intended to be reproducible and are accompanied by explanations of the underlying chemical principles to facilitate their adaptation to a wide range of substrates.
Key Synthetic Strategies for Incorporation
Two of the most effective and widely used methods for incorporating ethyl azetidine-2-carboxylate into larger molecules are through the formation of a stable amide linkage or by N-alkylation via reductive amination.
-
Amide Bond Formation: This is a fundamental transformation in organic and medicinal chemistry. The secondary amine of the azetidine ring readily participates in amide coupling reactions with carboxylic acids. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate this reaction under mild conditions with high efficiency and minimal side reactions.
-
Reductive Amination: This powerful method allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB). This one-pot procedure is highly versatile and tolerates a wide range of functional groups.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for the coupling of a generic carboxylic acid with ethyl azetidine-2-carboxylate hydrochloride using HATU as the coupling agent and a hindered amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
Reaction Scheme:
Figure 1: General workflow for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Carboxylic Acid (Bioactive Scaffold) | - | 1.0 | 1.0 |
| Ethyl azetidine-2-carboxylate hydrochloride | 165.62 | 1.2 | 1.2 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous DMF (5-10 mL).
-
Add ethyl azetidine-2-carboxylate hydrochloride (1.2 mmol, 1.2 equiv) to the solution.
-
Add HATU (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Slowly add DIPEA (3.0 mmol, 3.0 equiv) to the stirring solution at room temperature. The addition of the base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated ethyl azetidine-2-carboxylate.[1]
Causality and Self-Validation:
-
Why HATU? HATU is a highly efficient coupling reagent that forms an activated O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine. Its use often leads to high yields and is particularly effective for coupling sterically hindered amino acids, minimizing racemization.
-
Why DIPEA? A non-nucleophilic, hindered base like DIPEA is essential to neutralize the acidic components in the reaction without competing with the azetidine nucleophile.
-
Monitoring and Purification: Regular monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the product. Successful purification by column chromatography, yielding a product with the expected spectroscopic data, validates the protocol.[1][3]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines the N-alkylation of ethyl azetidine-2-carboxylate hydrochloride with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme:
Figure 2: General workflow for reductive amination with STAB.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aldehyde (Bioactive Scaffold) | - | 1.0 | 1.0 |
| Ethyl azetidine-2-carboxylate hydrochloride | 165.62 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Triethylamine (optional) | 101.19 | 1.1 | 1.1 |
| Anhydrous Dichloroethane (DCE) or THF | - | - | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol, 1.0 equiv) and ethyl azetidine-2-carboxylate hydrochloride (1.1 mmol, 1.1 equiv) in anhydrous dichloroethane (DCE) or tetrahydrofuran (THF) (10-20 mL).
-
If using the hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base such as triethylamine (1.1 mmol, 1.1 equiv) to free the amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated ethyl azetidine-2-carboxylate.
Causality and Self-Validation:
-
Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents and does not reduce the starting aldehyde or ketone, leading to cleaner reactions and higher yields.
-
Solvent Choice: DCE and THF are common solvents for reductive aminations with STAB as they are aprotic and do not react with the borohydride reagent.[4]
-
Confirmation of Success: The successful synthesis is confirmed by the disappearance of the starting materials and the appearance of a new product spot on TLC or a new peak in the LC-MS. Final confirmation and validation are achieved through full spectroscopic characterization (NMR, IR, HRMS) of the purified product.
Characterization of N-Substituted Ethyl Azetidine-2-carboxylates
Accurate characterization of the synthesized products is essential to confirm the successful incorporation of the ethyl azetidine-2-carboxylate scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Azetidine Ring Protons: The protons on the azetidine ring typically appear as complex multiplets in the region of δ 2.0-4.5 ppm. The C2 proton is a methine and will appear as a multiplet. The C3 and C4 protons are part of methylene groups and will often show diastereotopic splitting, appearing as distinct multiplets.[1]
-
Ethyl Ester Protons: The ethyl ester group will show a characteristic quartet for the -OCH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.3 ppm.
-
N-Substituent Protons: The chemical shifts of the protons on the newly introduced N-acyl or N-alkyl group will be indicative of their chemical environment.
¹³C NMR:
-
Azetidine Ring Carbons: The carbons of the azetidine ring typically resonate in the range of δ 20-60 ppm. The C2 carbon, attached to the carboxylate, will be further downfield.
-
Ester Carbonyl: The carbonyl carbon of the ethyl ester will appear around δ 170-175 ppm.
-
Amide Carbonyl (for N-acyl derivatives): The amide carbonyl carbon will resonate in the region of δ 165-175 ppm.
-
N-Substituent Carbons: The signals for the carbons of the N-substituent will appear at their characteristic chemical shifts.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
-
HPLC: HPLC is a valuable tool for assessing the purity of the final compound and for monitoring the progress of the reaction. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule, providing an accurate mass that matches the calculated value.
Troubleshooting and Key Considerations
-
Low Yields in Amide Coupling: If low yields are observed, consider using a different coupling reagent or adding an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Side Reactions in Reductive Amination: Over-alkylation (dialkylation of the azetidine nitrogen) can sometimes occur, especially with unhindered aldehydes. Using a slight excess of the amine and portion-wise addition of the reducing agent can help to minimize this.
-
Purification Challenges: The polarity of N-substituted azetidine derivatives can vary significantly depending on the substituent. A careful selection of the eluent system for column chromatography is crucial for effective purification.[3]
-
Stability of the Azetidine Ring: While generally stable, the strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions or in the presence of certain nucleophiles. It is advisable to use mild reaction and work-up conditions.
Conclusion
The incorporation of ethyl azetidine-2-carboxylate into bioactive scaffolds is a valuable strategy in medicinal chemistry for introducing conformational constraint and improving pharmacological properties. The amide coupling and reductive amination protocols detailed in these application notes provide reliable and efficient methods for achieving this transformation. By understanding the underlying principles and paying careful attention to experimental details, researchers can successfully utilize this versatile building block in the design and synthesis of novel therapeutic agents.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023. Available from: [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. 2021. Available from: [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents. 2000.
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of a phytosiderophore. Heterocycles. 2018. Available from: [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. 2009. Available from: [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research. 2011. Available from: [Link]
-
The phytosiderophore 2′-deoxymugineic acid (DMA) is exuded via the root system by all grasses (including important crop plants like rice, wheat and barley) to mobilize Fe(III) from soil and improve plant Fe nutrition, crucial for high crop yields. ResearchGate. 2013. Available from: [Link]
-
The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta Biochimica Polonica. 1973. Available from: [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for other functional groups have led to its incorporation into a range of clinically successful drugs and promising drug candidates. The inherent ring strain of azetidines, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts a unique reactivity profile that can be harnessed for further synthetic transformations.[1][2]
The therapeutic relevance of azetidines is underscored by their presence in molecules targeting a wide array of diseases. For instance, azelnidipine is an antihypertensive drug, and other azetidine-containing compounds have shown promise as kinase inhibitors and anticoagulants. The precise three-dimensional arrangement of substituents on the azetidine ring is often critical for biological activity, making the development of robust and efficient methods for their asymmetric synthesis a paramount objective for synthetic and medicinal chemists.
This comprehensive guide provides an in-depth exploration of cutting-edge strategies for the asymmetric synthesis of substituted azetidine derivatives. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design. Detailed, field-tested protocols for key methodologies are presented, alongside data-rich tables to guide your synthetic planning.
Strategic Approaches to Asymmetric Azetidine Synthesis
The construction of the strained, chiral azetidine ring can be broadly categorized into several key strategies. This guide will focus on modern catalytic enantioselective methods that offer high levels of stereocontrol and functional group tolerance. The primary approaches we will explore are:
-
Intramolecular Cyclization Reactions: The formation of the azetidine ring through the cyclization of a linear precursor is a common and powerful strategy. Modern advancements have enabled highly enantioselective versions of these reactions, particularly through transition metal-catalyzed C-H amination.
-
[2+2] Cycloaddition Reactions: The direct formation of the four-membered ring through the reaction of a two-atom component with another two-atom component is an elegant approach. While classic methods exist, we will touch upon recent advances in this area.
-
Ring-Closing of γ-Amino Alcohols and Derivatives: The cyclization of chiral γ-amino alcohols, often derived from the chiral pool or prepared through asymmetric synthesis, is a reliable method for accessing a variety of substituted azetidines.
-
Organocatalytic Approaches: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis, and the construction of azetidines is no exception. These methods offer a metal-free alternative with unique reactivity and selectivity profiles.
Protocol I: Palladium-Catalyzed Enantioselective Intramolecular C-H Amination for the Synthesis of Azetidines
Conceptual Overview:
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines.[3][4][5][6] This strategy leverages a directing group, often a picolinamide (PA), to position the palladium catalyst in proximity to a specific C-H bond, enabling its selective functionalization. The key to the asymmetric variant of this reaction lies in the use of chiral ligands that can effectively control the stereochemistry of the C-N bond-forming reductive elimination from a high-valent palladium intermediate.[4][7]
Mechanism in Focus:
The catalytic cycle, as proposed by Gaunt and others, is initiated by the coordination of the picolinamide-bearing substrate to a Pd(II) catalyst.[4][7] This is followed by C-H activation to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by a suitable oxidant (e.g., a hypervalent iodine reagent) generates a high-valent palladium species. The chiral ligand environment then orchestrates the enantioselective reductive elimination of the C-N bond, forming the azetidine ring and regenerating the active Pd(II) catalyst.
Workflow Diagram:
Sources
- 1. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidine Synthesis - Navjeet Kaur - Google 圖書 [books.google.com.tw]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl azetidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent ring strain of the azetidine core presents unique synthetic challenges, but with careful optimization and an understanding of the underlying reaction mechanisms, high yields of the desired product can be reliably achieved.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the critical aspects of the synthesis, from starting material selection to final product purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl azetidine-2-carboxylate hydrochloride, and what are their primary advantages and disadvantages?
A1: The synthesis of Ethyl azetidine-2-carboxylate hydrochloride is typically approached through several key pathways, each with its own set of considerations. The most prevalent methods involve the intramolecular cyclization of a suitably substituted four-carbon backbone.
One common strategy begins with γ-butyrolactone, proceeding through bromination, esterification, and subsequent cyclization.[3][4] This method is advantageous due to the low cost and ready availability of the starting material. However, it can involve multiple steps, and yields can be variable if not carefully controlled. Another established route utilizes L-aspartic acid, which is converted to a 4-oxo-2-azetidinecarboxylic acid derivative. This intermediate is then reduced to form the azetidine ring.[5] This approach is beneficial for producing enantiomerically pure products but may require more specialized reagents and stricter reaction conditions.[5]
More modern approaches include palladium-catalyzed C-H amination and ring expansions of aziridines, which can offer higher efficiency and functional group tolerance but may require more complex catalyst systems.[1][6]
Q2: My cyclization step is resulting in low yields. What are the likely causes and how can I improve it?
A2: Low yields in the azetidine ring formation step are a frequent challenge, primarily due to the high activation energy required to form the strained four-membered ring and the propensity for competing side reactions.
Common Causes of Low Cyclization Yield:
-
Intermolecular vs. Intramolecular Reaction: The primary competing reaction is often intermolecular polymerization or dimerization of the linear precursor. This is favored at higher concentrations.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. A base that is too strong can lead to elimination or other side reactions, while a base that is too weak will not effectively promote the intramolecular nucleophilic substitution. The solvent must be able to dissolve the substrate and facilitate the desired reaction pathway.
-
Poor Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group at the 4-position of the butanoate precursor.
-
Steric Hindrance: Bulky protecting groups on the nitrogen can sterically hinder the intramolecular attack required for ring closure.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| High Dilution Conditions | Favors intramolecular cyclization over intermolecular polymerization. | Slowly add the linear precursor to a heated solution of the base and solvent over an extended period. |
| Optimize Base Selection | The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. | Screen bases such as potassium carbonate, cesium carbonate, or non-nucleophilic organic bases like DBU. |
| Improve the Leaving Group | A better leaving group will facilitate the S(_N)2 reaction. | Convert a terminal alcohol to a better leaving group, such as a tosylate, mesylate, or halide. |
| Protecting Group Strategy | The nitrogen protecting group should be stable to the reaction conditions but not overly bulky. | Consider using protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be readily removed later. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and provides a logical framework for resolving them.
Issue 1: Formation of a Significant Amount of Byproduct, (S)-2-N-benzyloxycarbonyl-1,4-butanediol
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture after reduction of the 4-oxo-2-azetidinecarboxylate derivative shows a significant spot or peak corresponding to the mass of the diol byproduct.
-
The isolated yield of the desired N-protected azetidine-2-methanol is lower than expected.
Root Cause Analysis: This byproduct arises from the over-reduction of the starting material, where the amide bond of the β-lactam is cleaved by the reducing agent (e.g., lithium aluminum hydride) before cyclization is complete or during the reduction of the ester.
Resolution Workflow:
Byproduct Formation Troubleshooting
Detailed Protocol for Minimizing Diol Byproduct Formation:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use between 1.2 to 1.5 equivalents of lithium aluminum hydride relative to the 4-oxo-2-azetidinecarboxylate.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the substrate to the reducing agent suspension.
-
Slow Addition: Add a solution of the 4-oxo-2-azetidinecarboxylate dropwise to the stirred suspension of the reducing agent over a period of at least 30-60 minutes.
-
Quenching: Quench the reaction carefully at low temperature by the slow addition of water, followed by a dilute acid workup.[5]
Issue 2: Difficulty in Isolating the Final Hydrochloride Salt
Symptoms:
-
The product oils out upon addition of HCl.
-
The isolated solid is hygroscopic and difficult to handle.
-
Low yield of the final crystalline product.
Root Cause Analysis: The hydrochloride salt of Ethyl azetidine-2-carboxylate can be challenging to crystallize due to its polarity and potential for water absorption. The choice of solvent for the salt formation and crystallization is critical.
Resolution Workflow:
Hydrochloride Salt Isolation Troubleshooting
Detailed Protocol for Hydrochloride Salt Formation and Crystallization:
-
Drying the Free Base: After purification of the ethyl azetidine-2-carboxylate free base, ensure it is thoroughly dried. This can be achieved by dissolving it in a dry solvent like dichloromethane, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
Solvent Selection: Dissolve the dry free base in a minimal amount of a dry, polar solvent such as isopropanol or ethyl acetate.
-
Anhydrous HCl Addition: Slowly add a solution of anhydrous HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) to the stirred solution of the free base at 0 °C.
-
Crystallization: If the product does not precipitate immediately, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. A non-polar anti-solvent like diethyl ether or heptane can be added slowly until turbidity is observed.
-
Isolation and Drying: Allow the mixture to stand at low temperature (0-5 °C) to complete crystallization. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine-2-methanol
This protocol describes the protection of the secondary amine of azetidine-2-methanol with a tert-butyloxycarbonyl (Boc) group, a common step to facilitate purification and subsequent reactions.
Materials:
-
Azetidine-2-methanol
-
Di-tert-butyl dicarbonate (Boc(_2)O)
-
Triethylamine (Et(_3)N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve azetidine-2-methanol (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-azetidine-2-methanol.
-
Purify the crude product by column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 6. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Azetidine-2-Carboxylate Esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with azetidine-2-carboxylate esters. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to overcome the unique purification challenges posed by these strained heterocyclic compounds. This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the issues you may encounter in the lab.
Troubleshooting Guide: Navigating Purification Hurdles
This section is formatted to help you diagnose and solve specific problems during the purification of azetidine-2-carboxylate esters.
Question 1: I'm observing significant product loss or smearing during silica gel flash chromatography. What's causing this and how can I prevent it?
Answer:
This is a very common issue stemming from the inherent instability of the azetidine ring, which is susceptible to opening, and the ester group, which can be hydrolyzed, particularly on the acidic surface of standard silica gel.
Root Cause Analysis:
-
On-Column Hydrolysis: The ester moiety can be cleaved by residual water and the acidic nature of silica gel, leading to the corresponding carboxylic acid. This new, more polar compound will either streak or remain on the column, reducing your yield.
-
Ring Opening: The strained four-membered ring can be opened under acidic conditions, often catalyzed by the silica surface itself. This leads to the formation of highly polar, acyclic impurities that are difficult to elute and contribute to smearing. A potential byproduct is the corresponding 2-amino-1,4-butanediol derivative if reduction of the ester occurs concurrently or was an impurity from a previous step.[1]
-
Strong Adsorption: The basic nitrogen atom in the azetidine ring can strongly interact with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
Solutions & Protocols:
-
Neutralize Your Silica: The most effective solution is to use deactivated or neutralized silica gel.
-
Experimental Protocol: Preparing Neutralized Silica Gel
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane or ethyl acetate).
-
Add 1-2% triethylamine (Et₃N) or another volatile base (e.g., pyridine) relative to the volume of the solvent.
-
Stir the slurry for 15-30 minutes.
-
Pack the column with the neutralized slurry.
-
Equilibrate the column with your mobile phase, also containing a small amount of the same base (e.g., 0.1-0.5% Et₃N).
-
-
-
Switch to a Different Stationary Phase: If issues persist, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica, but be sure to use neutral or basic alumina to avoid similar issues.
-
Reversed-Phase Chromatography (C18): For more polar azetidine esters, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be very effective.
-
-
Optimize Your Mobile Phase:
-
Use a mobile phase that minimizes contact time on the column. A slightly more polar solvent system can expedite elution, reducing the time for on-column degradation.
-
A common mobile phase for N-protected azetidine-2-carboxylate esters is a gradient of ethyl acetate in toluene.[1]
-
Troubleshooting Workflow for Low Recovery in Chromatography
Caption: Decision tree for troubleshooting low recovery.
Question 2: My final product shows an extra set of peaks in the NMR, and my mass spec indicates an isomer. Have I caused racemization?
Answer:
It is highly likely that you are observing diastereomers due to racemization (or more accurately, epimerization) at the C2 stereocenter. The proton at the C2 position is acidic and can be abstracted under certain conditions, leading to a loss of stereochemical integrity.
Root Cause Analysis:
-
Basic Conditions: Exposure to strong bases, or even weaker bases over extended periods, can deprotonate the C2 position, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of stereoisomers.
-
Elevated Temperatures: Heating the compound for extended periods, especially in the presence of mild bases or acids, can accelerate the rate of epimerization.[1]
Solutions & Protocols:
-
Maintain Neutral or Mildly Acidic pH: During extractions and workups, use buffers to maintain a pH between 5 and 7. Avoid strong bases like NaOH or KOH. Use milder bases like sodium bicarbonate for washes if necessary, and perform them quickly and at low temperatures.
-
Low-Temperature Purification: Perform all purification steps, including chromatography and solvent evaporation, at or below room temperature whenever possible.
-
Use of N-Protecting Groups: The presence of an electron-withdrawing N-protecting group (like Boc or Cbz) can influence the acidity of the C2 proton. While necessary for synthesis, be aware of their electronic effects during purification.
-
Chiral HPLC for Analysis: To confirm racemization and quantify the enantiomeric or diastereomeric excess, use a chiral stationary phase for HPLC analysis.
-
Analytical Protocol: Chiral HPLC for Optical Purity
-
Column Selection: A common choice is a Daicel CHIRALCEL® OD-R column or similar.[1]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.
-
Detection: Use a UV detector at a wavelength where your compound has good absorbance.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
-
-
Table 1: Conditions to Avoid for Chiral Azetidine-2-Carboxylate Esters
| Condition | Risk | Recommended Alternative |
| Strong Bases (e.g., NaOH, KOH) | High risk of rapid epimerization | Use weak bases like NaHCO₃ for short periods at low temperature. |
| Prolonged Heating | Increased rate of epimerization | Concentrate solvents under reduced pressure without excessive heat. |
| Protic Solvents with Base | Can facilitate proton exchange and epimerization | Use aprotic solvents when a base is present. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Boc-L-azetidine-2-carboxylic acid ethyl ester?
To ensure long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) at low temperatures, preferably -20°C. The compound should be protected from moisture to prevent ester hydrolysis and from light. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Q2: How can I quickly assess the purity of my column fractions without running an NMR on each one?
Thin-Layer Chromatography (TLC) is the most efficient method. Use a TLC plate with the same stationary phase as your column (e.g., silica gel). Spot your fractions and develop the plate using the same mobile phase as your chromatography. Visualize the spots using a UV lamp (if your compound is UV active) and/or by staining with a potassium permanganate solution, which will react with most organic compounds. A single spot indicates a likely pure fraction.
Q3: I have a persistent impurity that co-elutes with my product. What are my options?
If changing the solvent system in your normal-phase chromatography does not resolve the co-elution, you have a few options:
-
Recrystallization: This is an excellent method for removing small amounts of impurities that have different solubility profiles than your product. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Switching Chromatographic Mode: As mentioned earlier, switching to reversed-phase HPLC can dramatically alter the elution order of compounds and may separate your product from the impurity.
-
Chemical Modification: If the impurity has a reactive functional group that your product lacks (or vice versa), you could selectively react the impurity to drastically change its polarity, making it easily separable. This is a more advanced technique and should be approached with caution.
Potential Degradation Pathways
Caption: Common degradation pathways for azetidine esters.
References
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
- Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 71(29), 4719-4745.
-
Wikipedia. Azetidine-2-carboxylic acid. [Link]
Sources
Technical Support Center: Synthesis of Azetidine-2-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis of azetidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, yet challenging, four-membered heterocyclic compounds. The inherent ring strain of the azetidine core, while synthetically useful, also opens the door to a variety of side reactions.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Ring Integrity and Stability
The high ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to nucleophilic attack and ring-opening, a primary concern during synthesis and functionalization.[1]
FAQ 1: My azetidine ring is opening during N-deprotection. How can I prevent this?
Answer: Ring-opening during N-deprotection is a frequent challenge, heavily dependent on the stability of your N-protecting group and the deprotection conditions. The most common protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), require conditions that can inadvertently promote ring cleavage.
Causality:
-
Acid-mediated Ring Opening (e.g., Boc deprotection): Strong acids like trifluoroacetic acid (TFA), commonly used for Boc removal, can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack by the counter-ion or solvent. This can lead to the formation of undesired γ-substituted amine byproducts.
-
Hydrogenolysis Conditions (e.g., Cbz deprotection): While generally milder, catalytic hydrogenation can sometimes be sluggish. The choice of catalyst and reaction conditions is crucial to ensure efficient deprotection without side reactions.
Troubleshooting Strategies:
-
Re-evaluate Your N-Protecting Group: The choice of protecting group should be a strategic decision based on the overall synthetic route.
-
Boc Group: If you must use a Boc group and are experiencing ring-opening, consider using milder deprotection conditions. For example, using 4M HCl in dioxane or gaseous HCl in an anhydrous solvent at low temperatures can sometimes be more selective than neat TFA.
-
Cbz Group: This group is generally more stable to acidic conditions and is a good alternative if your downstream chemistry allows for hydrogenolysis.
-
Orthogonal Protecting Groups: Consider using protecting groups that can be removed under neutral or very mild conditions, such as an allyl group (removable with Pd(0)) or a 2-propynyl carbamate for "click" functionalization.[2]
-
-
Optimize Deprotection Conditions:
-
For Boc:
-
Temperature: Perform the deprotection at 0°C or lower to minimize side reactions.
-
Scavengers: Use scavengers like triisopropylsilane (TIS) to quench any cationic species that may be formed and could contribute to ring-opening.
-
Solvent: Use a non-nucleophilic solvent.
-
-
Data Summary: Stability of N-Protected Azetidines
| N-Protecting Group | Deprotection Conditions | Common Side Reactions | Mitigation Strategies |
| Boc | Strong acids (TFA, HCl) | Ring-opening to form γ-amino alcohols or other substituted amines. | Use milder acids, lower temperatures, scavengers (TIS), non-nucleophilic solvents. |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Incomplete deprotection, potential for ring-opening if acidic contaminants are present. | Ensure high-quality catalyst, anhydrous and acid-free solvent. |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Similar to Cbz, can be more difficult to remove. | Higher catalyst loading or pressure may be required. |
Experimental Protocol: Screening for Optimal Boc Deprotection Conditions
-
Setup: Prepare three small-scale reactions of your N-Boc azetidine derivative in parallel.
-
Condition 1 (Standard): Dissolve the substrate in neat TFA at room temperature.
-
Condition 2 (Milder Acid): Dissolve the substrate in 4M HCl in dioxane at 0°C.
-
Condition 3 (With Scavenger): Dissolve the substrate in TFA with 5% triisopropylsilane (TIS) at 0°C.
-
Monitoring: Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., 15, 30, 60 minutes).
-
Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of the desired deprotected azetidine to the ring-opened byproduct.
Diagram: Troubleshooting N-Boc Deprotection
Caption: Troubleshooting workflow for N-Boc deprotection side reactions.
Section 2: Stereochemical Integrity
Maintaining the stereochemistry at the C2 position is critical, especially for applications in medicinal chemistry. Epimerization is a significant risk, particularly when the carboxylic acid is activated for coupling reactions.
FAQ 2: I am observing epimerization at the C2 position during peptide coupling. What is the cause and how can I prevent it?
Answer: Epimerization during peptide coupling occurs through the formation of an oxazolone intermediate from the activated carboxylic acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.
Causality: The formation of the peptide bond requires the activation of the carboxylic acid. This activation, often with carbodiimides like DCC or EDC, can lead to the formation of a planar, achiral oxazolone intermediate.[3][4] The presence of a base in the reaction mixture can then facilitate the removal of the α-proton, leading to a loss of stereochemical integrity.[3]
Troubleshooting Strategies:
-
Choice of Coupling Reagent:
-
Carbodiimides (DCC, EDC): These are known to cause epimerization, especially when used alone.
-
Uronium/Onium Salt-Based Reagents (HATU, HBTU): These reagents generally lead to less epimerization as they favor the formation of an activated ester that reacts quickly with the amine component, minimizing the lifetime of the oxazolone.
-
-
Use of Racemization Suppressants:
-
HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These additives are crucial when using carbodiimide coupling reagents. They react with the initially formed O-acylisourea to generate an active ester, which is less prone to oxazolone formation and subsequent racemization.
-
-
Control of Base:
-
The basicity and steric hindrance of the organic base used can significantly influence the degree of racemization.[3] Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts.
-
Data Summary: Impact of Coupling Conditions on Epimerization
| Coupling Reagent | Additive | Base | Risk of Epimerization | Recommendation |
| DCC or EDC | None | DIPEA | High | Not recommended for chiral azetidine-2-carboxylic acid. |
| DCC or EDC | HOBt or HOAt | DIPEA | Low to Moderate | A cost-effective option with good control of epimerization. |
| HATU or HBTU | None | DIPEA or Collidine | Low | Recommended for sensitive substrates where stereochemical purity is paramount. |
Experimental Protocol: Screening of Coupling Reagents to Minimize Epimerization
-
Setup: Prepare three separate coupling reactions of your N-protected azetidine-2-carboxylic acid with a model amine (e.g., benzylamine).
-
Reaction 1: Use EDC and HOBt as the coupling system with DIPEA as the base in DMF.
-
Reaction 2: Use HATU as the coupling reagent with DIPEA as the base in DMF.
-
Reaction 3: Use a different carbodiimide, such as DIC, with HOAt and collidine in DCM.
-
Work-up and Analysis: After the reactions are complete, purify the resulting amide products. Determine the diastereomeric or enantiomeric excess of the product from each reaction using chiral HPLC or by NMR analysis of a diastereomeric derivative.
Diagram: Mechanism of Epimerization and Prevention
Caption: The role of additives in preventing epimerization during peptide coupling.
Section 3: Byproducts in Cyclization Reactions
The formation of the azetidine ring itself can be a challenging step, often plagued by low yields and the formation of unwanted byproducts.
FAQ 3: I am getting a low yield of my azetidine-2-carboxylic acid derivative from the cyclization of a γ-amino alcohol precursor. What are the likely side reactions?
Answer: Low yields in the cyclization to form the azetidine ring often stem from competing intermolecular reactions, such as dimerization or polymerization, and the formation of more stable five- or six-membered rings if other nucleophiles are present.
Causality: The intramolecular Sₙ2 reaction to form the strained four-membered ring can be kinetically slow. If the concentration of the starting material is too high, intermolecular reactions can become the dominant pathway.
Troubleshooting Strategies:
-
High Dilution: Employing high dilution conditions is a classic strategy to favor intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the cyclization.
-
Bases: Potassium carbonate, sodium hydride, or hindered amine bases are commonly used.
-
Solvents: Aprotic polar solvents like DMF or acetonitrile can be effective.
-
-
Mitsunobu Reaction: For the cyclization of γ-amino alcohols, the Mitsunobu reaction can be an effective method. However, it is known for producing byproducts that can be difficult to remove, such as triphenylphosphine oxide and the dialkyl hydrazodicarboxylate.[5][6][7][8]
-
Troubleshooting Mitsunobu:
-
Purification can be facilitated by using polymer-supported triphenylphosphine or modified azodicarboxylates where the byproducts are more easily removed by filtration.
-
Ensure the pKa of the nucleophile (the amine) is appropriate for the reaction.
-
-
Experimental Protocol: Optimizing Cyclization Conditions
-
Setup: Prepare several small-scale reactions to test different conditions.
-
Concentration Study: Run the reaction at three different concentrations (e.g., 0.1 M, 0.01 M, and 0.001 M) while keeping other parameters constant.
-
Base and Solvent Screen: Test different base/solvent combinations (e.g., K₂CO₃ in MeCN, NaH in THF, DIPEA in DCM).
-
Slow Addition: Set up a reaction where the γ-amino alcohol precursor is added dropwise over several hours to the reaction mixture containing the base.
-
Analysis: Analyze the yield of the desired azetidine product in each reaction by GC-MS or NMR of the crude reaction mixture.
References
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
- Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Aggarwal, V. K., et al. (2019). A General, Enantioselective Synthesis of N-Alkyl Terminal Aziridines and C2-Functionalized Azetidines via Organocatalysis. Journal of the American Chemical Society.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters.
- Ismail, M. F., et al. (2022).
- Han, J.-Q., et al. (2016).
- Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Singh, G., & Singh, G. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceuticals.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Trant, J. (2021).
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Arote, N. D., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Zhang, M., et al. (2021).
- ResearchGate. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Couty, F., & Evano, G. (2014). Synthesis of Azetidines. Organic Syntheses.
- Chem-Station Int. Ed. (2014). Mitsunobu Reaction.
- ResearchGate. (2015).
- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions.
- Barvainiene, M., et al. (2007). Synthesis of tetrahydroquinolines by intramolecular electrophilic aromatic substitution of epoxy anilines. Synlett.
- Wipf, P., & Maciejewski, J. P. (2008). Total Synthesis of (−)-Cylindrocyclin A. Organic Letters.
- Mühlhaus, J., et al. (2019). Stereoselective Synthesis of Pyrrolidines by Intramolecular Aminolysis of 2,3-Epoxyamines. The Journal of Organic Chemistry.
- Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.
- MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Frontiers. (2019).
- ACS Publications. (2025).
- SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline.
- JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PubMed. (2024). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles.
- Organic Syntheses. (n.d.). azetidine.
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- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Overcoming ring strain in azetidine functionalization
Azetidine Functionalization Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to the technical support center for azetidine chemistry. As a privileged scaffold in modern medicinal chemistry, the four-membered azetidine ring offers unique structural and pharmacokinetic properties. However, its utility is intrinsically linked to the challenge of its inherent ring strain (approx. 25.4 kcal/mol), a double-edged sword that imparts unique reactivity but also creates specific synthetic hurdles.[1]
This guide is designed for researchers, by researchers. We will move beyond simple protocols to dissect the causality behind common experimental failures and provide field-proven troubleshooting strategies. Our goal is to empower you to harness the reactivity of the azetidine ring, rather than fall victim to it.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing azetidine reactivity. Understanding these concepts is the first step in effective troubleshooting.
Question: What is "ring strain" in azetidine, and why is it the central challenge in its functionalization?
Answer: Ring strain in azetidines is a form of potential energy that arises from deviations from ideal sp³ hybridized bond angles (109.5°). In the four-membered ring, the internal bond angles are compressed to approximately 90°, forcing the bonding orbitals into a suboptimal overlap.[2][3] This stored energy, known as angle strain, makes the ring susceptible to reactions that can relieve it—namely, ring-opening.
The core challenge is to perform reactions on the azetidine scaffold (e.g., at the nitrogen or a C-H bond) without triggering an irreversible ring-opening decomposition.[4] The success of any functionalization protocol depends on navigating the delicate balance between activating the desired reaction pathway while suppressing the strain-releasing one.
Question: How does azetidine's stability compare to other cyclic amines like aziridine and pyrrolidine?
Answer: Azetidine occupies a "sweet spot" of reactivity. It is significantly more stable and easier to handle than the highly strained three-membered aziridine ring but is far more reactive than the five-membered, largely strain-free pyrrolidine ring.[1] This intermediate reactivity is precisely why azetidines are so valuable; they are stable enough to be incorporated into molecules but reactive enough to be functionalized under specific conditions.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity Profile |
| Aziridine | 3 | 27.7 | Highly reactive, prone to ring-opening |
| Azetidine | 4 | 25.4 | Moderately reactive, selective opening possible |
| Pyrrolidine | 5 | 5.4 | Largely unreactive, stable |
| Data sourced from references.[1] |
Question: What are the primary competing reaction pathways I should be aware of?
Answer: Nearly every functionalization attempt on an azetidine ring is a competition between two pathways:
-
Desired Functionalization: Substitution at the nitrogen atom (N-functionalization) or a carbon atom (C-H functionalization) while preserving the four-membered ring.
-
Undesired Ring-Opening: Cleavage of a C-N or C-C bond, driven by the release of ring strain, leading to linear amine derivatives. This is often promoted by strong acids, Lewis acids, or high temperatures.[4][5]
The choice of reagents, catalysts, and reaction conditions directly influences which pathway predominates.
Caption: Competing pathways in azetidine functionalization.
Part 2: Troubleshooting Guides for Common Reactions
This section provides specific, actionable advice for common experimental problems in a question-and-answer format.
Scenario 1: N-Functionalization (Alkylation, Acylation, Sulfonylation)
Question: "My N-alkylation of azetidine with a primary alkyl halide is giving very low yields and a significant amount of a polymeric substance. What's happening?"
Answer: This is a classic case of runaway polymerization, a common pitfall in azetidine chemistry. The root cause is that the product, an N-alkylated azetidinium salt, is a highly reactive alkylating agent itself. It can alkylate another molecule of the starting azetidine, initiating a chain reaction.
Causality & Troubleshooting:
-
The Problem of Quaternization: The initial N-alkylation forms a quaternary azetidinium salt. This strained, positively charged species is an excellent electrophile. A free azetidine nucleophile can attack it, opening the ring and starting a polymerization cascade.
-
Base Selection is Critical: A non-nucleophilic, sterically hindered base is essential. Bases like proton sponge or diisopropylethylamine (DIPEA) are preferable to smaller amines like triethylamine (TEA), which can act as competing nucleophiles. Inorganic bases like K₂CO₃ can also be effective, as they minimize the concentration of free amine in solution.
-
Solvent and Concentration: Running the reaction under dilute conditions can disfavor the bimolecular polymerization pathway. Aprotic polar solvents like acetonitrile or DMF are generally suitable.
-
Acylation/Sulfonylation as a Solution: If direct alkylation is problematic, consider an alternative route. N-acylation or N-sulfonylation is typically much cleaner. The resulting amide or sulfonamide is significantly less nucleophilic, preventing self-reaction. The protecting group can then be removed or modified later. Late-stage functionalization via chemoselective deprotection and substitution at the azetidine nitrogen has been shown to be effective.[6][7]
Self-Validating Protocol: N-Boc Protection of Azetidine
This protocol for N-protection is robust and generally avoids the pitfalls of N-alkylation.
| Component | Stoichiometry | Purpose |
| Azetidine (or salt) | 1.0 eq | Starting Material |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 - 1.2 eq | Electrophile |
| Triethylamine (TEA) or NaOH | 2.2 eq (if salt) / 1.1 eq (if free base) | Base |
| Dichloromethane (DCM) or H₂O/Dioxane | - | Solvent |
Step-by-Step Methodology:
-
Dissolve azetidine hydrochloride (1.0 eq) in DCM at room temperature.
-
Add TEA (2.2 eq) and stir for 5 minutes to generate the free base in situ.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes. Causality: Slow addition prevents a rapid exotherm and potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Validation: The primary product, N-Boc-azetidine, should be clearly visible by TLC (less polar than the starting amine) and confirmed by LC-MS. The absence of high-molecular-weight species indicates the suppression of polymerization.
-
Workup by washing with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Scenario 2: C-H Functionalization vs. Ring-Opening
Question: "I am trying to perform a metal-catalyzed C-H arylation at the C3 position of an N-Boc azetidine, but I am only isolating ring-opened products. How can I promote the desired reaction?"
Answer: This issue stems from the high activation energy of C(sp³)-H functionalization competing with a lower-energy, strain-releasing decomposition pathway, often facilitated by the Lewis acidic metal catalyst. The catalyst, intended to activate the C-H bond, can instead coordinate to the ring nitrogen or a carbonyl group on the N-substituent, weakening the C-N bonds and promoting ring-opening.
Causality & Troubleshooting:
-
The Role of the Catalyst: Many transition metal catalysts are Lewis acidic. This Lewis acidity can trigger ring cleavage, especially at elevated temperatures. Your primary goal is to find conditions that favor the C-H activation cycle over the decomposition pathway.
-
Modern Catalysis is Key: Traditional thermal methods are often too harsh. Modern approaches that operate under milder conditions have proven far more successful.
-
Photoredox Catalysis: This technique uses light to generate radical intermediates under extremely mild conditions, often at room temperature.[8] Visible-light-driven methods can achieve decarboxylative alkylation of 3-aryl-azetidines, showcasing a powerful way to functionalize the C3 position without ring degradation.[8]
-
Directed C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully used to synthesize functionalized azetidines, demonstrating that with the right directing group and oxidant combination, C-H activation is achievable.[1]
-
-
N-Substituent Effects: The nature of the substituent on the nitrogen is critical. Bulky, electron-withdrawing groups like a tosyl (Ts) or a specially designed directing group can pre-organize the substrate for the desired C-H activation and may electronically disfavor ring-opening.
-
Strain-Release Synthesis: An alternative strategy is to build the functionalized azetidine from a more strained precursor. For instance, the strain-release homologation of azabicyclo[1.1.0]butanes allows for the direct installation of substituents at the C3 position.[1][9]
Scenario 3: [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)
Question: "My intramolecular Aza Paternò-Büchi reaction to form a bicyclic azetidine is inefficient, with low yields and significant substrate decomposition. I am using a UV lamp."
Answer: The problem lies with the direct, high-energy UV irradiation of your substrate. While this reaction is one of the most direct ways to form an azetidine ring, direct excitation of the imine or oxime precursor often leads to undesirable side reactions (e.g., E/Z isomerization, decomposition) that compete with the desired [2+2] cycloaddition.[10][11]
Causality & Troubleshooting:
-
The Problem with UV Light: High-energy UV light populates multiple excited states of the substrate, opening various competing decay pathways. This lack of selectivity is a primary cause of low yields and byproduct formation.[10]
-
The Solution: Visible-Light Photocatalysis: The modern solution is to use a photocatalyst that absorbs low-energy visible light (e.g., from a blue LED) and then transfers that energy selectively to the alkene portion of your molecule.[10][11][12] This process, known as triplet energy transfer, bypasses the direct excitation of the sensitive imine moiety, cleanly promoting the desired cycloaddition. Iridium complexes like Ir[dF(CF3)ppy]2(dtbbpy)PF6 are highly effective for this transformation.[10][11]
-
Mechanism: The photocatalyst absorbs a photon, enters an excited state, and then transfers its energy to the alkene, promoting it to a triplet excited state. This activated alkene then undergoes the [2+2] cycloaddition with the ground-state imine.
Caption: Simplified workflow for a photocatalytic Aza Paternò-Büchi reaction.
Self-Validating Protocol: Visible-Light-Enabled Intramolecular Aza Paternò-Büchi Reaction (Adapted from Schindler and co-workers.[10][11])
| Component | Typical Loading | Purpose |
| Oxime/Imine Substrate | 1.0 eq (e.g., 0.25 mmol) | Starting Material |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 0.5 - 2.5 mol% | Photocatalyst |
| Tetrahydrofuran (THF), anhydrous | 0.01 M concentration | Solvent |
| Blue LED strip (~427 nm) | - | Light Source |
Step-by-Step Methodology:
-
In a vial, dissolve the substrate (1.0 eq) and the iridium photocatalyst (0.5 mol%) in anhydrous THF (to achieve a 0.01 M solution).
-
Seal the vial and sparge the solution with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the excited states. Causality: Oxygen is a known triplet quencher and can kill the catalytic cycle.
-
Place the vial near a blue LED light source and stir at ambient temperature. Use a fan for cooling to prevent heating from the LEDs.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Validation: A successful reaction will show a new, major spot on TLC and a corresponding mass peak in LC-MS for the bicyclic azetidine product. A high diastereomeric ratio (>20:1) is often observed and can be confirmed by ¹H NMR of the crude reaction mixture.[11] The near-complete consumption of starting material without significant byproduct formation validates the mildness and selectivity of the method.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel.
References
-
Parmar, D., Klenke, B., & de la Torre, M. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3749–3762. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 24, 2026, from [Link]
-
Pfund, B., Green, S. A., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5101. [Link]
-
Pfund, B., Green, S. A., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate. [Link]
-
It's chemistry time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen) [Video]. YouTube. [Link]
-
Hoyle, D. C., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Markl, C., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]
-
Tu, H., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Diagram]. Retrieved January 24, 2026, from [Link]
-
Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]
-
Hoyle, D. C., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed, 36(20), e202400494. [Link]
-
LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Schindler, C. S., et al. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]
-
Johnson, A. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26685–26693. [Link]
-
American Chemical Society. (2023). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. ACS Spring 2023. [Link]
-
University of Calgary. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for N-Functionalization
Welcome to the technical support center for N-functionalization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming carbon-nitrogen bonds. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning N-functionalization reactions.
Q1: How do I select the right base for my N-functionalization reaction?
A1: The choice of base is critical and depends on the pKa of the N-H bond, the reaction type (e.g., SN2, Buchwald-Hartwig), and the sensitivity of your substrates. The primary role of the base is to deprotonate the amine nucleophile (or a precursor) to generate the active nucleophile.
-
For SN2 Alkylations: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often sufficient for primary and secondary amines. Stronger, more hindered bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for less nucleophilic amines or to generate specific enolates, but risk of elimination (E2) side reactions increases.[1]
-
For Palladium-Catalyzed N-Arylations (Buchwald-Hartwig): Strong, non-nucleophilic, sterically hindered bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common choice as it promotes the crucial reductive elimination step and minimizes side reactions. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[2]
Q2: What is the role of the solvent, and how does it impact my reaction?
A2: The solvent's role extends beyond simply dissolving reagents; it influences catalyst stability, reaction rates, and even selectivity.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO, THF, Dioxane): These are the most common solvents for N-functionalization.[5] They effectively solvate the metal cation of the base, enhancing its reactivity. Toluene and dioxane are frequently used in Buchwald-Hartwig aminations due to their ability to dissolve organic substrates and their relatively high boiling points.[3]
-
Solvent Effects on Catalyst Activity: The solvent can influence the speciation and stability of the active catalyst.[4][6] For example, in some palladium-catalyzed couplings, polar solvents can favor different catalytic species compared to nonpolar solvents, leading to changes in chemoselectivity.[4][6] It is crucial to use anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst and promote side reactions.[2]
Q3: My reaction is not working with an aryl chloride. What should I do?
A3: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[2] Overcoming their inertness requires more specialized conditions.
-
Ligand Choice: Success with aryl chlorides almost always requires the use of bulky, electron-rich phosphine ligands. These ligands promote the difficult oxidative addition step of the aryl chloride to the Pd(0) center. Ligands such as BrettPhos, RuPhos, or JohnPhos are excellent starting points.[2]
-
Catalyst System: Using a high-quality palladacycle precatalyst (e.g., a G3 or G4 precatalyst) is often more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[2][7] These precatalysts provide a more reliable and rapid generation of the active LPd(0) species.[7][8]
-
Reaction Conditions: Higher temperatures and sometimes higher catalyst loadings may be necessary.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common experimental failures.
Problem 1: Low or No Conversion to Product
Your starting materials remain largely unreacted after the specified reaction time.
Caption: Troubleshooting Decision Tree for Low Conversion.
Potential Causes & Solutions:
-
Inactive Catalyst (for Cross-Coupling): The active Pd(0) species is susceptible to deactivation by oxygen or protic impurities.
-
Causality: Pd(0) can be oxidized to inactive Pd(II) oxides or hydroxides. Many phosphine ligands are also air-sensitive.
-
Solution: Ensure all reagents and solvents are rigorously degassed and dried. Use a reliable precatalyst, as modern palladacycles are often more robust and efficiently generate the active catalyst compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][7][8]
-
-
Incorrect Base Selection: The chosen base may be too weak to deprotonate the amine nucleophile effectively.
-
Causality: For the reaction to proceed, the conjugate acid of the base must have a higher pKa than the N-H bond of the amine.[9]
-
Solution: Consult a pKa table. For a typical secondary amine (pKa ≈ 35-40), a strong base like NaOtBu (conjugate acid pKa ≈ 17) is generally required for deprotonation in catalytic cycles, while for direct alkylation, a base whose conjugate acid pKa is >1-2 units higher than the amine itself is a good starting point.[1][10]
-
-
Poor Substrate Reactivity: The electrophile may be too sterically hindered or electronically deactivated.
-
Causality: Steric bulk around the reaction center can prevent the nucleophile (or catalyst complex) from approaching, slowing or stopping the reaction. Electron-withdrawing groups on an aryl halide can accelerate oxidative addition, while electron-donating groups can slow it down.
-
Solution: For hindered substrates, consider using ligands with a larger "bite angle" or smaller, more active nucleophiles if possible. For unreactive electrophiles like aryl chlorides, switch to a more active ligand/catalyst system as described in the FAQ.[2] If feasible, changing the leaving group from -Cl to -Br, -I, or -OTf will significantly increase reactivity.
-
Problem 2: Significant Side Product Formation
The desired product is formed, but is contaminated with one or more significant byproducts.
Common Side Reactions:
-
Hydrodehalogenation (in Cross-Coupling): The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Causality: This often occurs when the reductive elimination step is slow, allowing for β-hydride elimination from intermediates or reaction with trace water.
-
Solution: Ensure strictly anhydrous conditions. Sometimes, changing the ligand or base can alter the kinetics of the catalytic cycle to favor the desired C-N bond formation over decomposition pathways.
-
-
Over-Alkylation/Arylation: Primary amines react twice to form tertiary amines, or di-halo substrates react on both sides.
-
Causality: The mono-functionalized product is often more nucleophilic or reactive than the starting amine.
-
Solution: Use a large excess of the amine starting material (2-5 equivalents) to statistically favor the mono-functionalized product. Alternatively, adding the electrophile slowly (syringe pump addition) to a solution of the amine and base can maintain a low concentration of the electrophile, suppressing the second reaction. Using a protecting group on the primary amine is a robust but less atom-economical solution.[11]
-
-
O-Arylation vs. N-Arylation: In substrates containing both -OH and -NH groups (like amino alcohols), competitive arylation at the oxygen can occur.
-
Causality: The relative nucleophilicity of the amine and alcohol groups is a key factor, which can be modulated by the base.
-
Solution: The choice of base can provide selectivity. Strong bases like NaOtBu can deprotonate both sites, leading to mixtures. A carefully chosen base like NaOTMS has been shown to selectively promote N-arylation over O-arylation in certain copper-catalyzed systems.[12] Alternatively, protecting the more reactive functional group is a common strategy.
-
Part 3: Key Optimization Parameters & Protocols
Data-Driven Selection of Reaction Partners
This table helps in selecting a base strong enough to deprotonate the desired nucleophile. The base's conjugate acid should have a pKa significantly higher than the proton being removed.
| Base Name | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) | Common Use Case |
| Sodium tert-butoxide | NaOtBu | tert-Butanol | 17 | Buchwald-Hartwig, General strong base |
| Lithium diisopropylamide | LDA | Diisopropylamine | 36 | Enolate formation, very strong base |
| Sodium Hydride | NaH | H₂ | 35 | Deprotonation of alcohols, amides |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | 10.3[13] | SN2 alkylations, mild conditions |
| Diisopropylethylamine | DIPEA | DIPEA-H⁺ | 10.75[1] | Amide couplings, mild organic base |
| 1,8-Diazabicycloundec-7-ene | DBU | DBU-H⁺ | 13.5[1] | Eliminations, homogeneous base |
Data sourced from multiple references.[1][9][10][13][14]
Solvent choice affects solubility, reaction rate, and catalyst stability.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Toluene | 2.4 | 111 | Excellent for dissolving organics; common in Pd catalysis. |
| 1,4-Dioxane | 2.2 | 101 | Good for Pd catalysis; higher polarity than toluene. |
| Tetrahydrofuran | THF | 7.6 | 66 |
| N,N-Dimethylformamide | DMF | 36.7 | 153 |
| Acetonitrile | MeCN | 37.5 | 82 |
The role of the solvent is complex and goes beyond simple physical properties.[3][4]
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the palladium-catalyzed N-arylation of a primary amine with an aryl bromide.
Reaction Workflow Diagram:
Caption: Standard workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology: [2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol% if not using a precatalyst), and sodium tert-butoxide (1.4 mmol, 1.4 equiv). If the amine is a solid, add it at this stage (1.2 mmol, 1.2 equiv).
-
Inerting: Seal the vial with a septum cap. Evacuate the atmosphere inside the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 2.0 mL) via syringe. If the amine is a liquid, add it (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended duration (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC).[Link]
-
Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. ACS Publications.[Link]
-
Optimisation of a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.[Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Wiley Online Library.[Link]
- pKa Values of Common Bases.From a PDF document, specific source URL not available.
-
The pKa in Organic Chemistry. Chemistry Steps.[Link]
-
Non-nucleophilic base. Wikipedia.[Link]
-
Table of Acids with Ka and pKa Values. University of California, Los Angeles.[Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. National Institutes of Health (PMC).[Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (PMC).[Link]
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- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.gwu.edu [library.gwu.edu]
- 14. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
Azetidine Synthesis Technical Support Center: A Guide to Troubleshooting Low Conversion Rates
Welcome to the technical support center for azetidine synthesis. As Senior Application Scientists, we understand that while the synthesis of the four-membered azetidine ring is a critical process in the development of novel therapeutics and chemical probes, it can be fraught with challenges leading to low conversion rates. The inherent ring strain of the azetidine nucleus makes its formation a delicate balance of thermodynamics and kinetics.[1][2]
This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a structured approach to troubleshooting common issues encountered during azetidine synthesis, particularly focusing on the prevalent method of intramolecular cyclization of 1,3-amino alcohols. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance your synthetic success.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Low conversion rates in azetidine synthesis can manifest in several ways. By carefully analyzing the reaction outcome, you can diagnose the root cause and implement the appropriate solution.
Symptom 1: Low Consumption of Starting Material (Incomplete Reaction)
You observe a significant amount of your starting 1,3-amino alcohol remaining even after extended reaction times.
Q1: My starting 1,3-amino alcohol is not being consumed. What are the likely causes?
This issue typically points to a problem with the activation of the terminal hydroxyl group or unfavorable reaction kinetics. Let's break down the possibilities:
-
Inefficient Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and requires activation, most commonly through sulfonation (e.g., mesylation, tosylation) or under Mitsunobu conditions.[3]
-
Explanation: Incomplete activation means there is no leaving group for the intramolecular nucleophilic attack by the nitrogen to proceed. This can be due to poor quality reagents, insufficient equivalents of the activating agent, or steric hindrance around the hydroxyl group.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that your sulfonyl chloride (e.g., MsCl, TsCl) or Mitsunobu reagents (DEAD/DIAD and PPh₃) are fresh and have not been degraded by moisture.
-
Optimize Reagent Stoichiometry: Increase the equivalents of the activating agent and the base (for sulfonation) in a stepwise manner. A slight excess (1.1-1.5 equivalents) is often necessary.
-
Screen Different Activating Groups: If steric hindrance is suspected, a less bulky sulfonylating agent might be beneficial. Conversely, a more reactive leaving group might be required. See the table below for a comparison of common leaving groups.
-
Consider a Two-Step Procedure: Instead of a one-pot cyclization, consider isolating the activated amino alcohol before subjecting it to the cyclization conditions. This allows you to confirm complete activation by analytical techniques like NMR or LC-MS before proceeding.
-
-
-
Inappropriate Base Selection for Cyclization: The choice of base is critical for the deprotonation of the nitrogen nucleophile to initiate the ring closure.
-
Explanation: The base must be strong enough to deprotonate the nitrogen atom (or the corresponding sulfonamide) but not so strong as to promote side reactions like elimination.
-
Troubleshooting Steps:
-
Match Base Strength to Substrate: For N-alkyl or N-aryl amines, a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may suffice. For less nucleophilic N-sulfonyl protected amines, a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) is often required.
-
Solvent Compatibility: Ensure your chosen base is soluble and effective in the reaction solvent. For instance, NaH is typically used in aprotic solvents like THF or DMF.
-
-
-
Unfavorable Reaction Temperature: The intramolecular cyclization to form a four-membered ring can be kinetically challenging.
-
Explanation: Insufficient thermal energy can lead to a sluggish reaction. However, excessive heat can promote side reactions.
-
Troubleshooting Steps:
-
Gradual Increase in Temperature: If the reaction is clean but slow at room temperature, gradually increase the temperature in increments of 10-20 °C and monitor the progress carefully by TLC or LC-MS.
-
Consider Microwave Irradiation: For stubborn cyclizations, microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier and shorten reaction times.[4]
-
-
Symptom 2: Complex Reaction Mixture with Multiple Products
Your TLC or LC-MS analysis shows the consumption of the starting material but the formation of multiple products, with your desired azetidine being a minor component.
Q2: I'm getting a mixture of products. What are the common side reactions in azetidine synthesis?
The formation of multiple products is often a result of competing side reactions. Here are the most common culprits:
-
Intermolecular Dimerization/Polymerization: Instead of the intramolecular cyclization, the activated amino alcohol reacts with another molecule of the starting material, leading to dimers or polymers.
-
Explanation: This is a concentration-dependent process. At high concentrations, the probability of intermolecular reactions increases.
-
Troubleshooting Steps:
-
High Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01-0.05 M). This can be achieved by using a larger volume of solvent or by the slow addition of the activated amino alcohol to a solution of the base.
-
Syringe Pump Addition: For critical reactions, using a syringe pump to add the substrate over several hours can maintain a very low instantaneous concentration, strongly favoring the intramolecular pathway.
-
-
-
Elimination Reactions: If there is a proton on the carbon adjacent to the activated hydroxyl group, an E2 elimination can compete with the SN2 cyclization, leading to an unsaturated open-chain product.
-
Explanation: This is more likely with sterically hindered substrates where the nucleophilic attack is slow, or when using a strong, non-nucleophilic base.
-
Troubleshooting Steps:
-
Choice of Base: Avoid overly strong and sterically hindered bases like DBU or t-BuOK if elimination is a concern. A weaker base or a base that can also act as a nucleophile scavenger might be beneficial.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired cyclization.
-
-
-
Formation of a Bicyclic Aziridinium Ion Intermediate: In some cases, the nitrogen atom can first attack the adjacent carbon, forming a transient aziridine, which then rearranges. If the substrate has a leaving group at the 3-position, a bicyclic aziridinium ion can form, which can be opened by a nucleophile (including the solvent) to give a substituted azetidine or other byproducts.[2]
-
Explanation: This is a complex pathway that can lead to a variety of undesired products.
-
Troubleshooting Steps:
-
Careful Substrate Design: If possible, avoid substrates with leaving groups at both the 1 and 3 positions relative to the nitrogen.
-
Control of Nucleophiles: If this pathway is suspected, use a non-nucleophilic solvent and ensure the reaction is free of water or other extraneous nucleophiles.
-
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the right N-protecting group for my azetidine synthesis?
The choice of the nitrogen protecting group is crucial as it influences the nucleophilicity of the nitrogen and the stability of the final product.
-
For enhanced nucleophilicity: Alkyl (e.g., benzyl) or aryl groups generally maintain good nucleophilicity of the nitrogen for the cyclization step. However, their removal might require harsh conditions (e.g., hydrogenolysis for benzyl groups).
-
For activation and stability: Electron-withdrawing groups like sulfonyl (tosyl, nosyl) or carbamate (Boc, Cbz) groups decrease the nucleophilicity of the nitrogen, often requiring a stronger base for the cyclization. However, they can activate the nitrogen for other reactions and are generally stable. The Boc group is particularly popular due to its ease of removal under acidic conditions.
-
Impact on Reaction Outcome: The steric and electronic nature of the N-substituent can significantly affect the reaction's success.[2] Highly bulky protecting groups can sterically hinder the cyclization.
Q4: What is the best method for activating the hydroxyl group in a 1,3-amino alcohol?
The most common and reliable methods are sulfonation and the Mitsunobu reaction.
| Activation Method | Reagents | Pros | Cons |
| Sulfonation | Mesyl chloride (MsCl) or Tosyl chloride (TsCl) with a base (e.g., TEA, DIPEA) | Cost-effective, reliable, forms a good leaving group. | Can be sensitive to steric hindrance; the generated HCl needs to be neutralized. |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) | Mild conditions, often proceeds with inversion of stereochemistry, effective for sterically hindered alcohols. | Reagents are toxic; purification can be challenging due to triphenylphosphine oxide byproduct. |
| Halogenation | e.g., Appel reaction (CBr₄, PPh₃) | Forms a good leaving group. | Can be harsh for sensitive substrates. |
Q5: How can I effectively monitor the progress of my azetidine synthesis?
-
Thin Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, any intermediates, and the product. Azetidines are often more polar than the open-chain precursors.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction as it provides information on the consumption of starting material and the formation of products with their corresponding molecular weights. This can be invaluable for identifying potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide a more detailed picture of the product distribution. The formation of the azetidine ring results in characteristic shifts in the protons adjacent to the nitrogen and on the ring.
Visualizing the Process: Reaction and Troubleshooting
A clear understanding of the reaction pathway and the potential pitfalls is essential for successful troubleshooting.
General Mechanistic Pathway for Azetidine Synthesis
The following diagram illustrates the key steps in the synthesis of an N-protected azetidine from a 1,3-amino alcohol via sulfonation and intramolecular cyclization.
Caption: Mechanistic pathway for azetidine synthesis and common side reactions.
Troubleshooting Flowchart for Low Conversion Rates
This flowchart provides a logical sequence of steps to diagnose and resolve issues with your azetidine synthesis.
Caption: A decision tree for troubleshooting low azetidine yields.
Experimental Protocol: A General Method for the Synthesis of N-Tosyl-azetidine from a 1,3-Amino Alcohol
This protocol provides a robust starting point for the synthesis of N-tosyl-azetidines.
Step 1: N-Tosylation of the 1,3-Amino Alcohol
-
Dissolve the 1,3-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N,O-ditosylated intermediate by flash column chromatography.
Step 2: Intramolecular Cyclization to the Azetidine
-
Dissolve the purified N,O-ditosylated intermediate (1.0 eq) in anhydrous acetonitrile (0.05 M).
-
Add potassium carbonate (3.0 eq) and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-tosyl-azetidine.
We trust that this technical guide will serve as a valuable resource in your synthetic endeavors. Should you encounter challenges not addressed here, please do not hesitate to reach out to our application support team.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
Sources
Technical Support Center: Synthesis of Ethyl Azetidine-2-carboxylate Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Ethyl azetidine-2-carboxylate hydrochloride is a critical process in the development of various pharmaceutical agents. The strained four-membered azetidine ring makes this molecule a valuable building block, but it also presents unique synthetic challenges. Byproduct formation is a common issue that can impact yield, purity, and the overall success of the synthesis. This guide provides a structured approach to identifying and mitigating the formation of key byproducts at each stage of the synthesis, from the starting materials to the final salt formation.
Overall Synthetic Pathway
The synthesis of Ethyl azetidine-2-carboxylate hydrochloride typically proceeds through the following key stages:
-
Formation of a protected azetidine-2-carboxylic acid intermediate: This often starts from a readily available chiral precursor like L-aspartic acid.
-
Deprotection to yield azetidine-2-carboxylic acid.
-
Esterification of the carboxylic acid with ethanol.
-
Formation of the hydrochloride salt.
This guide will address potential byproduct formation at each of these critical junctures.
start [label="L-Aspartic Acid Derivative"]; intermediate1 [label="Protected Azetidine-2-carboxylic Acid"]; intermediate2 [label="Azetidine-2-carboxylic Acid"]; product [label="Ethyl Azetidine-2-carboxylate"]; final_product [label="Ethyl Azetidine-2-carboxylate HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> intermediate1 [label=" Ring Formation "]; intermediate1 -> intermediate2 [label=" Deprotection "]; intermediate2 -> product [label=" Esterification "]; product -> final_product [label=" Salt Formation "]; }
Figure 1: General synthetic workflow for Ethyl azetidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Ring Formation and Protected Intermediates
Question 1: During the reduction of a 4-oxo-2-azetidinecarboxylic acid derivative to form the azetidine ring, I am observing a significant amount of a ring-opened byproduct. What is this impurity and how can I prevent its formation?
Answer:
The most common ring-opened byproduct observed during the hydride reduction of a 4-oxo-2-azetidinecarboxylic acid derivative is the corresponding 2-amino-1,4-butanediol.[1] This occurs when the amide bond of the β-lactam is cleaved by the reducing agent, such as lithium aluminum hydride (LiAlH₄).
Mechanism of Byproduct Formation:
"4-oxo-2-azetidinecarboxylate" -> "2-amino-1,4-butanediol" [label=" Hydride Reduction (e.g., LiAlH4)\n[Ring Opening] "]; "4-oxo-2-azetidinecarboxylate" -> "Azetidine-2-methanol" [label=" Desired Reduction \n[Ring Intact] ", color="#34A853"]; }
Figure 2: Competing reaction pathways during reduction.
Troubleshooting Strategies:
-
Use of Additives: The formation of 2-amino-1,4-butanediol can be significantly suppressed by the addition of a Grignard reagent (e.g., t-butylmagnesium chloride) and/or a magnesium salt like magnesium chloride (MgCl₂) prior to the hydride reduction.[1] These additives are believed to form a more stable lactam N-magnesium salt, which is less susceptible to ring opening.[1]
-
Reaction Conditions:
-
Temperature: Maintain a low temperature during the addition of the reducing agent to minimize over-reduction and side reactions.
-
Stoichiometry: Use the appropriate stoichiometry of the reducing agent. An excess can lead to increased byproduct formation.
-
Experimental Protocol for Byproduct Suppression:
-
To a solution of the 4-oxo-2-azetidinecarboxylic acid derivative in an appropriate solvent (e.g., THF), add 1.0 to 1.7 equivalents of magnesium chloride.
-
Cool the mixture and add 1.0 to 1.1 equivalents of a Grignard reagent, such as t-butylmagnesium chloride, while maintaining a low temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the magnesium salt.
-
Slowly add this solution to a pre-cooled solution of the hydride reducing agent (e.g., 1.2 to 5 equivalents of LiAlH₄).
-
After the reaction is complete, quench the reaction carefully at a low temperature.
Question 2: I have identified another major byproduct, (S)-2-N-benzyloxycarbonyl-1,4-butanediol, after the protection step of the intermediate alcohol. How is this formed and what can be done to minimize it?
Answer:
This byproduct arises from any residual 2-amino-1,4-butanediol that was formed in the previous reduction step and subsequently gets protected along with the desired azetidine-2-methanol intermediate.
Control Measures:
The most effective way to minimize the formation of this protected diol is to prevent the formation of its precursor, 2-amino-1,4-butanediol, in the reduction step as detailed in the previous question. By optimizing the reduction conditions with the use of magnesium salts and/or Grignard reagents, you will consequently reduce the presence of this protected byproduct.
Data Summary of Byproduct Control:
| Reaction Condition | Yield of Desired Product | Yield of Byproduct |
| Standard Reduction | ~69% | ~11% |
| With Grignard Reagent | ~91% | ~7% |
| With MgCl₂ | ~85% | ~3% |
| With Grignard and MgCl₂ | ~97% | ~2.5% |
Data adapted from patent literature describing the synthesis of a protected azetidine-2-methanol intermediate.
Part 2: Esterification and Hydrochloride Salt Formation
Question 3: During the esterification of azetidine-2-carboxylic acid with ethanol and thionyl chloride (SOCl₂), I am getting a complex mixture of products. What are the likely side reactions?
Answer:
The use of thionyl chloride for the esterification of amino acids, while effective, can lead to several byproducts if not carefully controlled.
Potential Byproducts and Their Formation:
-
Acyl Chloride Intermediate: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate.[2] If this intermediate is not immediately trapped by ethanol, it can react with other nucleophiles present, including another molecule of azetidine-2-carboxylic acid or its ester, leading to dimers or oligomers.
-
Ring Opening: The highly acidic conditions generated by the formation of HCl and SO₂ can potentially lead to the opening of the strained azetidine ring, especially at elevated temperatures. This can result in the formation of ethyl 4-chlorobutyrate derivatives.
-
Over-reaction with Thionyl Chloride: Excess thionyl chloride can react with the secondary amine of the azetidine ring, leading to N-sulfinyl or other related impurities.
Troubleshooting and Best Practices:
-
Order of Addition: It is crucial to add the thionyl chloride to the ethanol first (to form the reactive species, likely ethyl chlorosulfite) before adding the azetidine-2-carboxylic acid. This ensures that the concentration of the highly reactive acyl chloride is kept to a minimum.
-
Temperature Control: The reaction should be performed at low temperatures (e.g., 0°C to room temperature) to minimize side reactions and prevent degradation of the azetidine ring.
-
Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the carboxylic acid, but avoid a large excess.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Question 4: My final product, Ethyl azetidine-2-carboxylate hydrochloride, is difficult to handle and appears to be hygroscopic. Is this expected, and how can I properly store it?
Answer:
Yes, it is common for amino acid ester hydrochlorides to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to the material becoming sticky, clumpy, or even deliquescent over time, which can affect its weighing accuracy and stability.
Storage and Handling Recommendations:
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual water and solvents.
-
Inert Atmosphere: Store the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Desiccator: For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate or phosphorus pentoxide).
-
Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can also help to slow down potential degradation and moisture absorption.[4]
Part 3: Analytical Characterization and Purity Assessment
Question 5: What are the recommended analytical techniques for identifying and quantifying byproducts in my synthesis of Ethyl azetidine-2-carboxylate hydrochloride?
Answer:
A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification of non-volatile impurities.
-
Recommended Method: A reversed-phase HPLC method with a C18 column is a good starting point. The mobile phase can be a gradient of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester and most potential byproducts. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used as the detector.[5]
-
Chiral HPLC: To assess the enantiomeric purity and detect any racemization, a chiral HPLC method is necessary. A column with a chiral stationary phase, such as one based on a cyclodextrin or a polysaccharide derivative, should be employed.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are essential for confirming the structure of the final product and for identifying the structure of unknown impurities if they can be isolated.[6][7] The ¹H NMR spectrum of Ethyl azetidine-2-carboxylate hydrochloride will show characteristic signals for the ethyl group and the protons on the azetidine ring.
-
-
Mass Spectrometry (MS):
-
GC-MS: This is useful for identifying volatile impurities, such as residual solvents or volatile byproducts.
-
LC-MS: As mentioned, this is a powerful tool for identifying non-volatile impurities by providing their molecular weights.
-
Analytical Workflow for Impurity Profiling:
"Crude Product" -> "HPLC_Purity" [label=" Purity Assessment "]; "HPLC_Purity" [label="HPLC (UV/MS)"]; "HPLC_Purity" -> "Impurity_Quantification" [label=" > 0.1% "]; "Impurity_Quantification" [label="Quantify Impurities"]; "Impurity_Quantification" -> "Impurity_Identification" [label=" Characterize "]; "Impurity_Identification" [label="LC-MS, NMR"]; "Crude Product" -> "Chiral_HPLC" [label=" Enantiomeric Purity "]; "Chiral_HPLC" [label="Chiral HPLC"]; "Crude Product" -> "GC_MS" [label=" Residual Solvents "]; "GC_MS" [label="GC-MS"]; }
Figure 3: A typical analytical workflow for impurity profiling.
Conclusion
The synthesis of Ethyl azetidine-2-carboxylate hydrochloride requires careful control of reaction conditions to minimize byproduct formation and ensure a high-purity final product. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthesis. A robust analytical methodology is also crucial for accurate characterization and quantification of any impurities, ensuring the quality and reliability of this important synthetic building block.
References
- Processes for producing azetidine-2-carboxylic acid and intermedi
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
- Esterific
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. [Link]
- Amino acid methyl ester hydrochloride prepar
-
Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Technical Support Center: Purification of Ethyl Azetidine-2-Carboxylate Hydrochloride
Welcome to the technical support center for Ethyl Azetidine-2-Carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of impurities from this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of Ethyl azetidine-2-carboxylate hydrochloride?
A1: Impurities can originate from various stages of the synthesis. The most common classes of impurities include:
-
Starting Materials: Unreacted precursors from the initial cyclization reaction.
-
Ring-Opened Byproducts: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opened impurities. A common example is ethyl 4-amino-2-chlorobutanoate, which can form if chloride ions are present during synthesis or workup under acidic conditions.
-
Solvent Adducts: Residual solvents from the reaction or purification steps can become trapped in the crystalline lattice of the hydrochloride salt.
-
Over-alkylation or Oligomerization Products: Under certain conditions, the azetidine nitrogen can react with other molecules of the starting material or product, leading to dimers or oligomers.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture and acid or base.
Q2: My Ethyl azetidine-2-carboxylate hydrochloride appears as an oil or a sticky solid. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a crystalline solid. Oily impurities are particularly problematic.
-
Residual Solvent: Trapped solvent molecules can lower the melting point and lead to an oily appearance.
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic and can absorb moisture from the atmosphere, causing it to become oily or sticky. Ensure handling is performed under anhydrous conditions.
Q3: I am seeing a broad peak in my NMR spectrum around the baseline. What could this be?
A3: A broad peak, often referred to as a "rolling baseline," can be indicative of polymeric or oligomeric impurities. These larger molecules have a wide range of chemical environments, leading to the broadening of NMR signals. This can occur if the azetidine nitrogen has undergone polymerization.
Troubleshooting Purification Strategies
Recrystallization
Recrystallization is often the most effective method for purifying Ethyl azetidine-2-carboxylate hydrochloride, provided a suitable solvent system is identified.
Q4: How do I choose an appropriate solvent system for the recrystallization of Ethyl azetidine-2-carboxylate hydrochloride?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a hydrochloride salt, polar protic or aprotic solvents are generally a good starting point.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Isopropanol can dissolve the salt at reflux, and the addition of diethyl ether as an anti-solvent can induce crystallization upon cooling. |
| Ethanol/Ethyl Acetate | Similar to the isopropanol/ether system, ethanol is the dissolving solvent and ethyl acetate is the anti-solvent. |
| Acetonitrile | Acetonitrile can be a good single-solvent system for recrystallizing polar compounds. |
| Dichloromethane/Hexane | For less polar impurities, dissolving in a small amount of dichloromethane and adding hexane as an anti-solvent can be effective. |
Troubleshooting Recrystallization Issues:
-
Oiling Out: If the product separates as an oil upon cooling, it may be due to a high concentration of impurities or too rapid cooling. Try a more dilute solution, slower cooling, or adding the anti-solvent more slowly at a slightly elevated temperature.
-
No Crystal Formation: If no crystals form, even after cooling, the solution may be too dilute or the wrong solvent system was chosen. Try concentrating the solution or inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Poor Recovery: If the recovery is low, too much solvent may have been used, or the compound may have significant solubility in the cold solvent. Try reducing the volume of the solvent or using a different solvent system where the compound is less soluble at low temperatures.
Experimental Protocol: Recrystallization of Ethyl Azetidine-2-Carboxylate Hydrochloride
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in the recommended solvent systems to identify the most promising candidate.
-
Dissolution: In a flask equipped with a reflux condenser, add the minimum amount of the chosen hot solvent to the crude Ethyl azetidine-2-carboxylate hydrochloride to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity is observed, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. Due to the polar and ionic nature of the hydrochloride salt, reverse-phase chromatography is often more suitable than normal-phase silica gel chromatography.
Q5: What are the recommended conditions for purifying Ethyl azetidine-2-carboxylate hydrochloride by column chromatography?
A5:
-
Stationary Phase: C18-functionalized silica gel (reverse-phase).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point. The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by keeping the azetidine nitrogen protonated.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for this compound.
Troubleshooting Chromatography Issues:
-
Poor Separation: If the peaks are not well-resolved, adjust the gradient of the mobile phase. A shallower gradient can improve separation.
-
Peak Tailing: This can be caused by interactions with the stationary phase. Adding an acid to the mobile phase can help to reduce tailing.
-
Irreversible Binding: In some cases, the compound may bind strongly to the stationary phase. If this occurs, consider using a different stationary phase or a stronger mobile phase.
Experimental Protocol: Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18 flash chromatography column appropriate for the scale of your purification.
-
Sample Preparation: Dissolve the crude material in a small amount of the initial mobile phase.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 50% acetonitrile in water with 0.1% TFA).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removal of water and TFA may require lyophilization or azeotropic distillation with a suitable solvent.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying Ethyl azetidine-2-carboxylate hydrochloride.
Caption: Decision workflow for purification.
References
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
- Method for preparing (S)-azetidine-2-carboxylic acid.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Ethyl Azetidine-2-Carboxylate Hydrochloride by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety and efficacy. Ethyl azetidine-2-carboxylate hydrochloride, a key building block in the synthesis of numerous pharmaceutical agents, demands rigorous analytical scrutiny to ensure the absence of impurities that could compromise downstream processes and final product integrity.[1]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the rationale behind methodological choices, present a detailed protocol, and compare it with a viable alternative, supported by experimental data. Our focus is on building a self-validating system of analysis grounded in established scientific principles and regulatory expectations.
Part 1: The Primary Workhorse - Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
Expertise & Experience: The Rationale for RP-HPLC with Ion-Pairing
Ethyl azetidine-2-carboxylate hydrochloride is a small, polar, and ionic molecule. These characteristics present a significant challenge for traditional reversed-phase chromatography, where such compounds often exhibit poor retention and peak shape on standard C18 or C8 columns.[2][3] To overcome this, we introduce an ion-pairing reagent into the mobile phase.
The core principle of ion-pair chromatography is to enhance the retention of ionic analytes on a nonpolar stationary phase.[4] A large, hydrophobic counter-ion (the ion-pairing reagent) is added to the mobile phase. This reagent forms a neutral, hydrophobic ion pair with the charged analyte, which can then be effectively retained and separated by the reversed-phase column.[4][5] For our positively charged azetidine derivative, an anionic ion-pairing reagent, such as sodium dodecyl sulfate (SDS) or an alkyl sulfonate, is the logical choice. This approach provides excellent retention control and selectivity, making it a robust primary method for quality control environments.[5][6]
Detailed Experimental Protocol: RP-HPLC with Ion-Pairing
This protocol is designed to be a self-validating system, where the results inherently demonstrate the method's suitability for its intended purpose, in line with ICH Q2(R1) guidelines.[7][8]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Sodium 1-Octanesulfonate in water, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (Note: The azetidine ring lacks a strong chromophore; low UV is necessary).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A.
-
Standard Solution: Accurately weigh ~10 mg of Ethyl azetidine-2-carboxylate hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the test sample at the same concentration as the Standard Solution.
-
-
Method Validation Parameters (ICH Q2(R1) Framework): [7][9][10]
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can resolve the main peak from potential degradation products and impurities.
-
Linearity: Analyze a minimum of five concentrations across a range of 50% to 150% of the nominal sample concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Part 2: A Comparative Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: The Rationale for HILIC
While ion-pairing RP-HPLC is robust, it has drawbacks. The ion-pairing reagents can be harsh on columns, require long equilibration times, and are generally incompatible with mass spectrometry (MS) due to their non-volatile nature.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a compelling alternative.[2][11]
HILIC is ideal for retaining and separating very polar compounds that are unretained in reversed-phase.[2][12] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[13][14][15] A thin aqueous layer is adsorbed onto the stationary phase, and the analyte partitions between this layer and the bulk mobile phase. Since Ethyl azetidine-2-carboxylate hydrochloride is highly polar, it will be well-retained by HILIC without the need for ion-pairing reagents.[16] This makes the method faster to set up and fully compatible with MS detectors for impurity identification.
Detailed Experimental Protocol: HILIC
-
Instrumentation:
-
Same as RP-HPLC method. An MS detector can be coupled for impurity identification.
-
-
Chromatographic Conditions:
-
Column: HILIC Amide, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 70% B
-
10-12 min: 70% B
-
12.1-17 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 90:10 (v/v) Acetonitrile:Water. Crucial Note: The sample must be dissolved in a solvent with high organic content to ensure good peak shape in HILIC.
-
Prepare standard and sample solutions as described for the RP-HPLC method, using the HILIC diluent.
-
Part 3: Head-to-Head Comparison and Data Analysis
To provide a clear comparison, the following table summarizes mock performance data based on typical results for each method.
| Parameter | Ion-Pair RP-HPLC | HILIC | Justification & Insights |
| Purity Assay (% Area) | 99.85% | 99.87% | Both methods are capable of providing accurate purity values. Minor differences are within expected experimental variability. |
| Known Impurity 1 | 0.08% | 0.07% | Both methods effectively resolve known process impurities. |
| Known Impurity 2 | 0.05% | 0.04% | HILIC may offer slightly better resolution for very polar impurities. |
| Total Unknown Impurities | 0.02% | 0.02% | Comparable performance in detecting minor unknown peaks. |
| Run Time (including equilibration) | ~35 minutes | ~17 minutes | HILIC offers a significant advantage in throughput due to faster equilibration. |
| LOD / LOQ | ~0.01% / ~0.03% | ~0.01% / ~0.03% | Sensitivity is comparable for UV detection. HILIC gains a massive sensitivity advantage when coupled with MS. |
| MS Compatibility | No | Yes | This is the primary advantage of HILIC, enabling direct impurity identification. |
| Method Robustness | High | Moderate-High | Ion-pair methods are often considered highly robust once established. HILIC can be more sensitive to variations in mobile phase water content and sample diluent composition. |
Interpretation and Discussion
The choice between Ion-Pair RP-HPLC and HILIC depends on the analytical objective.
-
For routine Quality Control (QC) testing , where the primary goal is to confirm purity against a specification and quantify known impurities, the Ion-Pair RP-HPLC method is an excellent choice. Its robustness and established history make it a reliable workhorse.
-
For process development, impurity profiling, and investigative work , HILIC is superior. Its compatibility with Mass Spectrometry is invaluable for identifying unknown peaks without requiring fraction collection and separate analysis. The significantly faster run time also increases laboratory efficiency.
Logical Decision Diagram
Caption: Choosing the right method for the task.
Conclusion
Both Ion-Pair RP-HPLC and HILIC are powerful, validated techniques for assessing the purity of Ethyl azetidine-2-carboxylate hydrochloride. The traditional ion-pairing method provides exceptional robustness for routine quality control, while HILIC offers the speed and MS-compatibility essential for modern drug development and in-depth impurity characterization. By understanding the fundamental principles and practical trade-offs of each method, scientists can select the most appropriate tool to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
-
ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available at: [Link]
-
PubMed. (2007). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Available at: [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available at: [Link]
-
PubMed Central. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]
-
ResearchGate. (2008). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Available at: [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Polymer Chemistry (RSC Publishing). (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available at: [Link]
-
Chromatography Online. (2012). HILIC: The Pros and Cons. Available at: [Link]
-
Technology Networks. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
-
PubMed Central. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
PubMed Central. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]
-
Oxford Academic. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Available at: [Link]
-
Welch Materials. (2023). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Wikipedia. Azetidine-2-carboxylic acid. Available at: [Link]
-
PubMed Central. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]
-
Starodub. (2023). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
AAPPTec. Safety Data Sheet: L-Azetidine-2-carboxylic acid. Available at: [Link]
Sources
- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. starodub.nl [starodub.nl]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Separation of Ethyl Azetidine-2-carboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical purity of building blocks is paramount. Ethyl azetidine-2-carboxylate, a strained four-membered N-heterocycle, is a valuable chiral synthon, with its (S)-enantiomer serving as a key intermediate in the synthesis of potent thrombin inhibitors.[1] The rigid structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry, enabling precise stereoselective functionalization.[2] This guide provides an in-depth comparison of methodologies for obtaining the enantiomerically pure forms of ethyl azetidine-2-carboxylate, offering insights into the causality behind experimental choices and providing actionable protocols.
The Strategic Importance of Enantiopurity
The biological activity of chiral molecules is often confined to a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the efficient and scalable production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The synthesis of optically active azetidines is a field of significant interest due to their role as precursors to a wide range of biologically active compounds, including amino acids and alkaloids.[2]
This guide will explore and compare two primary strategies for obtaining enantiomerically pure ethyl azetidine-2-carboxylate:
-
Direct Separation of Enantiomers: Focusing on chromatographic techniques.
-
Indirect Separation via Diastereomers: Involving the resolution of the corresponding carboxylic acid.
We will also touch upon enantioselective synthesis as a powerful alternative to resolution.
Comparative Analysis of Separation Methodologies
The choice of a chiral separation method is often a trade-off between speed, scalability, and cost. Below, we compare the potential approaches for resolving ethyl azetidine-2-carboxylate enantiomers.
| Methodology | Principle | Advantages | Disadvantages | Ideal Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | - High resolution- Broad applicability to various compounds- Analytical to preparative scale | - Higher solvent consumption- Can be costly at preparative scale | Analytical quality control, small to medium-scale preparative separation. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | - Faster separations- Lower solvent consumption (greener)- Lower viscosity allows for higher flow rates | - Requires specialized equipment- Method development can be complex | High-throughput screening, analytical and preparative-scale separations with a focus on sustainability. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | - Scalable and cost-effective for large quantities- Well-established classical technique | - Requires a suitable resolving agent and solvent system- Can be time-consuming and labor-intensive- May require multiple recrystallizations | Large-scale industrial production where cost is a primary driver. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, leaving one enantiomer unreacted. | - High enantioselectivity- Mild reaction conditions | - Enzyme selection can be challenging- Limited to specific functional groups- Enzyme cost and stability can be concerns | Biocatalytic synthesis, production of "green" pharmaceuticals. |
In-Depth Methodologies and Experimental Protocols
Chiral Chromatography: A Direct Approach
Workflow for Chiral Method Development:
Caption: A systematic workflow for chiral chromatographic method development.
Experimental Protocol: Hypothetical Chiral SFC Method
-
Rationale: SFC is often preferred for its speed and reduced environmental impact, making it a strong candidate for both analytical and preparative separations of a relatively small molecule like ethyl azetidine-2-carboxylate.
-
Instrumentation: Supercritical Fluid Chromatography system with a back-pressure regulator and UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase:
-
CO₂ (supercritical fluid)
-
Methanol (co-solvent)
-
-
Method:
-
Dissolve a small amount of racemic ethyl azetidine-2-carboxylate in the mobile phase.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95:5 CO₂:Methanol).
-
Inject the sample.
-
Run a gradient of the co-solvent (e.g., 5% to 40% Methanol over 10 minutes) to screen for separation.
-
Monitor the eluent at a suitable wavelength (e.g., 210 nm).
-
Based on the screening results, optimize the gradient, temperature, and flow rate to achieve baseline separation (Rs > 1.5).
-
Diastereomeric Salt Resolution: The Classical Approach
This method involves the hydrolysis of the ethyl ester to azetidine-2-carboxylic acid, followed by reaction with a chiral resolving agent to form diastereomeric salts. These salts can then be separated by fractional crystallization.
Workflow for Diastereomeric Salt Resolution:
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Azetidine-2-carboxylic Acid
This protocol is adapted from established procedures for the resolution of N-protected amino acids.[1][3]
-
N-Protection: React racemic azetidine-2-carboxylic acid with benzyloxycarbonyl chloride (Z-Cl) to yield DL-N-Z-azetidine-2-carboxylic acid.[1]
-
Salt Formation: Dissolve the DL-N-Z-azetidine-2-carboxylic acid in a suitable solvent (e.g., a lower aliphatic alcohol). Add an equimolar amount of a chiral resolving agent, such as L-tyrosine hydrazide.[1][3]
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The choice of solvent is critical and may require screening.
-
Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiopure Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiopure N-Z-azetidine-2-carboxylic acid.
-
Deprotection: Remove the N-Z protecting group, for example, by hydrogenolysis using palladium on carbon (Pd/C).
-
Re-esterification: Convert the enantiopure azetidine-2-carboxylic acid back to the ethyl ester using standard esterification methods (e.g., ethanol and a catalytic amount of acid).
Enantioselective Synthesis: An Alternative to Resolution
An increasingly popular strategy is to synthesize the desired enantiomer directly, bypassing the need for resolution. This can be achieved by starting from a chiral precursor. For instance, (S)-azetidine-2-carboxylic acid can be synthesized from L-aspartic acid.[4] This approach avoids the loss of 50% of the material inherent in classical resolution.
Conclusion: Selecting the Optimal Strategy
The choice of method for obtaining enantiopure ethyl azetidine-2-carboxylate depends heavily on the scale of production and the available resources.
-
For analytical purposes and small-scale preparative work , chiral chromatography (SFC or HPLC) offers a rapid and high-resolution solution.
-
For large-scale industrial production , diastereomeric salt resolution of the corresponding carboxylic acid is a proven, cost-effective, and scalable method, despite being more labor-intensive.
-
Enantioselective synthesis from a chiral pool starting material like L-aspartic acid presents a highly efficient and atom-economical alternative, particularly for producing the (S)-enantiomer.
Ultimately, a thorough evaluation of the specific project requirements, including timelines, budget, and scalability, will guide the selection of the most appropriate method for the chiral separation of ethyl azetidine-2-carboxylate enantiomers.
References
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23653–23662. [Link]
-
Resolution of D-azetidine-2-carboxylic acid. ResearchGate. (n.d.). [Link]
- Kiyoshi, I., & Shiyuchi, T. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729–2732. [Link]
Sources
- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the NMR Spectral Assignment of Ethyl Azetidine-2-carboxylate Hydrochloride
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of organic molecule structures in solution. This guide provides an in-depth analysis and spectral assignment for Ethyl azetidine-2-carboxylate hydrochloride, a compound of interest due to its nature as an ester of a proline analog.
This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offers a comparative analysis against a well-known structural analog, and provides a robust, self-validating experimental protocol.
Structural Context and Rationale for NMR Analysis
Ethyl azetidine-2-carboxylate hydrochloride is the salt form of the ethyl ester of azetidine-2-carboxylic acid. The core of this molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle. This small ring size imparts significant ring strain, which influences its chemical properties and, consequently, its NMR spectral characteristics. As the hydrochloride salt, the nitrogen atom is protonated, a crucial feature that profoundly impacts the electronic environment of the neighboring atoms.
A definitive NMR assignment is critical for:
-
Structural Verification: Confirming the successful synthesis and purity of the target molecule.
-
Quality Control: Establishing a reference fingerprint for batch-to-batch consistency.
-
Conformational Analysis: Providing insights into the molecule's structure in solution.
Below is the structure of Ethyl azetidine-2-carboxylate hydrochloride with a standard numbering scheme for NMR assignment.
Caption: Structure of Ethyl azetidine-2-carboxylate hydrochloride with atom numbering.
Detailed ¹H and ¹³C NMR Spectral Assignment
The analysis was performed in Deuterium Oxide (D₂O), a common solvent for polar hydrochloride salts. It is important to note that in D₂O, the acidic protons on the nitrogen (N-H) will readily exchange with deuterium and become invisible in the ¹H NMR spectrum.[1] To observe these protons, a solvent like DMSO-d₆ would be required.
¹H NMR Spectral Data (400 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H2 | ~4.95 | t | 9.2 | 1H | The methine proton at C2 is adjacent to the electron-withdrawing ester group and the protonated nitrogen, causing a significant downfield shift. It is coupled to the two H3 protons, resulting in a triplet. |
| H4 | ~4.20 - 4.05 | m | - | 2H | These methylene protons are adjacent to the protonated nitrogen, which deshields them. Their complex multiplicity arises from coupling to each other (geminal) and to the H3 protons (vicinal). |
| H3 | ~2.80 - 2.65 | m | - | 2H | These methylene protons are the most upfield of the ring protons. They are coupled to both H2 and the two H4 protons, leading to a complex multiplet. |
| H1'' (C H₂CH₃) | ~4.35 | q | 7.1 | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl (H2'') protons. |
| H2'' (CH₂C H₃) | ~1.30 | t | 7.1 | 3H | These methyl protons are in a typical alkyl environment and appear upfield. They are split into a triplet by the two adjacent methylene (H1'') protons. |
¹³C NMR Spectral Data (100 MHz, D₂O)
| Position | Chemical Shift (δ, ppm) | Assignment Rationale |
| C1' (C=O) | ~169.5 | The ester carbonyl carbon appears in its characteristic downfield region.[2][3] |
| C1'' (O-CH₂) | ~64.0 | The methylene carbon of the ethyl group is deshielded by the directly attached oxygen atom. |
| C2 | ~58.5 | The methine carbon, attached to both the nitrogen and the ester group, is significantly deshielded. |
| C4 | ~45.0 | This methylene carbon is deshielded due to its proximity to the protonated nitrogen. |
| C3 | ~23.0 | The C3 carbon is the most shielded of the ring carbons, consistent with its position beta to the heteroatom and the substituent. |
| C2'' (CH₃) | ~13.5 | The terminal methyl carbon of the ethyl group appears in the typical upfield alkyl region. |
Comparative Analysis: Azetidine vs. Proline Derivatives
To fully appreciate the unique spectral features of the 4-membered azetidine ring, it is instructive to compare it with its 5-membered analog, ethyl proline hydrochloride. The primary difference is ring strain, which alters bond angles and hybridization, thereby affecting the electronic environment and NMR chemical shifts.
| Compound | Ring Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl Azetidine-2-carboxylate HCl | H2 / C2 | ~4.95 | ~58.5 |
| H4 / C4 | ~4.13 | ~45.0 | |
| Ethyl Proline-2-carboxylate HCl | H2 / C2 | ~4.50 | ~60.0 |
| H5 / C5 | ~3.40 | ~47.0 |
Note: Proline data is estimated from literature values for similar compounds for comparative purposes.[4][5]
Key Insights from Comparison:
-
Proton Shifts: The protons on carbons adjacent to the nitrogen (C4 in azetidine, C5 in proline) are notably more deshielded (further downfield) in the azetidine derivative. This can be attributed to the different bond angles and conformation imposed by the strained 4-membered ring, which alters the protons' spatial relationship with the electron-withdrawing ammonium group.
-
Carbon Shifts: The carbon shifts show a similar trend, reflecting the unique electronic environment within the strained ring system.
A Self-Validating Experimental Protocol for NMR Analysis
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to be self-validating by incorporating checks for sample quality and instrument performance.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies:
1. Sample Preparation:
-
Objective: To prepare a clear, homogeneous solution free of particulate matter.
-
Protocol:
-
Weigh approximately 5-10 mg of Ethyl azetidine-2-carboxylate hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean vial.[6][7]
-
Add approximately 0.6 mL of Deuterium Oxide (D₂O). The choice of a deuterated solvent is crucial to avoid large interfering solvent signals in the ¹H spectrum.[8]
-
Vortex the vial until the sample is fully dissolved. The solution should be completely clear.
-
Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality.
-
Cap the NMR tube and label it clearly. Ensure the sample height is appropriate for the spectrometer (typically ~4-5 cm).[9]
-
2. Data Acquisition (on a 400 MHz Spectrometer):
-
Objective: To acquire high-resolution ¹H and ¹³C spectra using standard parameters.
-
Causality Behind Choices: The parameters are chosen as a balance between obtaining good signal-to-noise and resolution in a reasonable amount of time.[10]
-
¹H NMR Parameters:
-
Pulse Program: Standard single 90° pulse (e.g., 'zg' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds. This allows for sharp signals to decay fully, ensuring good resolution.[11]
-
Relaxation Delay (D1): ~5 seconds. A longer delay ensures that all protons have fully relaxed before the next pulse, which is critical for accurate integration.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Typically 256 to 1024 scans.[12]
-
3. Data Processing:
-
Objective: To convert the raw data into an interpretable spectrum.
-
Protocol:
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be set to ~4.79 ppm.[13]
-
References
-
Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Available at: [Link]
-
Bryce, D. L., & Wasylishen, R. E. (2002). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 106(15), 3633–3643. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Available at: [Link]
- LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 133-161.
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
Anderson, N. H., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Journal of Pharmaceutical Sciences, 98(11), 4147-4159. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). NMR Sample Prep. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of L-proline and [ProH]3PW12O40. Available at: [Link]
-
Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Available at: [Link]
-
University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
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A Comparative Guide to the Synthetic Routes of Azetidine-2-Carboxylic Acid: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry due to its unique conformational constraints when incorporated into peptides and other pharmaceutical agents. Its four-membered ring structure imparts a distinct rigidity that can enhance binding affinity and metabolic stability. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the strategic advantages and practical challenges of each methodology. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most appropriate route for your research and development needs.
Introduction to a Conformationally Constrained Proline Analogue
First isolated from the lily-of-the-valley (Convallaria majalis), L-azetidine-2-carboxylic acid has garnered significant attention in the pharmaceutical industry. Its structural similarity to proline, but with a more constrained ring system, makes it an attractive surrogate for probing and modulating biological processes. The synthesis of enantiomerically pure azetidine-2-carboxylic acid is, therefore, a critical endeavor for the advancement of drug discovery programs.
Key Synthetic Strategies: A Comparative Overview
The synthesis of azetidine-2-carboxylic acid can be broadly categorized into several key approaches, primarily distinguished by their starting materials. The most prominent routes commence from readily available chiral pool precursors such as L-aspartic acid, L-methionine, and L-serine, or from achiral sources like γ-butyrolactone and malonic esters, requiring an enantioselective step.
From the Chiral Pool: The L-Aspartic Acid Approach
The use of L-aspartic acid as a starting material is one of the most well-established and efficient methods for the synthesis of L-azetidine-2-carboxylic acid. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer.
Mechanistic Rationale:
The core of this strategy involves the transformation of the β-carboxylic acid of aspartic acid into a suitable leaving group, followed by an intramolecular nucleophilic substitution by the amino group to form the azetidine ring. The key challenge lies in achieving selective reduction of the β-carboxyl group and activation of the resulting primary alcohol for cyclization.
A modern and efficient variation of this route, as detailed by Bouazaoui et al., employs a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group for the amine, which also facilitates the cyclization.[1] The β-carboxylic acid is reduced to the corresponding alcohol. The alcohol is then converted into a leaving group, often via tosylation or mesylation, to set the stage for the intramolecular cyclization.
Workflow of the L-Aspartic Acid Route:
Caption: Synthetic workflow from L-Aspartic Acid.
Advantages:
-
Stereochemical Control: The chirality is preserved from the starting material, leading to high enantiomeric purity.
-
Readily Available Starting Material: L-aspartic acid is an inexpensive and abundant amino acid.
-
Well-Established Procedures: Numerous variations and optimizations of this route have been published, providing a solid foundation for implementation.
Disadvantages:
-
Multiple Steps: The synthesis typically involves several protection, deprotection, and functional group interconversion steps, which can lower the overall yield.
-
Chromatography Often Required: Purification of intermediates can necessitate column chromatography, which may not be ideal for large-scale synthesis. However, chromatography-free multigram-scale syntheses have been developed.[2]
The γ-Butyrolactone Route: An Achiral Starting Point
A common strategy for the synthesis of racemic azetidine-2-carboxylic acid, which can then be resolved, begins with the inexpensive and readily available γ-butyrolactone.
Mechanistic Rationale:
This route typically involves the α-bromination of γ-butyrolactone, followed by ring-opening and subsequent amination and cyclization. The initial product is a racemic mixture that requires a resolution step to isolate the desired L-enantiomer. An improved method involves bromination, esterification, cyclization, and hydrogenation, followed by resolution.[3][4]
Workflow of the γ-Butyrolactone Route:
Caption: Synthetic workflow from γ-Butyrolactone.
Advantages:
-
Inexpensive Starting Material: γ-butyrolactone is a commodity chemical.
-
Scalability of Early Steps: The initial bromination and ring-opening reactions are generally amenable to large-scale production.
Disadvantages:
-
Racemic Product: The synthesis yields a racemic mixture, necessitating a resolution step which can be inefficient and costly, with a theoretical maximum yield of 50% for the desired enantiomer.
-
Harsh Reagents: The use of bromine and other corrosive reagents can pose safety and handling challenges.
Other Notable Synthetic Approaches
Several other synthetic routes to azetidine-2-carboxylic acid have been developed, each with its own set of advantages and disadvantages.
-
From L-Methionine: This route involves the S-alkylation of N-protected L-methionine to form a sulfonium salt, which then undergoes intramolecular cyclization.[4] This method also benefits from a chiral starting material but can be hampered by side reactions and the use of strong bases.
-
From L-Serine: Synthesis from L-serine typically involves the conversion of the hydroxyl group into a leaving group and the carboxyl group into a one-carbon homologated species, followed by cyclization. This route is less common but offers an alternative chiral pool starting material.
-
From Malonic Esters: This approach involves the alkylation of a malonic ester derivative with a suitable dielectrophile, followed by cyclization and decarboxylation. Enantioselectivity is introduced through the use of a chiral auxiliary or a chiral catalyst.
Quantitative Comparison of Synthetic Routes
| Starting Material | Typical Overall Yield | Enantiomeric Purity | Key Advantages | Key Disadvantages | Scalability |
| L-Aspartic Acid | 40-65%[1][2] | >99% ee | Excellent stereocontrol, inexpensive starting material | Multiple steps, potential need for chromatography | Good, with chromatography-free methods available |
| γ-Butyrolactone | 13-42% (after resolution)[3][4] | >99% ee (after resolution) | Very inexpensive starting material | Racemic product requires resolution, harsh reagents | Moderate, resolution can be a bottleneck |
| L-Methionine | Moderate | High | Chiral starting material | Potential for side reactions, use of strong bases | Moderate |
| Malonic Esters | Moderate | Variable (depends on method) | Versatile approach | Requires enantioselective step, can be complex | Moderate |
Experimental Protocols
Synthesis of L-Azetidine-2-carboxylic Acid from L-Aspartic Acid Derivative (Adapted from Bouazaoui et al.[1])
This protocol outlines a modern approach to the synthesis of L-azetidine-2-carboxylic acid starting from a commercially available L-aspartic acid derivative.
Step 1: Protection of L-tert-Butyl Aspartate
-
To a stirred solution of L-tert-butyl aspartate (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by extraction and acidification to yield N-benzyloxycarbonyl-L-aspartic acid tert-butyl ester.
Step 2: Selective Reduction of the β-Carboxylic Acid
-
To a solution of the N-protected aspartate derivative (1.0 eq) in anhydrous THF, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the dicyclohexylurea byproduct.
-
To the filtrate, add sodium borohydride (1.5 eq) and stir at room temperature for 4 hours.
-
Quench the reaction with water and extract the product to yield the corresponding N-protected homoserine derivative.
Step 3: Activation and Intramolecular Cyclization
-
To a solution of the N-protected homoserine derivative (1.0 eq) in dichloromethane, add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture and concentrate to obtain the tosylated intermediate.
-
Dissolve the tosylate in a suitable solvent (e.g., DMF) and treat with a base such as sodium hydride to effect intramolecular cyclization.
Step 4: Deprotection
-
The N-benzyloxycarbonyl and tert-butyl ester protecting groups can be removed simultaneously by hydrogenation using palladium on carbon in a suitable solvent like methanol or by treatment with a strong acid such as trifluoroacetic acid.
-
After removal of the catalyst by filtration (for hydrogenation), the solvent is evaporated, and the crude L-azetidine-2-carboxylic acid can be purified by recrystallization.
Conclusion and Future Outlook
The synthesis of L-azetidine-2-carboxylic acid has evolved significantly, with modern methods offering high yields and excellent enantioselectivity. The choice of the optimal synthetic route depends on several factors, including the desired scale of the synthesis, cost considerations, and available laboratory infrastructure.
For laboratory-scale synthesis where high enantiopurity is paramount, the routes starting from chiral amino acids like L-aspartic acid are generally preferred. For larger-scale industrial production, the development of efficient and cost-effective resolution methods for the racemic product from the γ-butyrolactone route or the further optimization of scalable, chromatography-free methods from L-aspartic acid are promising avenues.
The continued development of novel catalytic and enzymatic methods for the enantioselective synthesis of azetidine-2-carboxylic acid will undoubtedly open up new possibilities for its application in drug discovery and development, further solidifying its role as a valuable constrained amino acid analogue.
References
- Jin, J., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
- Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018).
- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732.
- Kaneka Corporation. (2000).
- Jin, J. Z. (2012). An Improved Method for Synthesis of Azetidine-2-carboxylic acid.
Sources
A Comparative Crystallographic Guide to Azetidine-2-Carboxylate Derivatives: Unveiling Structural Nuances for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the crystallographic features of azetidine-2-carboxylic acid and its derivatives. Understanding the three-dimensional structure of these proline analogs is paramount for their application in medicinal chemistry, where subtle conformational changes can significantly impact biological activity.
Azetidine-2-carboxylic acid and its esters are valuable building blocks in the synthesis of novel therapeutics.[1][2] Their constrained four-membered ring system imparts unique conformational properties that can enhance metabolic stability and binding affinity to biological targets. This guide delves into the crystallographic analysis of these derivatives, offering a comparative perspective on their solid-state structures and outlining the experimental workflow for their characterization.
Structural Comparison: L-Azetidine-2-carboxylic Acid vs. N-Boc-L-azetidine-2-carboxylic Acid
While the crystal structure of ethyl azetidine-2-carboxylate remains elusive in publicly accessible databases, a comparative analysis of the parent L-azetidine-2-carboxylic acid and its commonly used N-protected derivative, N-Boc-L-azetidine-2-carboxylic acid, provides valuable insights into the conformational effects of N-substitution.
| Crystallographic Parameter | L-Azetidine-2-carboxylic Acid | N-Boc-L-azetidine-2-carboxylic Acid |
| Formula | C₄H₇NO₂ | C₉H₁₅NO₄ |
| Molecular Weight | 101.10 g/mol | 201.22 g/mol |
| Crystal System | Orthorhombic | Not Publicly Available |
| Space Group | P2₁2₁2₁ | Not Publicly Available |
| Unit Cell Dimensions | a = 7.457 Å, b = 9.810 Å, c = 6.328 Å | Not Publicly Available |
| Z | 4 | Not Publicly Available |
| Key Conformational Feature | Zwitterionic form, ring puckering of 11° | Expected planar carbamate, potential influence on ring conformation |
Data for L-Azetidine-2-carboxylic Acid sourced from the Cambridge Crystallographic Data Centre.[3]
The crystal structure of L-azetidine-2-carboxylic acid reveals a zwitterionic form in the solid state, with the azetidine ring exhibiting a significant pucker of 11 degrees from a planar conformation.[3] This puckering influences the orientation of the carboxylic acid group relative to the rest of the molecule. In contrast, while a definitive crystal structure for N-Boc-L-azetidine-2-carboxylic acid is not publicly available, the introduction of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom is expected to have a profound impact on the molecule's conformation and crystal packing. The steric bulk of the Boc group may influence the degree of ring puckering and will certainly alter the intermolecular interactions within the crystal lattice.
The Quest for the Ethyl Ester Crystal Structure: A Note on Experimental Reality
Despite extensive searches of crystallographic databases, a single crystal X-ray structure of ethyl azetidine-2-carboxylate or its simple N-acyl/alkyl derivatives has not been reported in the public domain. This highlights a common challenge in the field of small molecule crystallography: not all synthesized compounds readily form crystals suitable for X-ray diffraction analysis. Factors such as molecular flexibility, the presence of multiple low-energy conformations, and challenging intermolecular interactions can hinder crystallization.
For researchers embarking on the structural elucidation of novel ethyl azetidine-2-carboxylate derivatives, this underscores the importance of a systematic approach to crystallization screening, exploring a wide range of solvents, temperatures, and crystallization techniques.
Experimental Workflow for X-ray Crystallography of Ethyl Azetidine-2-Carboxylate Derivatives
The following section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative derivative, N-acetyl-ethyl azetidine-2-carboxylate. This workflow is designed to ensure the production of high-quality single crystals and the subsequent accurate determination of their three-dimensional structure.
Synthesis of Ethyl (S)-azetidine-2-carboxylate hydrochloride
A reliable synthesis of the starting material is the first critical step. The following procedure is adapted from established methods for the synthesis of azetidine-2-carboxylic acid and its derivatives.
Step-by-Step Protocol:
-
Esterification of L-Azetidine-2-carboxylic acid:
-
Suspend L-Azetidine-2-carboxylic acid in absolute ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C. The causality here is that the exothermic reaction needs to be controlled to prevent side reactions and degradation of the product.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude ethyl (S)-azetidine-2-carboxylate hydrochloride.
-
Recrystallize the crude product from an ethanol/ether mixture to yield pure white crystals.
-
Crystallization of N-Acetyl-Ethyl Azetidine-2-Carboxylate
The formation of high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is crucial for success.
Step-by-Step Protocol:
-
Synthesis of N-Acetyl-Ethyl Azetidine-2-Carboxylate:
-
Dissolve ethyl (S)-azetidine-2-carboxylate hydrochloride in dichloromethane.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Cool the solution to 0°C and add acetic anhydride dropwise.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl derivative.
-
Purify the product by column chromatography on silica gel.
-
-
Crystallization Screening:
-
Prepare saturated solutions of the purified N-acetyl-ethyl azetidine-2-carboxylate in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof).
-
Employ several crystallization techniques:
-
Slow Evaporation: Leave the solutions in loosely capped vials to allow for the slow evaporation of the solvent.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the saturated solution on a siliconized coverslip and invert it over a well containing a reservoir solution of a less-soluble solvent (precipitant). This allows for the slow diffusion of the precipitant vapor into the drop, gradually inducing crystallization.
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.
-
-
X-ray Diffraction Data Collection and Structure Determination
Once suitable single crystals are obtained, the final step is to determine their three-dimensional structure using X-ray diffraction.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion of the atoms and reduce radiation damage to the crystal. The diffractometer rotates the crystal while exposing it to a beam of X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure, including bond lengths, bond angles, and torsion angles.
-
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Azetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted and comparative mass spectrometric fragmentation patterns of Ethyl azetidine-2-carboxylate hydrochloride. In the absence of a publicly available spectrum for the title compound, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to provide a robust framework for its identification and characterization. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by experimental data from relevant molecules.
Introduction: The Analytical Challenge
Ethyl azetidine-2-carboxylate is a small, cyclic, non-proteinogenic amino acid ester. Its hydrochloride salt form ensures stability and solubility but requires consideration during mass spectrometric analysis. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control in drug development. The strained four-membered azetidine ring, coupled with the ethyl ester functionality, presents a unique combination of structural features that dictate its fragmentation pathways.
This guide will compare the predicted fragmentation of Ethyl azetidine-2-carboxylate with the experimentally determined fragmentation of Azetidine-2-carboxylic acid and Ethyl pipecolinate. This comparative approach allows us to delineate the influence of the ethyl ester group and the ring size on the fragmentation process.
Predicted Fragmentation Pattern of Ethyl Azetidine-2-carboxylate
The fragmentation of Ethyl azetidine-2-carboxylate is expected to be dominated by pathways that lead to the formation of stable ions. The primary sites of fragmentation will be the ester group and the azetidine ring.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI-MS, extensive fragmentation is anticipated. The molecular ion (M+•) of the free base (Ethyl azetidine-2-carboxylate, molar mass: 129.16 g/mol ) would be observed at m/z 129.
The following are the predicted major fragmentation pathways:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester is a common fragmentation pathway for ethyl esters. This would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion at m/z 84 .
-
Alpha-Cleavage of the Azetidine Ring: The bond between the carbonyl carbon and the C2 of the azetidine ring is prone to cleavage. This would lead to the formation of a resonance-stabilized ion.
-
Ring Opening and Fragmentation: The strained four-membered ring can undergo ring-opening upon ionization. Subsequent fragmentation could lead to the loss of small neutral molecules like ethylene (C₂H₄, 28 Da).
-
Loss of the Entire Carboethoxy Group: A significant fragmentation pathway is the loss of the entire carboethoxy group (•COOCH₂CH₃, 73 Da) to yield an ion at m/z 56 . This is a common fragmentation for amino acid esters.
The following diagram illustrates the predicted major fragmentation pathways of Ethyl azetidine-2-carboxylate under EI-MS.
Caption: Predicted EI Fragmentation of Ethyl azetidine-2-carboxylate.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique, and for Ethyl azetidine-2-carboxylate hydrochloride, analysis in positive ion mode is expected to yield the protonated molecule, [M+H]⁺, where M is the free base. Therefore, the primary ion observed would be at m/z 130 .
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce fragmentation. The fragmentation pathways are likely to be similar to those in EI, but with different relative abundances. The loss of a neutral ethanol molecule (CH₃CH₂OH, 46 Da) from the protonated molecule to give an ion at m/z 84 is a highly probable fragmentation pathway. The loss of the entire ethyl formate (HCOOCH₂CH₃, 74 Da) to yield an ion at m/z 56 is also a possibility.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation patterns, we will now compare them with the experimental mass spectra of two structurally related compounds: Azetidine-2-carboxylic acid and Ethyl pipecolinate.
Azetidine-2-carboxylic Acid
Azetidine-2-carboxylic acid is the parent acid of the target molecule. Its EI mass spectrum provides a baseline for the fragmentation of the azetidine ring system without the influence of the ethyl ester.
Experimental Data for Azetidine-2-carboxylic acid: [1]
| Ion | m/z | Relative Intensity | Proposed Structure/Fragment |
| [M]+• | 101 | 6.4% | Molecular Ion |
| [M - COOH]+ | 56 | 100% | Loss of the carboxylic acid group |
| [M - H₂O]+• | 83 | Low | Loss of water |
| 28 | 56.9% | C₂H₄+• from ring fragmentation |
The base peak at m/z 56 corresponds to the loss of the carboxylic acid group, highlighting the lability of this functional group upon ionization. This strongly supports the prediction that the loss of the entire carboethoxy group will be a major fragmentation pathway for the ethyl ester derivative.
Ethyl Pipecolinate
Ethyl pipecolinate is the six-membered ring analog of Ethyl azetidine-2-carboxylate. Its fragmentation pattern offers insights into how ring size affects the fragmentation process.
Experimental Data for Ethyl pipecolinate: [2]
| Ion | m/z | Relative Intensity | Proposed Structure/Fragment |
| [M]+• | 157 | Low | Molecular Ion |
| [M - COOCH₂CH₃]+ | 84 | 100% | Loss of the carboethoxy group |
| [M - OC₂H₅]+ | 112 | Low | Loss of the ethoxy group |
| 56 | 12.4% | Further fragmentation of the ring |
Similar to the prediction for Ethyl azetidine-2-carboxylate, the base peak for Ethyl pipecolinate at m/z 84 arises from the loss of the entire carboethoxy group. This indicates that this is a very favorable fragmentation pathway for cyclic amino acid esters, regardless of the ring size.
The following diagram illustrates the workflow for comparative fragmentation analysis.
Caption: Comparative Fragmentation Analysis Workflow.
Experimental Protocols
To acquire high-quality mass spectra for Ethyl azetidine-2-carboxylate hydrochloride, the following experimental approaches are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydrochloride salt must be converted to the more volatile free base.
Protocol for GC-MS Sample Preparation:
-
Neutralization: Dissolve a small amount of Ethyl azetidine-2-carboxylate hydrochloride in a minimal amount of deionized water. Add a mild base, such as a saturated solution of sodium bicarbonate, dropwise until the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate (3 x 1 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to the desired concentration (e.g., 1 mg/mL).[3]
-
Derivatization (Optional): For enhanced volatility and chromatographic performance, the secondary amine can be derivatized, for example, by acylation with pentafluoropropionic anhydride (PFPA).[4]
GC-MS Instrument Settings (Typical):
-
Injector: Split/splitless, 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Oven Program: 80 °C for 2 min, then ramp at 5 °C/min to 300 °C, hold for 14 min.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
LC-MS is well-suited for the direct analysis of the hydrochloride salt without derivatization.
Protocol for LC-MS Sample Preparation: [6]
-
Dissolution: Dissolve the Ethyl azetidine-2-carboxylate hydrochloride directly in a suitable solvent system, such as a mixture of methanol and water (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.
-
Dilution: Take a 10 µL aliquot of this stock solution and dilute it to 1 mL with the mobile phase to a final concentration of around 10 µg/mL.
-
Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS Instrument Settings (Typical):
-
LC Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 3.5 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7]
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min
-
MS Ion Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3-4.5 kV
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.
-
MS Scan Range: m/z 50-300
Conclusion
References
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PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
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A Comparative Guide to Validating the Stereochemistry of Substituted Azetidines
For the modern researcher, scientist, and drug development professional, the precise determination of molecular stereochemistry is not merely a matter of analytical rigor—it is a cornerstone of efficacy and safety. This is particularly true for strained heterocyclic systems like substituted azetidines, which are increasingly incorporated into novel therapeutics due to their unique conformational constraints and ability to modulate physicochemical properties.[1] An unambiguous assignment of both relative and absolute stereochemistry is therefore critical.
This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical validation of substituted azetidines. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select and implement the most appropriate methods for your research.
The Gold Standard: Single-Crystal X-Ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry.[2][3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.[4][5]
Causality of Experimental Choice
When a crystalline sample of sufficient quality can be obtained, X-ray crystallography is the preferred method due to its unambiguous nature. It provides precise bond lengths, bond angles, and torsional angles, which together define the complete stereochemical landscape of the molecule. For chiral molecules, the use of anomalous dispersion can also definitively establish the absolute configuration.
However, the primary limitation of this technique lies in the prerequisite of obtaining a suitable single crystal. Substituted azetidines, like many small organic molecules, can be challenging to crystallize.[2][6] Factors such as conformational flexibility and the presence of various functional groups can hinder the formation of a well-ordered crystal lattice.
Data Presentation: Crystallographic Data for a Substituted Azetidine Derivative
As a specific crystal structure for a generically "substituted azetidine" is not available, the following is a representative example of the type of data obtained from a crystallographic analysis of a small organic molecule, in this case, L-azetidine-2-carboxylic acid.[7]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 7.457 |
| b (Å) | 9.810 |
| c (Å) | 6.328 |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified substituted azetidine in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a solvent mixture).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals.[8]
-
Purity of the sample is paramount for successful crystallization.
-
-
Crystal Mounting:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or a cryo-loop.[5]
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[4]
-
The instrument then rotates the crystal in the X-ray beam, collecting diffraction data at various orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.
-
The Power of Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[9] For substituted azetidines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information regarding connectivity, relative stereochemistry, and conformation.
Causality of Experimental Choice
NMR is often the first-line technique for stereochemical analysis due to its versatility and the fact that it provides information on the molecule's structure in a more biologically relevant solution state. While it does not directly provide the absolute configuration, it excels at determining the relative arrangement of substituents.
1. Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents on the azetidine ring.[10] For example, a larger ³J value between protons on adjacent carbons in the azetidine ring typically indicates a cis relationship, while a smaller value suggests a trans relationship.
2. Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[11] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly powerful for establishing through-space proximities between protons, which can elucidate the relative stereochemistry and preferred conformation of the molecule.[11][12]
Data Presentation: Representative NMR Data for a 2,3-Disubstituted Azetidine
| Technique | Observation | Interpretation |
| ¹H NMR | A large ³J value (e.g., > 7 Hz) between H2 and H3. | Suggests a cis relationship between the substituents at C2 and C3. |
| ¹H NMR | A small ³J value (e.g., < 5 Hz) between H2 and H3. | Suggests a trans relationship between the substituents at C2 and C3. |
| 2D NOESY/ROESY | A cross-peak between the protons of the C2 substituent and the protons of the C3 substituent. | Indicates that these substituents are on the same face of the azetidine ring (cis). |
Experimental Protocol: 2D NOESY for Relative Stereochemistry Determination
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment, optimizing parameters such as the mixing time to observe the desired NOE correlations. A typical mixing time for small molecules is in the range of 300-800 ms.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software.
-
Analyze the resulting contour plot for cross-peaks that indicate through-space interactions between protons.
-
The presence or absence of specific cross-peaks can be used to build a model of the molecule's three-dimensional structure and confirm the relative stereochemistry.
-
The Chromatographic Approach: Chiral Separations
Chiral chromatography is a powerful technique for separating enantiomers, thereby allowing for the determination of enantiomeric excess (ee) and the isolation of pure enantiomers for further characterization.[13] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly used modalities.
Causality of Experimental Choice
When a synthetic route is designed to produce a single enantiomer of a substituted azetidine, chiral chromatography is essential to verify the enantiopurity of the final product. It is also a crucial tool for the preparative separation of racemic mixtures. The choice between HPLC and SFC often depends on the polarity of the analyte and the desired scale of separation. SFC is often faster and uses less organic solvent, making it an attractive "green" alternative.[14][15][16]
Data Presentation: Chiral SFC Separation of a Racemic Azetidine Derivative
| Parameter | Value |
| Column | Chiralpak IC |
| Mobile Phase | CO₂ / Methanol (gradient) |
| Flow Rate | 2.5 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 230 nm |
| Result | Baseline separation of the two enantiomers. |
Experimental Protocol: Chiral SFC Method Development
-
Column and Mobile Phase Screening:
-
Begin by screening a set of chiral stationary phases (CSPs) with varying selectivities (e.g., polysaccharide-based, Pirkle-type).
-
Use a generic gradient of a polar organic modifier (e.g., methanol, ethanol, isopropanol) in supercritical CO₂.
-
-
Optimization:
-
Once a promising CSP is identified, optimize the separation by adjusting the gradient slope, mobile phase composition (including additives like trifluoroacetic acid or diethylamine for acidic or basic analytes, respectively), backpressure, and temperature.[14]
-
-
Quantification:
-
For determining enantiomeric excess, integrate the peak areas of the two enantiomers. The ee is calculated as: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Determining Absolute Configuration: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][18][19] By comparing the experimental VCD spectrum to a quantum mechanically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the analyte can be determined.[6]
Causality of Experimental Choice
VCD is a powerful alternative to X-ray crystallography for determining absolute configuration, particularly when the analyte is a non-crystalline solid, oil, or when it is difficult to obtain high-quality crystals.[6] It is a solution-phase measurement, which can be advantageous.
Experimental Protocol: VCD for Absolute Configuration Determination
-
Experimental Spectrum Acquisition:
-
Dissolve the enantiomerically pure substituted azetidine in a suitable solvent (e.g., CDCl₃).
-
Acquire the VCD and IR spectra using a VCD spectrometer.
-
-
Computational Spectrum Prediction:
-
Perform a conformational search for the substituted azetidine using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
-
Comparison and Assignment:
-
Compare the experimentally measured VCD spectrum with the calculated spectrum.
-
If the experimental and calculated spectra show a good correlation (i.e., the signs and relative intensities of the major bands match), the absolute configuration of the sample is the same as the one used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.
-
Conclusion: A Multi-faceted Approach to Stereochemical Validation
The validation of the stereochemistry of substituted azetidines requires a thoughtful and often multi-faceted approach. While single-crystal X-ray crystallography provides the most definitive answer, its applicability is contingent on the ability to grow suitable crystals. NMR spectroscopy, particularly 2D NOESY/ROESY, is a powerful and versatile tool for determining relative stereochemistry in solution. Chiral chromatography is indispensable for assessing enantiopurity and for preparative separations. Finally, VCD offers a robust alternative for determining absolute configuration when crystallography is not feasible. By understanding the strengths and limitations of each technique, researchers can confidently and accurately define the three-dimensional structure of these important molecules.
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Automated Topology Builder & Repository. Azetidine | C3H7N | MD Topology | NMR | X-Ray. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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- Schindler, C. S., & Jacobsen, E. N. (2013). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
- Taylor, M. R., & Westwood, S. W. (2014). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 32(3), 194-205.
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LibreTexts Chemistry. X-ray Crystallography. [Link]
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- O'Hagan, D. (2000). Enantioselective synthesis of (S)-azetidine-2-carboxylic acid. Journal of Fluorine Chemistry, 105(2), 221-224.
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Wikipedia. X-ray crystallography. [Link]
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PubChem. Azetidine. [Link]
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Organic With Grace. (2020, March 31). 2D NMR Introduction [Video]. YouTube. [Link]
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A Comparative Guide to Synthetic Methodologies: Benchmarking a Novel Iron-Catalyzed Sonogashira Coupling Against the Established Palladium/Copper System
In the dynamic landscape of synthetic chemistry, the development of novel reaction methodologies that offer improvements in efficiency, sustainability, and cost-effectiveness is a paramount objective. For researchers, scientists, and drug development professionals, the critical evaluation of these new methods against established literature procedures is essential for informed decision-making in synthetic planning. This guide provides a comprehensive framework for benchmarking a new synthetic method against a well-established one, using the Sonogashira cross-coupling reaction as a case study. We will compare the traditional palladium/copper-catalyzed Sonogashira coupling with a recently developed, more sustainable iron-catalyzed system.
The Enduring Importance of the Sonogashira Coupling
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] It is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The classical Sonogashira reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base.[1][2] While highly effective, this system is not without its drawbacks, including the use of a precious metal catalyst (palladium) and a toxic co-catalyst (copper).
The Imperative for Innovation: A Greener Alternative
In recent years, significant efforts have been directed towards developing more sustainable and economical alternatives to the traditional Sonogashira protocol. One promising approach involves the use of earth-abundant and less toxic transition metals as catalysts. This guide will focus on a comparative analysis of the established palladium/copper system against a novel iron-catalyzed Sonogashira coupling, a method that aligns with the principles of green chemistry.[3]
Part 1: Experimental Protocols
A rigorous and objective comparison begins with well-defined and reproducible experimental procedures. Here, we detail the protocols for both the established and the novel synthetic methods for the coupling of iodobenzene with phenylacetylene to form diphenylacetylene.
Established Method: Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is a widely accepted and frequently cited procedure for the Sonogashira reaction.[4][5] The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is common to stabilize the palladium catalyst.[4] An amine base, typically triethylamine, is used to neutralize the hydrogen halide byproduct.[1]
Experimental Workflow: Established Pd/Cu Method
Caption: Workflow for the established Pd/Cu-catalyzed Sonogashira coupling.
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and a magnetic stir bar.
-
Add iodobenzene (1.0 mmol, 1.0 equiv) and phenylacetylene (1.2 mmol, 1.2 equiv).
-
Add degassed triethylamine (5 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired diphenylacetylene.
Causality Behind Experimental Choices: The use of an inert atmosphere is crucial as the palladium(0) active species is sensitive to air.[1] Copper(I) iodide acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] Triethylamine serves as both the solvent and the base.
New Synthetic Method: Iron-Catalyzed Sonogashira Coupling
This novel procedure utilizes an inexpensive and environmentally benign iron catalyst, eliminating the need for both palladium and copper.[6] The reaction often requires a stronger base and a different solvent system compared to the traditional method.
Experimental Workflow: New Fe-Catalyzed Method
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Azetidine-2-Carboxylate Hydrochloride
As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every stage of the scientific process, including waste disposal, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of ethyl azetidine-2-carboxylate hydrochloride, a reactive chemical that necessitates careful handling. The procedures outlined herein are designed to be a self-validating system, integrating causality with procedural steps to ensure a thorough understanding and execution of safe laboratory practices.
Pre-Disposal Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the hazards associated with ethyl azetidine-2-carboxylate hydrochloride is crucial. This compound is classified as a skin and serious eye irritant.[1] It may also cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Incompatible materials to consider during storage and disposal include strong oxidizing agents and acids.[2][3] Contact with these substances could lead to vigorous reactions, generating heat and potentially hazardous fumes.
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear chemical-resistant gloves.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety glasses with side shields or goggles.[3] |
| Specific target organ toxicity | May cause respiratory irritation.[1] | Handle in a well-ventilated area or chemical fume hood.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a stringent adherence to PPE and engineering controls is mandatory. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect laboratory workers from chemical hazards.[5]
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2][3]
-
Lab Coat: A lab coat must be worn to protect from accidental splashes.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a government-approved respirator should be used.[4]
Engineering Controls:
-
Chemical Fume Hood: All transfers and preparations for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station.[4]
Step-by-Step Disposal Protocol
The disposal of ethyl azetidine-2-carboxylate hydrochloride is governed by federal, state, and local environmental regulations.[4] It is crucial to manage this compound as a hazardous waste. The following protocol provides a systematic approach to its disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, leak-proof screw cap.[6][7] The original container may be used if it is in good condition.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Ethyl azetidine-2-carboxylate hydrochloride"), and the associated hazards (e.g., "Irritant").[7]
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be away from incompatible materials such as strong oxidizing agents and acids.[2][3]
For ultimate disposal, chemical incineration is the recommended method.[4][8] This process effectively destroys the compound, minimizing its environmental impact.
-
Consult with Environmental Health and Safety (EHS): Before proceeding, consult with your institution's EHS department. They will provide specific guidance on their procedures and may handle the final disposal steps.
-
Small Quantities: For small residual amounts, it may be possible to rinse the container with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste. Never dispose of this chemical down the drain.[9][10][11] The U.S. Environmental Protection Agency (EPA) has enacted a sewer ban for all hazardous waste pharmaceuticals.[9][11]
-
Large Quantities: For larger quantities of the pure chemical, direct packaging for incineration is necessary. Ensure the container is securely sealed and properly labeled.
-
Engage a Licensed Waste Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal service.[4][12] Your institution's EHS office will have approved vendors for this purpose.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's laboratory management plan and EPA regulations.[13][14]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don all required PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[2][3] Avoid creating dust.[3] For a liquid spill, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethyl azetidine-2-carboxylate hydrochloride.
Caption: Disposal workflow for ethyl azetidine-2-carboxylate hydrochloride.
References
-
UHPCHEM. Safety Data Sheet - D-Azetidine-2-carboxylic acid. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
PubChem. Ethyl azetidine-3-carboxylate hydrochloride. [Link]
-
Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]
Sources
- 1. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. osha.gov [osha.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
- 11. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. epa.gov [epa.gov]
- 14. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Ethyl Azetidine-2-Carboxylate Hydrochloride
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Excellence
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of Ethyl azetidine-2-carboxylate hydrochloride. Moving beyond mere compliance, we will delve into the rationale behind each safety measure, empowering you to work with confidence and precision. This document serves as a practical, hands-on manual, reflecting our commitment to being your trusted partner in scientific advancement by prioritizing the well-being of our most valuable asset: our scientists.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Skin Irritation | Causes skin irritation upon contact. | H315 | [1] |
| Serious Eye Irritation | Causes serious eye irritation. | H319 | [1] |
| Potential Respiratory Tract Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | H335 (Assumed) | [2][3] |
The hydrochloride salt form may also contribute to its irritant properties. Therefore, all handling procedures must be designed to minimize direct contact and the generation of dusts or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling Ethyl azetidine-2-carboxylate hydrochloride. The following recommendations are based on a comprehensive assessment of the potential hazards.
Table 2: Recommended PPE for Handling Ethyl Azetidine-2-Carboxylate Hydrochloride
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[1][3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required for small-scale laboratory use when handled in a well-ventilated area or a chemical fume hood.[5] A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization.[4] | Minimizes the risk of inhaling airborne particles. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility. The following protocols provide a framework for the safe handling and disposal of Ethyl azetidine-2-carboxylate hydrochloride.
Handling and Use Protocol
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[3] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on your laboratory coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves, ensuring they fit properly and have no visible defects.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3]
-
Use a spatula to carefully transfer the solid compound, avoiding the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling, decontaminate the work area with an appropriate cleaning agent.
-
Carefully remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Wash hands thoroughly with soap and water.[1]
-
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Assess the Spill : From a safe distance, assess the extent of the spill.
-
Small Spills : For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal.[3][6] Avoid generating dust.
-
Large Spills : For larger spills, or if the material is in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent.
-
Report : Report the incident to your laboratory supervisor or safety officer.
Waste Disposal
All waste containing Ethyl azetidine-2-carboxylate hydrochloride must be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Disposal : Dispose of the waste in accordance with local, state, and federal regulations.[3][6] Do not pour chemical waste down the drain.
Emergency Procedures: Preparedness is Key
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing.[1] Wash skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[2] |
Always have a copy of the relevant safety information (such as this guide and any available SDS for similar compounds) readily accessible for emergency responders.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making process for PPE selection and the standard operating procedure for handling Ethyl azetidine-2-carboxylate hydrochloride.
Caption: PPE Selection Workflow for Ethyl azetidine-2-carboxylate hydrochloride.
Caption: Standard Operating Procedure for Handling Ethyl azetidine-2-carboxylate hydrochloride.
References
- Enamine. Safety Data Sheet for tert-butyl 2-[2-(piperidin-2-yl)
- UHPCHEM. Safety Data Sheet for D-Azetidine-2-carboxylic acid.
- Fisher Scientific. Safety Data Sheet for (S)-(-)-Azetidine-2-carboxylic acid.
- PI Chemicals. Material Safety Data Sheet for 1-Boc-(S)-azetidine-2-carboxylic acid.
- TCI Chemicals.
- PubChem.
- SafetyPro. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
